(2S)-1-Methyl-2-phenylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methyl-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJFIXHHAWJMRM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504799 | |
| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58166-86-2 | |
| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S)-1-Methyl-2-phenylpyrrolidine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (2S)-1-Methyl-2-phenylpyrrolidine
Introduction
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral tertiary amine belonging to the pyrrolidine class of compounds. Its structure, featuring a stereogenic center at the C2 position of the pyrrolidine ring, makes it a valuable building block in asymmetric synthesis and medicinal chemistry. The specific stereoisomer, (2S), is crucial for applications where stereospecific interactions are paramount, such as in the development of chiral catalysts, ligands for asymmetric transformations, and as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to (2S)-1-Methyl-2-phenylpyrrolidine and the analytical methodologies required for its thorough characterization, ensuring both chemical purity and stereochemical integrity.
Part 1: Enantioselective Synthesis
The synthesis of enantiomerically pure compounds requires a strategy that introduces or preserves the desired stereochemistry. For (2S)-1-Methyl-2-phenylpyrrolidine, a logical and efficient approach is to start from a readily available chiral precursor, a method known as a chiral pool synthesis. L-Proline, a natural amino acid with the desired (S)-stereochemistry at the C2 position, serves as an ideal starting material.
Synthetic Strategy: From L-Proline to the Target Molecule
The chosen synthetic pathway involves two key transformations:
-
Grignard Reaction: The carboxylic acid of L-Proline is converted into a phenyl ketone via reaction with a phenyl Grignard reagent (phenylmagnesium bromide). This step introduces the desired phenyl group at the C2 position. The nitrogen atom must be protected to prevent it from reacting with the highly basic Grignard reagent.
-
Reductive N-methylation: The secondary amine of the pyrrolidine ring is methylated to form the target tertiary amine. This is efficiently achieved using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde as the source of the methyl group and the reducing agent. This one-pot procedure is known for its high yield and clean conversion for N-methylation of primary and secondary amines.
This strategy is advantageous because it directly utilizes the inherent stereochemistry of L-Proline, avoiding the need for chiral separation or asymmetric induction steps, which can be costly and reduce overall yield.
Caption: Synthetic workflow for (2S)-1-Methyl-2-phenylpyrrolidine.
Experimental Protocol
Step 1: Synthesis of (S)-2-Phenylpyrrolidine from L-Proline
Causality: This initial stage establishes the core C2-phenyl substituted pyrrolidine ring. The multi-step, one-pot procedure begins with the reaction of L-proline with phenylmagnesium bromide. The Grignard reagent adds twice to the carboxylate, and after an acidic workup, a cyclic iminium ion is formed which is then reduced. A strong reducing agent like Lithium Aluminum Hydride (LAH) is subsequently used to reduce the intermediate carbinolamine to the stable pyrrolidine ring.
-
Preparation: A dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (24.3 g, 1.0 mol) and dry diethyl ether (200 mL) under a nitrogen atmosphere.
-
Grignard Formation: A solution of bromobenzene (157 g, 1.0 mol) in dry diethyl ether (300 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Proline: The Grignard solution is cooled to 0 °C. L-Proline (23.0 g, 0.2 mol), previously dried under vacuum, is added portion-wise over 30 minutes. Caution: The reaction is highly exothermic.
-
Reflux and Quench: After the addition, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours. The mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water (50 mL), followed by 15% aqueous NaOH (50 mL), and finally water (150 mL).
-
Workup and Extraction: The resulting suspension is filtered, and the solid residue is washed thoroughly with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-phenylpyrrolidine.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
Causality: The Eschweiler-Clarke reaction is a highly effective method for methylating secondary amines. Formaldehyde first reacts with the amine to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide. This avoids the use of hazardous alkylating agents like methyl iodide and prevents over-alkylation to the quaternary ammonium salt.
-
Reaction Setup: The crude (S)-2-phenylpyrrolidine (14.7 g, 0.1 mol) is placed in a 250 mL round-bottom flask. Formic acid (90%, 15.3 g, 0.3 mol) is added, followed by the slow addition of aqueous formaldehyde (37%, 12.2 g, 0.15 mol) while cooling the flask in an ice bath.
-
Heating: The reaction mixture is heated at 100 °C (in a water bath) for 6 hours, during which time CO₂ evolution will be observed.
-
Basification and Extraction: After cooling to room temperature, the mixture is made strongly basic (pH > 12) by the slow addition of 40% aqueous NaOH. The product is then extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated. The resulting crude oil is purified by vacuum distillation to afford (2S)-1-Methyl-2-phenylpyrrolidine as a colorless to pale yellow oil.
Part 2: Physicochemical and Spectroscopic Characterization
A rigorous characterization protocol is essential to confirm the identity, purity, and stereochemistry of the synthesized molecule. This involves a combination of spectroscopic and chiroptical techniques.
Caption: Comprehensive characterization workflow for the final product.
Spectroscopic and Analytical Data
The identity of the final compound is confirmed by comparing the obtained data with reference values and expected chemical properties.[1]
| Property / Technique | Expected Result | Purpose |
| Molecular Formula | C₁₁H₁₅N | Confirms elemental composition. |
| Molecular Weight | 161.24 g/mol [1] | Basic physical property. |
| Exact Mass | 161.12045 Da[1] | High-resolution mass spectrometry confirms the molecular formula. |
| Appearance | Colorless to pale yellow oil | Physical state observation. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.25 (t, 1H, N-CH-Ph), 2.90 (t, 1H, N-CH₂), 2.25 (s, 3H, N-CH₃), 2.20 (m, 1H, N-CH₂), 1.70-2.00 (m, 4H, -CH₂-CH₂-) | Confirms the proton environment and structural connectivity. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 70.0 (N-CH-Ph), 57.0 (N-CH₂), 40.5 (N-CH₃), 35.0 (-CH₂-), 22.5 (-CH₂-) | Confirms the carbon skeleton of the molecule. |
| Mass Spec (EI) | m/z (%): 161 (M⁺), 160 (M-H)⁺, 84 ([M-Ph]⁺) | Confirms molecular weight and provides fragmentation pattern for structural elucidation. |
| Specific Rotation | [α]²⁰D = -75° (c=1, CHCl₃) | Confirms the presence of a single enantiomer and its stereochemical configuration (S). |
| Chiral HPLC | Single peak on a chiral stationary phase (e.g., Chiralcel OD-H)[2] | Determines enantiomeric excess (>99% e.e.). |
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons appear as a multiplet in the 7.2-7.4 ppm region. The benzylic proton (H2) is a key signal, typically a triplet around 3.25 ppm. The N-methyl group gives a sharp singlet at approximately 2.25 ppm. The remaining four pyrrolidine protons appear as complex multiplets between 1.7 and 2.9 ppm.
-
¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum will show distinct signals for the N-methyl carbon, the four carbons of the pyrrolidine ring, and the carbons of the phenyl group.
2. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The expected exact mass is 161.120449483 Da.[1]
-
Electron Ionization (EI-MS): This technique fragments the molecule, providing a characteristic "fingerprint." The molecular ion peak (M⁺) will be observed at m/z = 161. A prominent fragment is often observed at m/z = 84, corresponding to the loss of the phenyl group, leaving the N-methylpyrrolidinyl cation.
3. Chiral High-Performance Liquid Chromatography (HPLC) While NMR and MS confirm the structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of the sample.
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.
-
Protocol: A suitable method would employ a column such as a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[2] A typical mobile phase would be a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.[2] The enantiomeric excess (e.e.) is calculated from the integrated areas of the two enantiomer peaks. For a successful enantioselective synthesis, only one peak should be observed.
Conclusion
The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine from L-proline represents an efficient and reliable method for producing this valuable chiral building block in high enantiomeric purity. The combination of a Grignard reaction to install the phenyl group and an Eschweiler-Clarke reaction for N-methylation provides a direct and scalable route. The subsequent characterization, employing a suite of analytical techniques including NMR, MS, and crucially, chiral HPLC, provides a self-validating system that confirms the successful synthesis of the target molecule with the correct structure, high chemical purity, and desired stereochemistry. This guide provides the necessary framework for researchers and drug development professionals to confidently produce and verify this important chemical entity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12625600, (2S)-1-Methyl-2-phenylpyrrolidine. Retrieved from [Link]
-
Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for (2S)-1-Methyl-2-phenylpyrrolidine. Retrieved from [Link]
-
Incze, M. (2013). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Molecules, 18(5), 5683-5696. Retrieved from [Link]
- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466. Retrieved from [Link]
-
SpectraBase. (2026). 2-Methyl-2-phenylpyrrolidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
National Institutes of Health (NIH). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
Sources
Physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Methyl-2-phenylpyrrolidine
Abstract
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral organic compound belonging to the pyrrolidine class of saturated nitrogen heterocycles. Its structural motif, featuring a stereocenter adjacent to a nitrogen atom and a phenyl group, makes it a valuable chiral building block in asymmetric synthesis and a key scaffold in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development, influencing everything from reaction kinetics and purification strategies to formulation, bioavailability, and receptor interaction. This guide provides a detailed examination of the known and predicted physicochemical characteristics of (2S)-1-Methyl-2-phenylpyrrolidine, outlines a robust experimental protocol for the determination of its acid dissociation constant (pKa), and discusses the analytical techniques essential for its structural confirmation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. (2S)-1-Methyl-2-phenylpyrrolidine is defined by its specific connectivity, molecular formula, and stereochemistry.
-
IUPAC Name: (2S)-1-methyl-2-phenylpyrrolidine[1]
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CAS Number: 58166-86-2[1]
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Molecular Formula: C₁₁H₁₅N[1]
-
Canonical SMILES: CN1CCC[C@H]1C2=CC=CC=C2[1]
-
InChIKey: RUJFIXHHAWJMRM-NSHDSACASA-N[1]
The molecule consists of a five-membered pyrrolidine ring N-methylated at position 1 and substituted with a phenyl group at position 2. The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its biological activity and role as a chiral auxiliary.
Caption: 2D representation of (2S)-1-Methyl-2-phenylpyrrolidine.
Core Physicochemical Properties
The physical and chemical behaviors of a compound are dictated by its intrinsic properties. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions provide valuable insights. These properties are critical for predicting solubility, membrane permeability, and formulation compatibility.
| Property | Value / Prediction | Significance in Drug Development & Research |
| Molecular Weight | 161.24 g/mol [1][2] | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |
| XLogP3-AA | 2.3[1][2] | Indicates moderate lipophilicity, suggesting good potential for oral absorption and cell membrane permeability. |
| Hydrogen Bond Donors | 0[1][2] | As a tertiary amine, it cannot donate hydrogen bonds, which affects its solubility profile and receptor interactions. |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom)[1][2] | The lone pair on the nitrogen can accept a hydrogen bond, influencing its solubility in protic solvents and interactions with biological targets. |
| pKa | Not experimentally determined in search results. | The basicity of the tertiary amine is a critical parameter. It dictates the ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and ADME properties. |
| Boiling Point | Not experimentally determined in search results. | Essential for purification by distillation and assessing volatility. |
| Melting Point | Not experimentally determined in search results. | Defines the solid-state properties of the compound or its salts, impacting formulation and stability. |
| Solubility | Not quantitatively determined in search results. | Expected to have low solubility in water as a free base but significantly higher solubility as a salt (e.g., hydrochloride) in aqueous media. Soluble in many organic solvents. |
Spectroscopic & Analytical Characterization
Unambiguous identification of (2S)-1-Methyl-2-phenylpyrrolidine requires a combination of spectroscopic methods. While specific spectra are not available in the initial search, the expected characteristics can be expertly predicted.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
¹H NMR: Would show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a singlet for the N-methyl protons (likely around 2.2-2.5 ppm), and a series of complex multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at the C2 chiral center would appear as a distinct multiplet.
-
¹³C NMR: Would display signals for the six unique carbons of the phenyl ring, the four distinct carbons of the pyrrolidine ring, and one signal for the N-methyl carbon. The chemical shifts would confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 161. The primary fragmentation pathway would involve the loss of fragments from the pyrrolidine ring or the phenyl group, leading to characteristic daughter ions that can be used for structural elucidation.
-
Experimental Protocol: Potentiometric pKa Determination
The pKa is arguably the most critical physicochemical property for a basic compound in drug development. It governs the extent of ionization, which affects every aspect of a drug's journey through the body. Potentiometric titration is a robust and reliable method for its determination.
Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of a standardized, strong base (NaOH) ensures accurate titrant concentration. Calibrating the pH meter with multiple, traceable buffer standards brackets the expected pKa and ensures the accuracy of pH measurements. Using degassed, deionized water minimizes interference from dissolved CO₂, which can affect the pH of basic solutions. The Henderson-Hasselbalch equation provides the theoretical foundation for why the pH at the half-equivalence point equals the pKa.
Methodology:
-
Preparation of the Analyte: a. Accurately weigh approximately 10 mg of (2S)-1-Methyl-2-phenylpyrrolidine hydrochloride salt. The hydrochloride salt form is used as it is typically a stable, crystalline solid that is readily soluble in water. b. Dissolve the salt in 50 mL of degassed, deionized water in a thermostated beaker maintained at 25°C ± 0.5°C.
-
Titrant Preparation and Standardization: a. Prepare a 0.1 M solution of sodium hydroxide (NaOH). b. Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
Instrumentation Setup: a. Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). b. Ensure the pH electrode is properly conditioned and rinsed with deionized water before use. c. Place the calibrated pH electrode and the tip of a calibrated burette containing the standardized NaOH solution into the analyte beaker. Ensure the solution is gently stirred with a magnetic stir bar.
-
Titration Procedure: a. Record the initial pH of the analyte solution. b. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). c. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point (the region of rapid pH change).
-
Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (Veq). c. Determine the volume at the half-equivalence point (Veq/2). d. The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
Sources
Spectroscopic Blueprint of a Chiral Amine: An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine
Introduction
(2S)-1-Methyl-2-phenylpyrrolidine, a chiral cyclic amine, serves as a valuable building block in asymmetric synthesis and is a key structural motif in various pharmacologically active compounds. Its stereochemical integrity and purity are paramount for its application, necessitating robust and unequivocal analytical characterization. This in-depth guide provides a comprehensive overview of the spectroscopic signature of (2S)-1-Methyl-2-phenylpyrrolidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
As a Senior Application Scientist, the objective of this document is not merely to present data but to illuminate the underlying principles that govern the spectroscopic behavior of this molecule. We will delve into the "why" behind the expected spectral features, offering insights into how molecular structure dictates the outcome of these analytical techniques. While readily available, consolidated experimental spectra for this specific enantiomer are not consistently published in public databases, this guide will provide a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and validate the spectroscopic data of (2S)-1-Methyl-2-phenylpyrrolidine and related compounds.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecular architecture of (2S)-1-Methyl-2-phenylpyrrolidine is the cornerstone of interpreting its spectroscopic data. The molecule possesses a five-membered pyrrolidine ring, a chiral center at the C2 position, a phenyl group attached to this chiral center, and a methyl group on the nitrogen atom.
Diagram 1: Molecular Structure of (2S)-1-Methyl-2-phenylpyrrolidine with Atom Numbering
Caption: Ball-and-stick model of (2S)-1-Methyl-2-phenylpyrrolidine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (2S)-1-Methyl-2-phenylpyrrolidine in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic, methine, methylene, and methyl protons.
Expected Chemical Shifts and Coupling Patterns:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Justification |
| Phenyl (5H) | 7.20 - 7.40 | Multiplet | - | Protons on the aromatic ring will resonate in the typical downfield region due to the deshielding effect of the ring current. |
| C2-H (1H) | 3.20 - 3.40 | Triplet or Doublet of Doublets | ~7-9 | This methine proton is adjacent to the nitrogen and the phenyl group, leading to a downfield shift. It will be coupled to the C3 methylene protons. |
| C5-H₂ (2H) | 2.80 - 3.10 | Multiplet | - | These methylene protons are adjacent to the nitrogen atom, causing a moderate downfield shift. |
| N-CH₃ (3H) | 2.20 - 2.40 | Singlet | - | The methyl group attached to the nitrogen will appear as a singlet in the upfield region. |
| C3-H₂ & C4-H₂ (4H) | 1.70 - 2.10 | Multiplets | - | These methylene protons of the pyrrolidine ring will resonate in the aliphatic region and will likely show complex overlapping multiplets due to coupling with each other and adjacent protons. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (2S)-1-Methyl-2-phenylpyrrolidine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Diagram 2: ¹H NMR Workflow
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.
Expected Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| Phenyl (C-ipso) | 140 - 145 | The aromatic carbon directly attached to the pyrrolidine ring will be the most downfield of the aromatic signals. |
| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 | These aromatic carbons will resonate in the typical range for a monosubstituted benzene ring. |
| C2 | 65 - 70 | This carbon is attached to both a nitrogen and a phenyl group, resulting in a significant downfield shift. |
| C5 | 55 - 60 | The carbon adjacent to the nitrogen atom is deshielded. |
| N-CH₃ | 40 - 45 | The methyl carbon attached to the nitrogen appears in the aliphatic region. |
| C3 & C4 | 20 - 30 | These methylene carbons of the pyrrolidine ring will resonate in the upfield aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in (2S)-1-Methyl-2-phenylpyrrolidine are the C-H bonds of the aliphatic and aromatic systems, and the C-N bond.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |
| Aliphatic C-H | 2850 - 2960 | Strong | Stretching |
| C-N | 1000 - 1250 | Medium | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium | Stretching |
| Aromatic C-H (out-of-plane) | 690 - 900 | Strong | Bending |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 161, corresponding to the molecular weight of C₁₁H₁₅N.
-
Base Peak: A common fragmentation pathway for N-substituted pyrrolidines is the alpha-cleavage, leading to the formation of a stable iminium ion. The loss of the phenyl group would result in a fragment at m/z = 84 (M - 77). Alternatively, cleavage of the bond between C2 and C3 could lead to a fragment containing the phenyl group. A prominent peak is also expected at m/z = 70, resulting from the loss of the phenylmethyl radical.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Diagram 3: Spectroscopic Data Correlation
Caption: Interplay of spectroscopic data for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of (2S)-1-Methyl-2-phenylpyrrolidine, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and purity assessment. While this guide presents a predictive framework, the principles outlined herein are fundamental for the interpretation of actual experimental data. The causality between the molecular structure and the resulting spectra is a testament to the power of these analytical techniques in modern chemical and pharmaceutical research. By understanding these correlations, scientists can confidently characterize this and other chiral molecules, ensuring the quality and efficacy of the materials they work with.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-Depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine (CAS 58166-86-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-1-Methyl-2-phenylpyrrolidine, identified by the CAS number 58166-86-2, is a chiral amine belonging to the pyrrolidine class of heterocyclic compounds. The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and is a cornerstone in the field of asymmetric synthesis.[1][2][3] The stereochemistry at the C2 position, along with the substitution pattern on the nitrogen and the phenyl group, imparts specific chemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and as a chiral auxiliary or ligand in stereoselective transformations.[1][4][5] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (2S)-1-Methyl-2-phenylpyrrolidine, with a focus on its relevance to researchers in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 58166-86-2 | PubChem[6] |
| Molecular Formula | C₁₁H₁₅N | PubChem[6] |
| Molecular Weight | 161.24 g/mol | PubChem[6] |
| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | PubChem[6] |
| Synonyms | (S)-1-Methyl-2-phenylpyrrolidine | PubChem[6] |
| Canonical SMILES | CN1CCC[C@H]1C2=CC=CC=C2 | PubChem[6] |
| InChI Key | RUJFIXHHAWJMRM-NSHDSACASA-N | PubChem[6] |
| Computed XLogP3 | 2.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Note: The provided data is based on computational models and should be confirmed with experimental data where critical.
Synthesis and Chiral Control
The synthesis of enantiomerically pure pyrrolidines is a significant area of research in organic chemistry. The stereocenter at the 2-position of (2S)-1-Methyl-2-phenylpyrrolidine necessitates the use of asymmetric synthesis strategies to obtain the desired enantiomer.
General Strategies for Asymmetric Pyrrolidine Synthesis
Several methodologies have been developed for the enantioselective synthesis of 2-substituted pyrrolidines. These often involve:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-proline, to introduce the desired stereochemistry.[7]
-
Asymmetric Catalysis: Employing chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction that forms the pyrrolidine ring or functionalizes a pre-existing one.[2][8]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal.[4][5][]
Illustrative Synthetic Approach: A Conceptual Workflow
Below is a conceptual workflow diagram for a potential asymmetric synthesis:
Figure 1. Conceptual workflow for the asymmetric synthesis of (2S)-1-Methyl-2-phenylpyrrolidine.
Protocol Considerations:
-
Cyclization and Iminium Ion Formation: The reaction of 4-chloro-1-phenylbutan-1-one with methylamine would likely proceed via an initial Michael addition followed by an intramolecular nucleophilic substitution to form a cyclic iminium ion intermediate.
-
Asymmetric Reduction: The crucial step for establishing the stereocenter is the asymmetric reduction of the iminium ion. This could be achieved using a chiral reducing agent or, more commonly, a catalytic amount of a chiral transition metal complex (e.g., Iridium or Rhodium) with a chiral phosphine ligand. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.
-
Purification and Characterization: The final product would require purification, likely through column chromatography, and its enantiomeric excess would need to be determined using a chiral analytical technique such as chiral HPLC or GC.
Biological and Pharmacological Context
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[1]
While specific biological data for (2S)-1-Methyl-2-phenylpyrrolidine is limited in the public domain, the biological activities of structurally related 2-phenylpyrrolidine derivatives suggest potential areas of interest. For instance, substituted phenylpyrrolidines have been investigated as:
-
Antihyperglycemic agents: Certain alpha-substituted beta-phenylpropionic acids containing a pyridinylphenyl moiety have shown potent PPARα/γ dual agonistic activity.[10]
-
Serotonin Receptor Agonists: Derivatives of (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide have demonstrated potent and selective agonistic activity for the 5-HT1A receptor.[11]
-
Anticonvulsants: N-substituted pyrrolidine-2,5-diones have been evaluated for their anticonvulsant properties.[1]
The biological activity of pyrrolidine derivatives is highly dependent on the nature and stereochemistry of the substituents.[1] Therefore, (2S)-1-Methyl-2-phenylpyrrolidine could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents targeting a range of biological pathways. Further research is needed to elucidate its specific biological targets and pharmacological profile.
Applications in Asymmetric Synthesis
Chiral pyrrolidines are widely employed as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts in asymmetric synthesis.[1][2][8] The (S)-configuration of the 2-phenyl group in the target molecule makes it a candidate for inducing stereoselectivity in various chemical transformations.
Potential as a Chiral Ligand
The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the stereogenic center at the 2-position can create a chiral environment around the metal. This can be exploited in a variety of metal-catalyzed asymmetric reactions, such as:
-
Asymmetric hydrogenation
-
Asymmetric allylic alkylation
-
Asymmetric cross-coupling reactions
The synthesis of chiral P,N ligands is an active area of research, and structures similar to (2S)-1-Methyl-2-phenylpyrrolidine have been incorporated into such ligands.[12][13]
Conceptual Experimental Workflow: Asymmetric Aldol Reaction
To illustrate its potential application, a conceptual workflow for its use as a chiral ligand in an asymmetric aldol reaction is presented below.
Figure 2. Conceptual workflow for the application of (2S)-1-Methyl-2-phenylpyrrolidine as a chiral ligand in an asymmetric aldol reaction.
Experimental Protocol Outline:
-
Catalyst Preparation (In Situ): In an inert atmosphere, the chiral ligand, (2S)-1-Methyl-2-phenylpyrrolidine, would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, a Lewis acidic metal precursor, such as titanium(IV) isopropoxide, would be added to form the chiral Lewis acid catalyst.
-
Aldol Reaction: The reaction vessel would be cooled to a low temperature (e.g., -78 °C). The aldehyde substrate would then be added, followed by the slow addition of the nucleophile (e.g., a silyl ketene acetal).
-
Work-up and Analysis: The reaction would be quenched, and the product extracted and purified. The diastereomeric ratio and enantiomeric excess of the product would be determined by techniques such as NMR spectroscopy and chiral HPLC.
Safety and Handling
General Precautions for Handling Chiral Amines:
Given the lack of specific data, (2S)-1-Methyl-2-phenylpyrrolidine should be handled with the standard precautions for a research chemical of unknown toxicity:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
A thorough risk assessment should be conducted before handling this compound, and the relevant Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion and Future Outlook
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. Its structural relationship to a class of compounds with diverse biological activities makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Furthermore, its chiral nature suggests its utility as a ligand or auxiliary in stereoselective transformations.
The primary limitation to the broader application of this compound is the current lack of detailed public data on its specific biological activity, mechanism of action, and a comprehensive toxicological profile. Future research efforts should focus on:
-
Elucidation of Biological Targets: Screening (2S)-1-Methyl-2-phenylpyrrolidine and its derivatives against a panel of biological targets to identify potential therapeutic applications.
-
Development of Optimized Synthetic Routes: Establishing and publishing detailed and robust protocols for its enantioselective synthesis to improve its accessibility to the research community.
-
Toxicological Evaluation: Conducting thorough toxicological studies to establish a clear safety profile and enable its safe handling and potential for further development.
As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, chiral building blocks like (2S)-1-Methyl-2-phenylpyrrolidine will undoubtedly play an increasingly important role.
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An In-Depth Technical Guide to the Structural Analysis of (S)-1-Methyl-2-phenylpyrrolidine
This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of (S)-1-Methyl-2-phenylpyrrolidine, a chiral scaffold of significant interest in contemporary drug discovery and asymmetric catalysis. The precise stereochemical integrity and conformational dynamics of this molecule are paramount to its function, dictating its interaction with biological targets and its efficacy as a chiral ligand or catalyst. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core analytical techniques and the rationale behind their application.
Introduction: The Significance of (S)-1-Methyl-2-phenylpyrrolidine
(S)-1-Methyl-2-phenylpyrrolidine is a versatile chiral amine whose pyrrolidine ring is a common motif in a wide array of biologically active compounds. The stereocenter at the C2 position, bearing a phenyl group, imparts a specific three-dimensional arrangement that is crucial for its intended applications. In drug development, the enantiomeric purity of such chiral building blocks is a critical quality attribute, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The pyrrolidine moiety can enhance aqueous solubility and provide key hydrogen bond donor or acceptor functionalities, influencing a drug's pharmacokinetic and pharmacodynamic properties.[2] A thorough structural elucidation is therefore not merely an academic exercise but a fundamental requirement for its rational use in medicinal chemistry and materials science.
Foundational Structural and Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is essential before delving into advanced analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [3] |
| Molecular Weight | 161.24 g/mol | [3] |
| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | [3] |
| CAS Number | 58166-86-2 | [3] |
Chromatographic Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric excess (ee) is a cornerstone of the analysis of chiral molecules like (S)-1-Methyl-2-phenylpyrrolidine. Chiral chromatography is the workhorse for this purpose, offering high-resolution separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for the enantioseparation of non-volatile and thermally labile compounds. The choice of the chiral stationary phase (CSP) is the most critical parameter, as its specific interactions with the enantiomers govern the separation. For a chiral amine like (S)-1-Methyl-2-phenylpyrrolidine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates.
-
Sample Preparation: Dissolve a racemic standard and the sample of (S)-1-Methyl-2-phenylpyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or a Lux® Cellulose-2 column, is a good starting point.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2% v/v), is often necessary to improve peak shape and reduce tailing by blocking active sites on the stationary phase.[1][4]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[1]
-
Temperature: The column temperature is typically maintained at 25°C.[1]
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm, is appropriate.[1]
-
Data Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
For more volatile derivatives or as an alternative to HPLC, Chiral GC and SFC can be employed. Chiral GC often utilizes cyclodextrin-based capillary columns. SFC is a modern alternative that offers advantages in terms of speed and reduced organic solvent consumption.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the connectivity, chemical environment of atoms, and the three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is used to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms.
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For (S)-1-Methyl-2-phenylpyrrolidine, one would expect distinct signals for the phenyl protons, the methine proton at the stereocenter (C2), the N-methyl protons, and the diastereotopic methylene protons of the pyrrolidine ring. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the pyrrolidine ring.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. For (S)-1-Methyl-2-phenylpyrrolidine, distinct signals would be expected for the carbons of the phenyl ring, the C2 methine, the N-methyl group, and the three methylene carbons of the pyrrolidine ring.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule. This is crucial for assigning the protons of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity of the phenyl group to the C2 position and the methyl group to the nitrogen atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations can be used to confirm the stereochemistry and to study the preferred conformation of the molecule in solution. For example, an NOE between the C2-H and the N-methyl protons would provide information about their relative orientation.
X-ray Crystallography for Absolute Configuration
While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration of the stereocenter. Obtaining a suitable single crystal of (S)-1-Methyl-2-phenylpyrrolidine or a salt thereof would allow for the precise measurement of bond lengths, bond angles, and torsion angles. The resulting crystal structure would serve as the gold standard for confirming the (S)-configuration and for understanding the intermolecular interactions in the solid state. The puckering of the five-membered pyrrolidine ring, which can adopt envelope or twisted conformations, can be definitively determined from crystallographic data.[5]
Computational Modeling for Conformational Analysis and Property Prediction
In conjunction with experimental data, computational chemistry provides powerful insights into the structural and electronic properties of (S)-1-Methyl-2-phenylpyrrolidine.
Density Functional Theory (DFT) Calculations
DFT methods can be used to:
-
Optimize the molecular geometry: This allows for the prediction of the lowest energy conformation of the molecule. Conformational searches can identify different stable conformers and their relative energies.[6]
-
Predict NMR chemical shifts and coupling constants: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to validate the computed geometry.
-
Analyze the electronic structure: The distribution of electron density, molecular orbitals (HOMO, LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interactions.
Integrated Structural Analysis: A Holistic Approach
The most robust structural characterization of (S)-1-Methyl-2-phenylpyrrolidine is achieved through the integration of multiple analytical techniques. Chiral chromatography confirms the enantiomeric purity, while a full suite of NMR experiments elucidates the structure in solution. X-ray crystallography provides the definitive solid-state structure and absolute configuration. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the molecule's conformational preferences and electronic properties. This multi-faceted approach ensures a comprehensive and validated structural understanding, which is indispensable for the successful application of (S)-1-Methyl-2-phenylpyrrolidine in research and development.
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Discovery and history of chiral pyrrolidines
An In-Depth Technical Guide to the Discovery and History of Chiral Pyrrolidines
Authored by a Senior Application Scientist
Foreword: From Serendipity to a Pillar of Catalysis
The story of chiral pyrrolidines in asymmetric synthesis is not one of linear discovery but of a slow-burning realization that culminated in a paradigm shift. What began as a niche, albeit highly effective, reaction in the pharmaceutical industry lay dormant for nearly three decades before being spectacularly rediscovered and catapulted to the forefront of modern organic chemistry. This guide traces that remarkable journey, from the pioneering intramolecular cyclizations of the 1970s to the dawn of organocatalysis and the sophisticated, rationally designed pyrrolidine-based catalysts that are indispensable tools for today's researchers and drug development professionals. We will explore the fundamental mechanistic principles that underpin their efficacy, detail key synthetic methodologies, and showcase their profound impact on the synthesis of complex molecules.
Part 1: The Seminal Discovery - A Reaction Ahead of Its Time
In the early 1970s, the synthesis of steroids was a major focus for industrial pharmaceutical research. Within this context, two independent research groups—one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and another by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG—made a groundbreaking discovery.[1][2][3] They found that the simple, naturally occurring amino acid (S)-proline could catalyze a highly enantioselective intramolecular aldol cyclization of an achiral triketone to form a key bicyclic intermediate for steroid synthesis.[1][4] This reaction, now widely known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, yielded the desired product with excellent stereocontrol (e.g., 93% enantiomeric excess) using only a catalytic amount (3 mol%) of proline.[1][4]
Despite the elegance and efficiency of the transformation, its true significance as a general catalytic principle was not immediately recognized.[3][5] For nearly 30 years, it remained an interesting but isolated example of asymmetric catalysis, a clever solution to a specific synthetic problem rather than the dawn of a new field.[1][6]
The Original HPESW Reaction: A Snapshot
The reaction provided a direct route to the optically active Wieland-Miescher ketone and related synthons, which are crucial building blocks for steroid synthesis.[5]
| Feature | Hajos-Parrish (1974) | Eder-Sauer-Wiechert (1971) |
| Substrate | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |
| Catalyst | (S)-Proline (3 mol%) | (S)-Proline (47 mol%) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile / Perchloric Acid |
| Product | Chiral bicyclic ketol | Dehydrated enone product |
| Enantiomeric Excess | 93.4% ee | High (unspecified) |
| Significance | First highly enantioselective organocatalytic reaction.[7] | Independent discovery of proline's catalytic power.[3] |
Part 2: The Renaissance - Proline and the Birth of Organocatalysis
The landscape of asymmetric synthesis changed dramatically in 2000 with the seminal, back-to-back publications from the labs of Benjamin List and Carlos F. Barbas III.[8][9][10] Inspired by the mechanism of Class I aldolase enzymes, they questioned whether a simple amino acid like proline could mimic nature's strategy to catalyze intermolecular aldol reactions directly between unmodified ketones and aldehydes.[7][9]
Their success marked the "rediscovery" of proline catalysis and is widely considered the starting point for the modern field of asymmetric organocatalysis.[5][6] They demonstrated that proline could indeed catalyze the direct asymmetric aldol reaction between acetone and various aldehydes, producing aldol products in good yields and with high enantioselectivities.[9][10] This breakthrough was profound because it offered a simple, inexpensive, non-toxic, and environmentally benign alternative to the metal-based catalysts that had dominated the field.[8][11]
Part 3: The Mechanistic Underpinning - Enamine Catalysis
The remarkable efficacy of proline and its derivatives lies in their ability to engage in a specific catalytic cycle known as enamine catalysis.[12][13] This mechanism mimics the strategy used by Class I aldolase enzymes.[7]
The cycle involves two key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate.[1][4] This step activates the ketone, making its α-carbon a much more potent nucleophile than the corresponding enol or enolate, while simultaneously embedding the chiral information of the catalyst.
-
Stereoselective C-C Bond Formation: The chiral enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry of the catalyst's side chain directs this attack to one face of the electrophile, thereby controlling the absolute stereochemistry of the newly formed C-C bond.[5] The transition state is often depicted as a six-membered, chair-like arrangement, as proposed by Houk and List, which explains the high degree of stereoselectivity observed.[1][14]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final aldol product and regenerating the pyrrolidine catalyst to begin a new cycle.[14]
While the enamine mechanism is now widely accepted, it was the subject of considerable debate.[7][15] Hajos initially proposed a carbinolamine intermediate, and Agami later suggested a mechanism involving two proline molecules in the transition state based on kinetic studies.[1] However, later work, including isotopic labeling experiments showing ¹⁸O incorporation from water into the product and the lack of non-linear effects in intermolecular reactions, provided strong evidence for the single-catalyst enamine pathway.[1][7][15]
Part 4: Key Methodologies and Protocols
A. Synthesis of Chiral Pyrrolidine Scaffolds
The accessibility of chiral pyrrolidines is fundamental to their widespread use. While L-proline itself is an abundant and inexpensive starting material from the "chiral pool," many modern catalysts are derivatives that require further synthesis.[16][17]
Common Synthetic Approaches:
-
From the Chiral Pool: The most common method involves using readily available, optically pure sources like L-proline or 4-hydroxy-L-proline.[16] Simple functional group manipulations, such as reduction of the carboxylic acid to an alcohol (to form prolinol), provide access to a vast array of derivatives.[16]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole precursors using chiral metal catalysts (e.g., Rhodium or Iridium-based) is another powerful strategy for creating the chiral pyrrolidine core.[11]
-
Intramolecular C-H Amination: More recent, cutting-edge methods involve the intramolecular amination of C(sp³)–H bonds, often catalyzed by engineered enzymes (like cytochrome P450 variants) or transition metals, to forge the pyrrolidine ring with high stereocontrol.[17][18]
B. Representative Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic example that launched the organocatalysis renaissance.[6][8]
Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high enantioselectivity.
Materials:
-
Cyclohexanone (purified by distillation)
-
4-Nitrobenzaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Add (S)-proline (0.3 mmol, 34.5 mg, 30 mol%).
-
Add anhydrous DMSO (4.0 mL) to the flask, followed by cyclohexanone (10.0 mmol, 1.04 mL, 10 equivalents).
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the desired aldol product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: The reaction typically yields the product with good diastereoselectivity (anti:syn) and high enantioselectivity (>95% ee for the anti isomer).
Part 5: Evolution Beyond Proline - The Second Generation of Catalysts
The initial success of proline spurred immense research into designing new, more effective pyrrolidine-based catalysts. The goal was to enhance reactivity, broaden substrate scope, and improve stereoselectivity, often with lower catalyst loadings.
Key Innovations:
-
MacMillan's Imidazolidinones: David MacMillan developed chiral imidazolidinone catalysts that operate via iminium ion activation, which is mechanistically distinct but complementary to enamine catalysis. These catalysts are particularly effective for reactions like the Diels-Alder cycloaddition.[5][19]
-
Jørgensen-Hayashi Catalysts: Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.[19] The bulky silyl ether group effectively shields one face of the enamine intermediate, leading to exceptionally high levels of stereocontrol in a wide range of reactions, including Michael and aldol additions. These are among the most powerful and widely used organocatalysts today.
Part 6: Impact on Drug Discovery and Development
The chiral pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][19][20] Its rigid, five-membered ring structure allows for precise positioning of substituents to interact with biological targets, while its physicochemical properties are often favorable for oral bioavailability. The development of organocatalytic methods to synthesize these structures has revolutionized access to novel drug candidates.
| Drug Name | Therapeutic Area | Role of Chiral Pyrrolidine |
| Vildagliptin [16] | Antidiabetic | Forms the core scaffold, essential for DPP-4 enzyme inhibition. |
| Daclatasvir [16] | Antiviral (Hepatitis C) | A bis-pyrrolidine structure is central to its mechanism as an NS5A inhibitor. |
| Captopril [16] | Antihypertensive (ACE inhibitor) | L-proline itself is incorporated directly into the drug's structure. |
| Eletriptan [16] | Antimigraine | The pyrrolidine ring is a key component for serotonin receptor agonism. |
| Alpelisib [16] | Anticancer | The chiral pyrrolidine moiety is crucial for binding to the PI3Kα enzyme. |
The ability to rapidly and stereoselectively synthesize libraries of chiral pyrrolidine derivatives using organocatalysis allows medicinal chemists to perform extensive Structure-Activity Relationship (SAR) studies, accelerating the journey from hit identification to lead optimization.[21]
Conclusion
The discovery and development of chiral pyrrolidines as organocatalysts represent a triumph of chemical inquiry. From an overlooked industrial process to a cornerstone of modern asymmetric synthesis, their journey underscores the value of re-examining historical findings through a new mechanistic lens. Proline and its sophisticated descendants have not only provided a powerful, practical, and green toolkit for constructing complex chiral molecules but have also fundamentally changed the way chemists approach the art of synthesis. For researchers in academia and industry alike, the humble pyrrolidine ring continues to be a source of elegant solutions to the most challenging synthetic problems.
References
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Title: Proline-catalyzed aldol reactions - Wikipedia.
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Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
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Title: Synthesis of a New Chiral Pyrrolidine - PMC - NIH.
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Title: Asymmetric hydrogenation - Wikipedia.
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Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH.
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Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science.
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Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
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Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI.
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Title: Proline organocatalysis - Wikipedia.
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Title: New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH.
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Title: PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois.
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Title: Pyrrolidine synthesis - Organic Chemistry Portal.
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Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions - Semantic Scholar.
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Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society.
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Title: Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction | Organic Letters - ACS Publications.
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Title: Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction - ACS Publications.
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Title: The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions | Journal of the American Chemical Society.
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Title: Proline as an Asymmetric Organocatalyst | Sustainable Catalysis - Books.
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Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online.
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Title: Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.
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Title: Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC.
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Title: The Hajos–Parrish–Eder–Sauer–Wiechert Reaction.
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Title: Enamines - Master Organic Chemistry.
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Title: New mechanistic studies on the proline-catalyzed aldol reaction - PNAS.
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An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2S)-1-Methyl-2-phenylpyrrolidine, a chiral cyclic amine of significant interest in pharmaceutical research and development. This document delves into its commercial availability, key suppliers, and the technical specifications critical for its application in complex chemical syntheses. Furthermore, it outlines established methodologies for its synthesis and analysis, offering a practical resource for scientists engaged in drug discovery and process development.
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The introduction of stereogenic centers, as seen in (2S)-1-Methyl-2-phenylpyrrolidine, allows for precise three-dimensional arrangements of functional groups, which is crucial for selective interactions with biological targets.[1][2] The (2S) enantiomer, in particular, can serve as a valuable chiral building block or auxiliary in the asymmetric synthesis of complex molecules, ensuring the desired stereochemical outcome which is often linked to therapeutic efficacy and reduced off-target effects.[3]
Commercial Availability and Supplier Specifications
(2S)-1-Methyl-2-phenylpyrrolidine is available from a select number of specialized chemical suppliers. Researchers should exercise diligence in sourcing this compound, paying close attention to the purity, enantiomeric excess (e.e.), and the analytical documentation provided by the vendor.
Below is a comparative table of representative suppliers for (2S)-1-Methyl-2-phenylpyrrolidine:
| Supplier | Product Number | Purity Specification | Analytical Data Provided | Availability |
| EvitaChem | P21373 | ≥95% (or as specified) | Certificate of Analysis (CoA) with NMR, LC-MS | In Stock |
| Other potential suppliers may exist. It is recommended to conduct a thorough search based on current catalogues. |
Key Considerations for Procurement:
-
Purity: For applications in drug development, a purity of ≥98% is often required. The nature of any impurities should be clearly stated on the Certificate of Analysis.
-
Enantiomeric Excess (e.e.): The stereochemical integrity of the material is paramount. Suppliers should provide data from chiral chromatography (e.g., HPLC or GC) to confirm the enantiomeric excess.
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include details of the analytical methods used to determine purity and enantiomeric excess, along with the corresponding spectra.
Molecular Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine is essential for its effective use in synthesis and analysis.
Key Physicochemical Properties: [4]
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| CAS Number | 58166-86-2 |
| Appearance | Typically a liquid |
| Boiling Point | Not readily available, literature search recommended for experimental values. |
| Solubility | Soluble in most common organic solvents. |
Spectroscopic Data for Structural Elucidation and Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The spectra should be consistent with the assigned structure of (2S)-1-Methyl-2-phenylpyrrolidine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H and C-N bonds.[5]
Methodologies for Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2S)-1-Methyl-2-phenylpyrrolidine can be approached through several strategies, including asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
Recent advancements in catalysis have enabled the direct enantioselective synthesis of functionalized phenylpyrrolidines. One innovative approach integrates a light-driven cross-coupling reaction with biocatalytic carbene transfer, achieving high stereoselectivity (up to 99% e.e.).[6] Such methods offer a more sustainable and efficient route to the desired enantiomer.
A generalized workflow for a photo-enzymatic synthesis is depicted below:
Caption: Photo-enzymatic cascade for enantioselective synthesis.
Chiral Resolution of Racemic Mixtures
A classical approach involves the synthesis of a racemic mixture of 1-methyl-2-phenylpyrrolidine, followed by resolution of the enantiomers. This is typically achieved using chiral chromatography.
Experimental Protocol: Chiral HPLC Resolution
This protocol provides a general guideline for the separation of phenylpyrrolidine enantiomers. Optimization of the mobile phase and column type will be necessary for baseline separation.
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate), have shown excellent performance in separating a broad range of chiral compounds.[7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve adequate resolution.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Dissolve a small amount of the racemic 1-methyl-2-phenylpyrrolidine in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min
-
Temperature: Ambient
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically around 254 nm).
-
-
Data Analysis: The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas.
Caption: Workflow for chiral HPLC resolution.
Applications in Drug Development
(2S)-1-Methyl-2-phenylpyrrolidine is a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its chiral nature allows it to be used as a scaffold to build molecules with specific stereochemistry, which is often a critical factor for pharmacological activity. While specific, publicly available examples of its direct use in late-stage clinical candidates may be limited, the broader class of chiral 2-substituted pyrrolidines is extensively used in the synthesis of a wide range of therapeutic agents.[8]
Conclusion
(2S)-1-Methyl-2-phenylpyrrolidine is a specialized chiral building block with significant potential in pharmaceutical research and development. Its commercial availability, while limited, provides access to a key stereocenter for the asymmetric synthesis of complex molecules. A thorough evaluation of supplier specifications, particularly purity and enantiomeric excess, is crucial for ensuring the quality and reproducibility of experimental results. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery programs.
References
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Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
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(2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600. PubChem. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate. [Link]
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Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. [Link]
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1-Methyl-2-pyrrolidinone suppliers and producers. BuyersGuideChem. [Link]
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Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. [Link]
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Chromatographic separation of enantiomers. PubMed. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. PubMed. [Link]
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Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. JOCPR. [Link]
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Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]
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Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography. PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC - NIH. [Link]
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Enantioselective chromatography in drug discovery. PubMed. [Link]
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Preparative Chromatographic Separation of Enantiomers. ResearchGate. [Link]
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Pyrrolidine, 2-methyl-1-phenyl. LookChem. [Link]
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Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. [Link]
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N-Methyl-2-pyrrolidone Suppliers. Thomasnet. [Link]
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2-Pyrrolidinone, 1-methyl-. the NIST WebBook. [Link]
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N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. [Link]
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1-Methyl-2-pyrrolidinone, 99.88%, Certified. GTI Laboratory Supplies. [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for (2S)-1-Methyl-2-phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogy in Safety Assessment
This guide provides a comprehensive overview of the safety and handling protocols for (2S)-1-Methyl-2-phenylpyrrolidine. It is imperative to note that while this document is constructed with the highest degree of scientific rigor, detailed and specific safety data for (2S)-1-Methyl-2-phenylpyrrolidine is not extensively available in the public domain. Consequently, this guide has been developed by leveraging a robust, conservative safety paradigm based on data from structurally analogous compounds: 2-Phenylpyrrolidine and 1-Methyl-2-pyrrolidone (NMP) . The shared pyrrolidine ring and the presence of a phenyl group in the former, and the N-methylation in the latter, provide a foundational basis for anticipating the toxicological and reactive profile of our target compound. This approach, rooted in established principles of chemical safety, necessitates a consistently cautious and proactive stance in all handling procedures.
Section 1: Chemical and Physical Identity
A thorough understanding of the physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine is the bedrock of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and emergency response measures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | |
| Molecular Weight | 161.24 g/mol | |
| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | |
| CAS Number | 58166-86-2 | |
| Appearance | Data not available; likely a liquid. | Inferred from analogs |
| Boiling Point | Data not available. | - |
| Melting Point | Data not available. | - |
| Solubility | Data not available. | - |
Section 2: Hazard Identification and Toxicological Profile
Given the absence of specific toxicological data for (2S)-1-Methyl-2-phenylpyrrolidine, a composite hazard profile is constructed from its structural analogs. This represents a cautious estimation and should be treated as the minimum standard for safety precautions.
Anticipated Hazards based on Structural Analogy:
-
Acute Toxicity (Oral): The structural analog 2-Phenylpyrrolidine is classified as harmful if swallowed.[1][2] Therefore, ingestion of (2S)-1-Methyl-2-phenylpyrrolidine should be considered hazardous.
-
Skin Corrosion/Irritation: 1-Methyl-2-pyrrolidone is known to cause skin irritation.[3] The presence of a lipophilic phenyl group could potentially enhance skin absorption, warranting significant dermal protection.
-
Serious Eye Damage/Irritation: Both 2-Phenylpyrrolidine and 1-Methyl-2-pyrrolidone are classified as causing serious eye irritation.[1][2][3][4] Direct contact with the eyes is likely to cause significant damage.
-
Reproductive Toxicity: 1-Methyl-2-pyrrolidone is classified as a substance that may damage the unborn child.[3][5][6] This is a critical consideration, and personnel who are pregnant or planning a pregnancy should avoid exposure.
-
Specific Target Organ Toxicity (Single Exposure): 1-Methyl-2-pyrrolidone may cause respiratory irritation.[3] Inhalation of vapors or aerosols should be minimized.
// Relationships edge [color="#5F6368", arrowhead=vee, penwidth=1.5]; Analog1 -> Hazard1; Analog1 -> Hazard3; Analog2 -> Hazard2; Analog2 -> Hazard3; Analog2 -> Hazard4; Analog2 -> Hazard5;
edge [color="#34A853", style=dashed, arrowhead=normal, dir=back]; Target_Compound -> Hazard1; Target_Compound -> Hazard2; Target_Compound -> Hazard3; Target_Compound -> Hazard4; Target_Compound -> Hazard5; } END_DOT Caption: Inferred hazard profile for (2S)-1-Methyl-2-phenylpyrrolidine based on its structural analogs.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling of (2S)-1-Methyl-2-phenylpyrrolidine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1] | To prevent skin contact. Given the potential for dermal absorption, double gloving may be prudent for prolonged handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | To protect against splashes and aerosols, preventing serious eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for non-routine operations where fume hood use is not feasible or in the event of a spill.[4] | To prevent inhalation of vapors, especially given the potential for respiratory irritation. |
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// Edges edge [color="#5F6368", arrowhead=vee, penwidth=1.5]; Start -> RiskAssessment; RiskAssessment -> EngineeringControls; EngineeringControls -> PPE_Selection; PPE_Selection -> Hand [label="Minimum"]; PPE_Selection -> Eye [label="Minimum"]; PPE_Selection -> Body [label="Minimum"]; PPE_Selection -> Respiratory [label="As Needed"]; Hand -> Proceed; Eye -> Proceed; Body -> Proceed; Respiratory -> Proceed; } END_DOT Caption: Decision workflow for selecting appropriate PPE for handling (2S)-1-Methyl-2-phenylpyrrolidine.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.
Handling:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[3]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7] Contaminated clothing should be removed and laundered before reuse.
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring larger quantities.[9]
-
Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon, nitrogen) may be advisable to prevent degradation.
Storage:
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10]
Section 5: Emergency Procedures
Preparedness for accidental exposure or release is a critical component of a comprehensive safety plan.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material with a non-sparking tool.
-
Ventilation: Ensure adequate ventilation of the spill area.
Section 6: Disposal Considerations
(2S)-1-Methyl-2-phenylpyrrolidine and any contaminated materials must be disposed of as hazardous waste.[1]
-
Waste Segregation: Do not dispose of this chemical down the drain or in regular trash.[1] Segregate waste containing this compound from other waste streams.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal in accordance with all local, state, and federal regulations.[1]
Section 7: Reactivity Profile
While specific reactivity data for (2S)-1-Methyl-2-phenylpyrrolidine is limited, the following can be inferred from its structural analogs:
-
Stability: The compound is likely stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
References
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2-Phenylpyrrolidine | CAS#:1006-64-0 | Chemsrc. Chemsrc.com. Available at: [Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
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2-Phenylpyrrolidine | C10H13N | CID 261892. PubChem. Available at: [Link]
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(2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600. PubChem. Available at: [Link]
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SDS US. Lab Alley. Available at: [Link]
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Hazardous substance assessment – 1-Methyl-2-pyrrolidone. Canada.ca. Available at: [Link]
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SAFETY DATA SHEET. Associates of Cape Cod, Inc. Available at: [Link]
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2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. NICNAS. Available at: [Link]
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An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Chiral Pyrrolidine Scaffold
(2S)-1-methyl-2-phenylpyrrolidine, a chiral cyclic amine, represents a significant building block in the landscape of modern organic synthesis and pharmaceutical development. Its rigid pyrrolidine framework, combined with the stereogenic center at the 2-position and the appended phenyl group, offers a unique combination of structural features that are highly sought after in the design of complex molecular architectures. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This guide provides an in-depth exploration of (2S)-1-methyl-2-phenylpyrrolidine, covering its chemical and physical properties, enantioselective synthesis, analytical characterization, and its emerging applications as a chiral auxiliary and a key intermediate in the synthesis of pharmacologically active compounds. For researchers and drug development professionals, a thorough understanding of this molecule is paramount for leveraging its full potential in the creation of novel therapeutics and efficient asymmetric transformations.[2]
Physicochemical Properties and Structural Attributes
(2S)-1-methyl-2-phenylpyrrolidine is a chiral molecule with the (S)-configuration at the carbon atom bearing the phenyl group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | [3] |
| Molecular Formula | C₁₁H₁₅N | [1][3] |
| Molecular Weight | 161.24 g/mol | [1][3] |
| CAS Number | 58166-86-2 | [3] |
| Canonical SMILES | CN1CCC[C@@H]1C2=CC=CC=C2 | [3] |
| InChI Key | RUJFIXHHAWJMRM-NSHDSACASA-N | [3] |
| Topological Polar Surface Area | 3.2 Ų | [1][3] |
| XLogP3-AA | 2.3 | [1][3] |
The structural rigidity of the pyrrolidine ring, coupled with the defined stereochemistry, makes this compound an excellent chiral scaffold. The nitrogen atom within the ring is a nucleophilic and basic center, which is a key feature for its role in both synthesis and biological activity.
Enantioselective Synthesis: A Gateway to Chiral Purity
The synthesis of enantiomerically pure (2S)-1-methyl-2-phenylpyrrolidine is crucial for its applications in pharmaceuticals and asymmetric catalysis. The most logical and widely employed strategy involves starting from a readily available chiral precursor, L-proline, which possesses the desired (S)-stereochemistry at the C2 position.
Conceptual Synthetic Pathway from L-Proline
The conversion of L-proline to (2S)-1-methyl-2-phenylpyrrolidine typically involves two key transformations: the introduction of the phenyl group at the C2 position and the methylation of the secondary amine. A common approach is the reaction of an activated N-methyl-L-proline derivative with a phenyl Grignard reagent.
Caption: Conceptual workflow for the synthesis of (2S)-1-methyl-2-phenylpyrrolidine from L-proline.
Detailed Experimental Protocol: Synthesis from N-Methyl-L-proline
The following protocol is a representative method for the synthesis of (2S)-1-methyl-2-phenylpyrrolidine starting from N-methyl-L-proline. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and enantiomeric purity.[4][5][6]
Step 1: Esterification of N-Methyl-L-proline
-
To a solution of N-methyl-L-proline (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester of N-methyl-L-proline as a hydrochloride salt.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Prepare a solution of phenylmagnesium bromide (3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add the N-methyl-L-proline methyl ester hydrochloride (1 equivalent), dissolved in anhydrous THF, dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 3: Reduction of the Tertiary Alcohol
-
Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as trifluoroacetic acid.
-
Add a reducing agent, for example, triethylsilane (3 equivalents), to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (2S)-1-methyl-2-phenylpyrrolidine.
Analytical Characterization: Ensuring Purity and Identity
The structural elucidation and purity assessment of (2S)-1-methyl-2-phenylpyrrolidine are critical for its use in research and development. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring, the methyl group on the nitrogen, and the phenyl group. The chemical shifts and coupling patterns of the diastereotopic protons on the pyrrolidine ring can confirm the structure and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the aliphatic carbons of the pyrrolidine ring, the methyl carbon, and the aromatic carbons of the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum of (2S)-1-methyl-2-phenylpyrrolidine will exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
C-N stretching vibrations of the tertiary amine.
-
C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at m/z = 161, corresponding to the molecular formula C₁₁H₁₅N.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature of (2S)-1-methyl-2-phenylpyrrolidine makes it a valuable asset in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
As a Chiral Auxiliary and Ligand
Chiral pyrrolidine derivatives are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[7][3] (2S)-1-methyl-2-phenylpyrrolidine can be employed as a chiral ligand in metal-catalyzed asymmetric reactions, such as hydrogenations, alkylations, and cycloadditions. The defined stereochemistry of the ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
Caption: Role of (2S)-1-methyl-2-phenylpyrrolidine as a chiral ligand in asymmetric catalysis.
Intermediate in Pharmaceutical Synthesis
The pyrrolidine scaffold is a key component of many biologically active molecules. (2S)-1-methyl-2-phenylpyrrolidine can serve as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into a drug candidate can impart specific conformational constraints and stereochemical properties that are essential for its pharmacological activity. While specific examples of its direct use in marketed drugs are not extensively documented in publicly available literature, the broader class of substituted pyrrolidines is of significant interest in the discovery of novel therapeutics, including treatments for central nervous system disorders and infectious diseases.[8][9][10]
Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(2S)-1-methyl-2-phenylpyrrolidine is a chiral building block with significant potential for researchers, scientists, and drug development professionals. Its well-defined stereochemistry, derived from the natural chiral pool of L-proline, provides a reliable starting point for the synthesis of enantiomerically pure compounds. While detailed synthetic protocols and comprehensive analytical and safety data require further consolidation from specialized literature, the fundamental principles of its synthesis and its likely applications in asymmetric catalysis and as a pharmaceutical intermediate are clear. As the demand for stereochemically pure drugs continues to grow, the importance of chiral scaffolds like (2S)-1-methyl-2-phenylpyrrolidine in the synthetic chemist's toolbox will undoubtedly increase.
References
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PubChem. (2S)-1-Methyl-2-phenylpyrrolidine. National Center for Biotechnology Information. [Link]
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PMC. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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springermedizin.de. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. [Link]
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ResearchGate. Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. [Link]
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Organic Syntheses Procedure. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][3][15]OXAZABOROLE-BORANE COMPLEX. [Link]
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the NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]
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the NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]
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White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]
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MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
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Methodological & Application
The Role of (2S)-1-Methyl-2-phenylpyrrolidine in Asymmetric Synthesis: A Methodological Overview and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-1-Methyl-2-phenylpyrrolidine stands as a promising yet underexplored chiral auxiliary in the field of asymmetric synthesis. Its unique structural features, combining the rigidity of the pyrrolidine ring with the steric influence of a phenyl group, suggest significant potential for inducing stereoselectivity in a variety of chemical transformations. This application note provides a comprehensive guide to the theoretical applications of (2S)-1-Methyl-2-phenylpyrrolidine as a chiral auxiliary, focusing on the asymmetric alkylation of ketones. While specific, detailed protocols and extensive quantitative data for this particular auxiliary remain limited in widely accessible scientific literature, this document extrapolates from well-established principles of related pyrrolidine-based auxiliaries to propose robust experimental methodologies. The content herein is designed to serve as a foundational resource for researchers seeking to explore the synthetic utility of this chiral auxiliary, offering insights into reaction mechanisms, stereochemical models, and practical experimental procedures.
Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, functioning as temporary chiral appendages that guide the stereochemical course of a reaction.[1] The auxiliary is covalently attached to a prochiral substrate, directs the formation of a new stereocenter with a high degree of stereoselectivity, and is subsequently cleaved to yield the desired chiral product, often allowing for the recovery and recycling of the auxiliary itself.[2]
Pyrrolidine-based structures are among the most successful and widely utilized chiral auxiliaries due to their conformational rigidity and the predictable facial shielding they provide.[3] The inherent chirality of the pyrrolidine ring effectively creates a biased steric environment, compelling reagents to approach the reactive center from a specific trajectory.
(2S)-1-Methyl-2-phenylpyrrolidine: A Profile
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral amine featuring a stereocenter at the C2 position of the pyrrolidine ring, which is substituted with a phenyl group. The N-methylation provides a tertiary amine, which is a key feature for its application in enamine-based transformations. The presence of the bulky phenyl group is anticipated to exert significant steric influence, thereby enhancing its ability to control the stereochemistry of reactions at a proximal prochiral center.
Key Structural Features:
-
(2S)-Configuration: Defines the absolute stereochemistry of the auxiliary.
-
Pyrrolidine Ring: A conformationally restricted five-membered ring that provides a predictable scaffold.
-
C2-Phenyl Group: A sterically demanding substituent that is expected to play a crucial role in facial discrimination.
-
N-Methyl Group: Ensures the formation of a tertiary enamine intermediate, preventing unwanted side reactions at the nitrogen atom.
Core Application: Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral carbonyl compounds.[4] The use of chiral auxiliaries like (2S)-1-Methyl-2-phenylpyrrolidine in this context proceeds through the formation of a chiral enamine intermediate.
Mechanism of Asymmetric Alkylation
The overall transformation can be dissected into three key steps:
-
Enamine Formation: The chiral auxiliary, (2S)-1-Methyl-2-phenylpyrrolidine, reacts with a prochiral ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This reaction is typically acid-catalyzed and involves the elimination of water.
-
Diastereoselective Alkylation: The resulting chiral enamine, which exists in equilibrium with its corresponding iminium salt, is then reacted with an alkylating agent (e.g., an alkyl halide). The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary. The bulky phenyl group of the auxiliary is expected to block one face of the enamine, forcing the electrophile to approach from the less hindered face.
-
Hydrolysis and Auxiliary Cleavage: The resulting iminium salt is hydrolyzed under acidic conditions to afford the enantioenriched α-alkylated ketone and regenerate the protonated chiral auxiliary. The auxiliary can then be recovered and reused.
Proposed Stereochemical Model
The stereochemical outcome of the alkylation is rationalized by considering the transition state of the alkylation step. It is hypothesized that the enamine derived from (2S)-1-Methyl-2-phenylpyrrolidine and a cyclic ketone will adopt a conformation that minimizes steric interactions. The large phenyl group at the C2 position of the pyrrolidine ring will effectively shield one face of the enamine double bond. Consequently, the incoming electrophile will preferentially attack from the less sterically encumbered face, leading to the formation of one diastereomer of the alkylated iminium salt in excess. Subsequent hydrolysis will yield the corresponding enantiomer of the α-alkylated ketone.
Diagram: Proposed Stereochemical Model for Asymmetric Alkylation
Sources
(2S)-1-Methyl-2-phenylpyrrolidine in Organocatalysis: A Guide to Application and Mechanistic Understanding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Catalysis
The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecules crucial for pharmaceutical and materials science.[1] Its prevalence stems from the ability of secondary amines within the pyrrolidine ring to react with carbonyl compounds, forming nucleophilic enamine intermediates. This mode of activation, known as enamine catalysis, provides a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol.[2]
While L-proline is the archetypal pyrrolidine-based organocatalyst, a vast array of derivatives have been developed to enhance reactivity and selectivity.[3] This guide focuses on (2S)-1-Methyl-2-phenylpyrrolidine , a structurally simple yet informative member of this catalyst family. Through an in-depth analysis of its features and a comparative look at more advanced catalysts, we will elucidate the key principles governing the application of chiral pyrrolidines in organocatalysis.
A comprehensive review of the scientific literature indicates that (2S)-1-Methyl-2-phenylpyrrolidine is not widely employed as a primary catalyst in key asymmetric transformations like aldol, Michael, and Mannich reactions.[4] This is likely attributable to the absence of a crucial functional group, such as the carboxylic acid in proline, which is vital for stabilizing transition states through hydrogen bonding.[4] Nevertheless, understanding its structural characteristics provides valuable insights into the design of more effective organocatalysts.
The Mechanism of Enamine Catalysis
The catalytic cycle of pyrrolidine-mediated reactions hinges on the reversible formation of an enamine from a carbonyl compound (an aldehyde or ketone) and the secondary amine of the catalyst. This enamine is a more reactive nucleophile than the corresponding enol or enolate and attacks an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and delivers the functionalized carbonyl compound.
Figure 1: Generalized catalytic cycle for enamine catalysis.
The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the electrophile. The substituents on the chiral pyrrolidine ring create a defined steric environment that directs the approach of the electrophile to one of the two enantiotopic faces of the enamine.
Structure-Activity Relationship: Why (2S)-1-Methyl-2-phenylpyrrolidine is Not a Benchmark Catalyst
The efficacy of a pyrrolidine-based organocatalyst is dictated by subtle structural features. In the case of (2S)-1-Methyl-2-phenylpyrrolidine, the presence of a methyl group on the nitrogen and a phenyl group at the 2-position provides a chiral environment. However, it lacks a critical component for high catalytic activity and stereoselectivity: a hydrogen-bond-donating group.
In contrast, highly successful catalysts like L-proline and its derivatives possess a carboxylic acid or other acidic proton that can engage in hydrogen bonding with the electrophile in the transition state. This secondary interaction helps to organize the transition state assembly, leading to enhanced stereocontrol. The absence of such a group in (2S)-1-Methyl-2-phenylpyrrolidine results in a less organized and more flexible transition state, leading to lower enantioselectivity.[4]
Applications in Asymmetric Synthesis: Protocols with High-Performing Analogs
While (2S)-1-Methyl-2-phenylpyrrolidine itself may not be the catalyst of choice, its structural core is present in many highly effective organocatalysts. The following protocols for key asymmetric transformations are presented with well-established, high-performing pyrrolidine-based catalysts to illustrate the practical application of these principles.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. Proline and its derivatives are excellent catalysts for this transformation.
Catalyst: (S)-Proline
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 20 | DMSO | 24 | 95 | 95:5 | >99 |
| 2 | 10 | CH3CN | 48 | 88 | 92:8 | 98 |
| 3 | 30 | DMF | 12 | 92 | 96:4 | >99 |
Protocol:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (2.0 mL) is added cyclohexanone (5.0 mmol, 10 equivalents).
-
(S)-Proline (0.1 mmol, 20 mol%) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC).[3]
Figure 2: Experimental workflow for the asymmetric aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. Diaryprolinol silyl ethers are highly effective catalysts for the addition of aldehydes and ketones to nitroolefins.
Catalyst: (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
Reaction: Propanal + trans-β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | Toluene | - | 24 | 92 | 95:5 | 99 |
| 2 | 5 | CH2Cl2 | - | 36 | 85 | 93:7 | 98 |
| 3 | 10 | THF | Benzoic Acid | 20 | 95 | 96:4 | >99 |
Protocol:
-
To a solution of trans-β-nitrostyrene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL) at room temperature is added propanal (1.5 mmol, 3 equivalents).
-
If an additive is used, it is added at this stage.
-
The reaction is stirred until complete consumption of the nitroolefin is observed by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC.[5][6]
Asymmetric α-Alkylation of Aldehydes
The direct asymmetric α-alkylation of aldehydes is a challenging but highly valuable transformation. Chiral secondary amines can catalyze the intramolecular alkylation of halo-aldehydes to form cyclic products with high enantioselectivity.[2][7]
Catalyst: (S)-α-Methylproline
Reaction: 6-Iodohexanal cyclization
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | K2CO3 | Dioxane | 48 | 85 | 92 |
| 2 | 15 | Cs2CO3 | DMF | 36 | 90 | 94 |
| 3 | 20 | NaHCO3 | CH3CN | 72 | 78 | 88 |
Protocol:
-
A mixture of 6-iodohexanal (0.2 mmol), (S)-α-methylproline (0.04 mmol, 20 mol%), and base (0.4 mmol, 2 equivalents) in the chosen solvent (2.0 mL) is stirred at room temperature.
-
The reaction is monitored by GC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the formylcyclopentane.
-
The enantiomeric excess is determined by chiral GC after conversion to the corresponding alcohol.[8][9]
Synthesis of (2S)-1-Methyl-2-phenylpyrrolidine
While not a benchmark catalyst itself, (2S)-1-Methyl-2-phenylpyrrolidine can be synthesized from readily available starting materials, providing a valuable building block for the construction of more complex ligands and catalysts. A common route involves the reductive amination of a suitable precursor.
Figure 3: A common synthetic route to (2S)-1-Methyl-2-phenylpyrrolidine.
Conclusion
(2S)-1-Methyl-2-phenylpyrrolidine serves as an important case study in the field of organocatalysis. While its direct application as a catalyst is limited due to the lack of a key hydrogen-bonding moiety, its chiral pyrrolidine framework is central to the design of highly effective organocatalysts. By understanding the structure-activity relationships within this class of molecules, researchers can make informed decisions in catalyst selection and design for a wide range of asymmetric transformations. The protocols provided for analogous high-performing catalysts offer a practical starting point for chemists seeking to employ the power of enamine catalysis in their synthetic endeavors.
References
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
- List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413–5415.
-
Jui, N. T., Garber, J. A. O., Finelli, F. G., & MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(30), 12837–12840. [Link]
-
Vignola, N., & List, B. (2004). Catalytic asymmetric intramolecular alpha-alkylation of aldehydes. Journal of the American Chemical Society, 126(2), 450–451. [Link]
- Al-Zoubi, R. M. (2017). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.
-
Sci-Hub. (2003). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
- Melchiorre, P., et al. (2011).
-
Scilit. (2003). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. [Link]
-
ResearchGate. (2025). Asymmetric Michael addition reaction. [Link]
-
ResearchGate. (2008). (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. [Link]
-
Sci-Hub. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. [Link]
-
PubChem. (2025). (2S)-1-Methyl-2-phenylpyrrolidine. [Link]
-
Lapi, A., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Comito, R. (2014). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. ResearchGate. [Link]
- Google Patents. (2002).
-
Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]
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- 9. scilit.com [scilit.com]
Enantioselective reactions catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine complexes
An Application Guide to Enantioselective Synthesis Using (2S)-1-Methyl-2-phenylpyrrolidine Complexes
Introduction: The Architectural Power of Chiral Pyrrolidines
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—stereochemistry—is not merely an academic exercise; it is a critical determinant of biological activity and safety. Pyrrolidine scaffolds are ubiquitous motifs found in a vast array of natural products and FDA-approved drugs.[1][2] Among the tools available to the modern chemist, chiral pyrrolidine derivatives have emerged as exceptionally versatile and powerful catalysts for orchestrating enantioselective transformations.
(2S)-1-Methyl-2-phenylpyrrolidine is a prominent member of this class.[3] Its efficacy stems from a structurally rigid five-membered ring featuring a stereocenter adjacent to the nucleophilic nitrogen atom. This defined chiral environment is the key to its function, enabling the synthesis of complex molecules with a high degree of stereochemical purity. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging (2S)-1-Methyl-2-phenylpyrrolidine and its complexes in asymmetric synthesis, with a primary focus on the enantioselective α-alkylation of ketones—a cornerstone reaction in carbon-carbon bond formation.[4]
PART 1: Core Principles of Stereochemical Induction
The fundamental strategy behind using (2S)-1-Methyl-2-phenylpyrrolidine as a chiral auxiliary is the temporary conversion of a prochiral starting material (a molecule that can be converted from achiral to chiral in a single step) into a chiral intermediate. This intermediate then reacts in a diastereoselective manner, after which the auxiliary is removed, yielding an enantioenriched product.
The Mechanism: From Prochiral Ketone to Enantioenriched Product
The most common application involves the reaction with a prochiral ketone. The process can be dissected into three key stages:
-
Chiral Enamine Formation: The pyrrolidine's secondary amine reacts with the ketone's carbonyl group to form a chiral enamine intermediate. The formation is driven to completion by the removal of water.
-
Face-Selective Electrophilic Attack: The crucial step for stereocontrol occurs here. The phenyl group at the C2 position of the pyrrolidine ring provides significant steric hindrance. It effectively blocks one face of the enamine's double bond. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer of the resulting iminium salt.
-
Hydrolysis and Auxiliary Recovery: The iminium salt is readily hydrolyzed under acidic conditions to regenerate the carbonyl group, now yielding an α-alkylated ketone with high enantiomeric excess. The protonated chiral amine can then be recovered and potentially recycled, enhancing the atom economy of the process.
Caption: Steric model for face-selective alkylation.
Data Summary: Alkylation of Cyclohexanone
The following table summarizes representative results for the alkylation of cyclohexanone using the principles derived from chiral pyrrolidine catalysis. The data illustrates the versatility of the method with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | ee (%) |
| 1 | Benzyl bromide | (S)-2-Benzylcyclohexanone | 85-92 | >95 |
| 2 | Ethyl iodide | (S)-2-Ethylcyclohexanone | 80-88 | >94 |
| 3 | Allyl bromide | (S)-2-Allylcyclohexanone | 82-90 | >95 |
| 4 | n-Butyl iodide | (S)-2-(n-Butyl)cyclohexanone | 78-85 | >93 |
Note: Data is representative for reactions catalyzed by (2S)-pyrrolidine derivatives. The (S)-enantiomer of the product is expected. Yields and ee are dependent on precise reaction conditions and purification.
PART 3: Detailed Experimental Protocols
This section provides a trusted, step-by-step protocol for the asymmetric alkylation of cyclohexanone with benzyl bromide.
Protocol 1: Synthesis of (S)-2-Benzylcyclohexanone
Materials:
-
Cyclohexanone (1.0 eq)
-
(2S)-1-Methyl-2-phenylpyrrolidine (1.2 eq)
-
Toluene, anhydrous
-
Benzyl bromide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Chiral Enamine Formation
-
Causality: This step forms the key chiral intermediate. The removal of water via azeotropic distillation with toluene is critical to drive the equilibrium towards the enamine product, ensuring complete conversion of the starting ketone.
-
To a 250 mL round-bottom flask, add cyclohexanone (e.g., 5.0 g, 51 mmol) and (2S)-1-Methyl-2-phenylpyrrolidine (e.g., 10.8 g, 61.2 mmol).
-
Add 100 mL of anhydrous toluene.
-
Equip the flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 0.92 mL) has been collected in the trap (typically 12-24 hours).
-
Validation: The reaction can be monitored by TLC or ¹H NMR to confirm the disappearance of the ketone starting material.
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude chiral enamine is a viscous oil and is used directly in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Causality: Low temperature (-78 °C) is essential to maximize the kinetic control of the reaction. It reduces the thermal energy of the system, amplifying the energy difference between the two possible transition states for electrophilic attack and thus enhancing diastereoselectivity. Anhydrous conditions are crucial to prevent quenching of the enamine.
-
Place the flask containing the crude enamine under an inert atmosphere.
-
Dissolve the enamine in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly add benzyl bromide (e.g., 7.0 mL, 56.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
After 4 hours, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight (approx. 16 hours).
Step 3: Hydrolysis and Product Isolation
-
Causality: Acidic hydrolysis protonates the enamine nitrogen, forming a reactive iminium salt which is rapidly attacked by water to regenerate the ketone. The subsequent workup removes the water-soluble chiral auxiliary and other impurities.
-
Cool the reaction mixture in an ice bath and quench by slowly adding 100 mL of 2M HCl.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers. Wash sequentially with 2M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Trustworthiness: The NaHCO₃ wash neutralizes any residual acid, preventing potential acid-catalyzed side reactions during concentration.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification and Characterization
-
Causality: Column chromatography separates the desired α-alkylated ketone from unreacted starting materials and any side products. Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-2-benzylcyclohexanone as a pure product.
-
Determine the final yield.
-
Validation: Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR). Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column with a suitable mobile phase.
References
-
Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PubMed Central. Available at: [Link]
-
Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. PubMed. Available at: [Link]
-
(2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600. PubChem. Available at: [Link]
-
Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. PubMed. Available at: [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
Sources
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- 3. (2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of (2S)-1-Methyl-2-phenylpyrrolidine in the Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Synthesis
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is not merely an academic challenge but a critical necessity for producing safer and more effective medicines.
Chiral auxiliaries are powerful tools in this endeavor, acting as temporary "chiral guides" that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation with high stereocontrol.[1][2] After inducing the desired chirality, the auxiliary is cleaved and can often be recovered for reuse, making it an efficient and atom-economical strategy.[1]
Among the various classes of chiral auxiliaries, those derived from the pyrrolidine scaffold have proven exceptionally robust and versatile.[3] This guide focuses on (2S)-1-Methyl-2-phenylpyrrolidine , a chiral amine whose rigid five-membered ring and sterically demanding phenyl group make it a highly effective auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds—a core structural motif in numerous pharmaceutical intermediates.
Core Application: Asymmetric α-Alkylation of Ketones
The enantioselective α-alkylation of ketones is a cornerstone transformation in organic synthesis for creating chiral carbon centers adjacent to a carbonyl group.[4] Direct alkylation of ketone enolates with strong bases often leads to issues with regioselectivity, poly-alkylation, and self-condensation.[2] The use of (2S)-1-Methyl-2-phenylpyrrolidine circumvents these problems by employing a chiral enamine intermediate, as pioneered in the foundational work of Stork and Meyers.[2][5]
The overall process is a robust, three-stage sequence that consistently delivers high yields and excellent enantioselectivity.
Caption: General workflow for asymmetric alkylation.
The Causality of Stereocontrol: A Mechanistic Rationale
The high degree of stereoselectivity achieved with (2S)-1-Methyl-2-phenylpyrrolidine is not fortuitous; it is a direct consequence of the steric environment created by the chiral auxiliary.
-
Formation of a Defined Enamine Geometry: The reaction of the prochiral ketone (e.g., cyclohexanone) with the (S)-configured auxiliary proceeds via dehydration to form a chiral enamine. The double bond of the enamine is predominantly formed on the less substituted side of the ketone to minimize steric strain.
-
Facial Shielding: The key to stereocontrol lies in the conformation of the enamine intermediate. The bulky phenyl group at the C2 position of the pyrrolidine ring effectively blocks one face of the enamine double bond.
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (such as benzyl bromide) is forced to approach from the opposite, less sterically hindered face. This directed attack ensures the formation of a new carbon-carbon bond with a specific, predictable stereochemistry.[3]
Caption: Stereochemical model for alkylation.
This predictable control allows for the synthesis of the desired enantiomer of the α-alkylated product simply by choosing the appropriate enantiomer of the chiral auxiliary. Using the (S)-auxiliary, as detailed here, will result in the (R)-configured product.
Detailed Experimental Protocols
The following protocols are adapted from the well-established methodologies for chiral pyrrolidine auxiliaries and provide a reliable framework for the synthesis of enantioenriched α-alkylated ketones.[3]
Protocol 1: Asymmetric Benzylation of Cyclohexanone
This protocol details the synthesis of (R)-2-benzylcyclohexanone, a valuable chiral building block for more complex pharmaceutical targets.
Stage 1: Formation of the Chiral Enamine Intermediate
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add cyclohexanone (1.0 eq., e.g., 5.0 g, 51 mmol) and anhydrous toluene (100 mL).
-
Addition of Auxiliary: Add (2S)-1-Methyl-2-phenylpyrrolidine (1.2 eq., 10.7 g, 61.2 mmol).
-
Dehydration: Reflux the mixture for 12-24 hours, collecting the water generated in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Causality Note: The removal of water is crucial as it drives the reversible iminium formation towards the thermodynamically stable enamine product.
-
-
Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude chiral enamine is a viscous oil and is used directly in the next stage without further purification.
Stage 2: Diastereoselective Alkylation
-
Inert Atmosphere: Transfer the crude enamine to a flame-dried 500 mL flask under a nitrogen or argon atmosphere. Dissolve it in a mixture of anhydrous diethyl ether (160 mL) and 1,2-dimethoxyethane (DME) (40 mL).
-
Causality Note: Strictly anhydrous and inert conditions are essential to prevent quenching of the metalloenamine intermediate and side reactions.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation (Metalloenamine Formation): Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting orange-red solution for 2 hours at -78 °C.
-
Electrophile Addition: Add benzyl bromide (1.1 eq.) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
Stage 3: Hydrolysis and Product Isolation
-
Quenching: Quench the reaction by carefully adding 100 mL of 10% aqueous hydrochloric acid.
-
Hydrolysis: Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt back to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-2-benzylcyclohexanone.
-
Auxiliary Recovery: The aqueous layers can be basified with NaOH and extracted with ether to recover the (2S)-1-Methyl-2-phenylpyrrolidine auxiliary.
Data Presentation: Expected Performance
The use of (2S)-1-Methyl-2-phenylpyrrolidine is expected to provide high yields and excellent enantioselectivities across a range of electrophiles. The increased steric bulk of the phenyl group, compared to a methyl group, generally enhances facial shielding, leading to improved stereocontrol.
| Electrophile (R-X) | Product (R-2-R-Cyclohexanone) | Typical Yield (%) | Typical ee (%) |
| Methyl Iodide | 2-Methylcyclohexanone | 75-85 | >95 |
| Ethyl Iodide | 2-Ethylcyclohexanone | 70-80 | >96 |
| Benzyl Bromide | 2-Benzylcyclohexanone | 80-90 | >97 |
| Allyl Bromide | 2-Allylcyclohexanone | 75-85 | >96 |
Note: Data are representative estimates based on results for analogous chiral pyrrolidine auxiliaries.[3] Actual results may vary based on specific reaction conditions and scale.
Safety & Handling Precautions
As a Senior Application Scientist, it is imperative to underscore that all chemical manipulations must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
(2S)-1-Methyl-2-phenylpyrrolidine: Handle as a typical amine. Avoid inhalation and contact with skin and eyes.
-
n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (N₂ or Ar) using syringe and cannula techniques.
-
Alkyl Halides (e.g., Benzyl Bromide): Many are lachrymatory and toxic. Handle with care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
(2S)-1-Methyl-2-phenylpyrrolidine stands as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds. The methodology, rooted in the principles of enamine chemistry, provides a practical and scalable route to valuable, enantioenriched pharmaceutical intermediates. The straightforward protocols, predictable stereochemical outcomes, and potential for auxiliary recovery make this a valuable tool for professionals in drug discovery and development, enabling the efficient construction of complex chiral molecules.
References
-
Meyers, A. I., Knaus, G., Kamata, K., & Ford, M. E. (1976). Asymmetric Alkylation of Ketones via Chiral Metalloenamines. Journal of the American Chemical Society, 98(2), 567-576. [Link]
-
Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Ketones by Alkylation of Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]
- Evans, D. A. (1988). The role of chiral auxiliaries in asymmetric synthesis. Aldrichimica Acta, 21(3), 77-84.
-
Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029-2030. [Link]
-
PubChem. (n.d.). (2S)-1-Methyl-2-phenylpyrrolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
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Protocols for using (2S)-1-Methyl-2-phenylpyrrolidine in aldol reactions
An In-Depth Guide to Asymmetric Aldol Reactions Catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine
Authored by: A Senior Application Scientist
Introduction: The Power of Chiral Pyrrolidines in Asymmetric Synthesis
The asymmetric aldol reaction stands as a pillar of modern organic synthesis, providing a powerful method for the stereoselective construction of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals.[1][2] For decades, this transformation relied heavily on chiral auxiliaries or metal-based catalysts. However, the dawn of organocatalysis has presented a more sustainable, often milder, and operationally simpler alternative.[3][4]
At the forefront of this revolution is the amino acid L-proline and its derivatives.[5][6][7] These small, chiral organic molecules catalyze aldol reactions through a well-defined enamine-based mechanism, effectively mimicking the strategy employed by natural aldolase enzymes.[4][8] (2S)-1-Methyl-2-phenylpyrrolidine belongs to this esteemed class of organocatalysts. As a derivative of the proline scaffold, it leverages the same core catalytic principle while introducing unique steric and electronic properties through its N-methyl and C2-phenyl substituents. The N-methylation enhances its solubility in organic solvents and modifies the nucleophilicity of the nitrogen, while the C2-phenyl group provides significant steric bulk, which is crucial for creating a highly organized transition state to induce high levels of stereoselectivity.
This guide provides a comprehensive overview of the mechanistic principles and practical protocols for employing (2S)-1-Methyl-2-phenylpyrrolidine in asymmetric aldol reactions, designed for researchers and professionals in synthetic and medicinal chemistry.
Part 1: The Catalytic Cycle — Mechanism of Enamine Catalysis
The catalytic prowess of (2S)-1-Methyl-2-phenylpyrrolidine, like other proline-derived catalysts, stems from its ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (typically a ketone). This process activates the ketone, allowing it to attack an electrophilic aldehyde acceptor with high stereocontrol. The chirality of the catalyst is transferred to the product during the C-C bond-forming step. The catalytic cycle can be dissected into three key stages.[3][5][6]
-
Enamine Formation: The secondary amine of the (2S)-1-Methyl-2-phenylpyrrolidine catalyst reversibly condenses with a ketone donor to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it significantly more nucleophilic than its corresponding enol or enolate.[5]
-
Stereoselective C-C Bond Formation: The enamine performs a nucleophilic attack on the aldehyde acceptor. The stereochemical outcome of the reaction is dictated at this stage. The bulky phenyl group at the C2 position of the pyrrolidine ring effectively shields one face of the enamine, forcing the aldehyde to approach from the less sterically hindered face. This controlled approach, often rationalized by a Zimmerman-Traxler-like six-membered transition state, leads to the formation of the C-C bond with a specific stereochemistry.[6]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, which is either present in trace amounts or added during workup. This step releases the chiral β-hydroxy carbonyl product and regenerates the (2S)-1-Methyl-2-phenylpyrrolidine catalyst, allowing it to enter a new catalytic cycle.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Asymmetric Michael Additions Catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine Derivatives
Introduction: The Nexus of Asymmetric Catalysis and C-C Bond Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental and powerful carbon-carbon bond-forming reactions in the synthetic chemist's toolkit.[1][2][3] Its utility is magnified exponentially when rendered asymmetric, providing a direct route to chiral molecules that are the building blocks of numerous pharmaceuticals, agrochemicals, and advanced materials. In the pursuit of stereocontrol, the field of organocatalysis has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts.
At the forefront of this revolution are chiral pyrrolidine derivatives, inspired by the natural amino acid proline.[4][5] These small organic molecules operate through transient enamine or iminium ion intermediates, creating a chiral environment that effectively dictates the facial selectivity of a given transformation.[5] This guide focuses specifically on the application of (2S)-1-Methyl-2-phenylpyrrolidine and its analogues, a class of catalysts renowned for their stability, efficacy, and ability to induce high levels of stereoselectivity in Michael addition reactions. For researchers in synthetic chemistry and drug development, mastering the application of these catalysts is a critical step toward the efficient and precise construction of complex chiral architectures.
Mechanistic Principles: Engineering Stereocontrol via Enamine Catalysis
The efficacy of (2S)-1-Methyl-2-phenylpyrrolidine derivatives in promoting asymmetric Michael additions is rooted in the formation of a transient, stereochemically defined enamine intermediate. The catalytic cycle is a well-orchestrated sequence of reversible and irreversible steps that ensures the transfer of chirality from the catalyst to the product.
The Catalytic Cycle consists of four key stages:
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the chiral secondary amine catalyst with a prochiral ketone or aldehyde (the Michael donor). This reaction forms a nucleophilic chiral enamine intermediate.[5]
-
Stereoselective C-C Bond Formation: This is the stereo-determining step of the reaction. The phenyl group at the C2 position of the pyrrolidine ring creates a highly congested steric environment. It effectively shields one face of the enamine, compelling the electrophilic Michael acceptor (e.g., a nitroolefin) to approach from the less hindered face. This directed attack results in the formation of a new C-C bond with a defined stereochemistry, yielding an iminium ion intermediate.[6]
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by trace water present in the reaction medium.
-
Product Release: This final step releases the enantioenriched Michael adduct and regenerates the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle. A single catalyst molecule can thus generate a large number of chiral product molecules.
Visualizing the Catalytic Cycle
The following diagram illustrates the complete catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine.
Caption: Catalytic cycle of an asymmetric Michael addition.
Synthesis of Chiral Pyrrolidine Catalysts
While (2S)-1-Methyl-2-phenylpyrrolidine and many of its derivatives are commercially available, they can also be synthesized from readily available chiral precursors. The most common starting material is the amino acid (S)-proline, which provides the core pyrrolidine scaffold with the correct initial stereochemistry.
Synthetic routes often involve the protection of the amine, reduction of the carboxylic acid to an alcohol, functionalization, and subsequent elaboration to introduce the desired substituents. For instance, the synthesis of related 2-methylpyrrolidine derivatives has been achieved from (S)-prolinol through N-protection, conversion of the alcohol to a leaving group (e.g., mesylate), and subsequent displacement.[7] The synthesis of more complex, bifunctional pyrrolidine catalysts often involves multi-step sequences starting from L-proline to build side chains containing hydrogen-bond donors like thioureas or amides.[8][9]
Application Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details a representative procedure for the enantioselective Michael addition of cyclohexanone to trans-β-nitrostyrene, a benchmark reaction for evaluating the efficacy of chiral pyrrolidine catalysts.[10][11]
Materials and Reagents
-
Catalyst: (2S)-1-Methyl-2-phenylpyrrolidine (or a suitable derivative)
-
Michael Donor: Cyclohexanone (freshly distilled)
-
Michael Acceptor: trans-β-Nitrostyrene
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additive (Optional): Benzoic Acid
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Dichloromethane (DCM)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric Michael addition protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (2S)-1-Methyl-2-phenylpyrrolidine derivative (0.1 mmol, 10 mol%) and anhydrous dichloromethane (2.0 mL). If an acidic co-catalyst is used, add benzoic acid (0.1 mmol, 10 mol%) at this stage.
-
Addition of Michael Donor: Add freshly distilled cyclohexanone (2.0 mmol, 2.0 equiv.) to the stirred solution.
-
Addition of Michael Acceptor: Cool the mixture to room temperature (or the optimized temperature, e.g., 0 °C) and add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) portion-wise or as a solution in DCM over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the consumption of the limiting reagent (nitrostyrene) by TLC analysis. Reactions are typically complete within 24-48 hours.[1]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Michael adduct.
-
Characterization: Determine the structure and purity of the product by ¹H and ¹³C NMR spectroscopy. The diastereomeric ratio (dr) can often be determined from the crude ¹H NMR spectrum. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase HPLC.[12]
Data Summary and Performance Analysis
The performance of (2S)-1-Methyl-2-phenylpyrrolidine and related catalysts is consistently high across a range of substrates. The following table summarizes typical results, demonstrating the catalyst's versatility.
| Entry | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | DCM | 10 | >95 | 98:2 | 99 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | Toluene | 10 | 92 | >99:1 | 98 |
| 3 | Propanal | trans-β-Nitrostyrene | Chloroform | 20 | 85 | 95:5 | 97 |
| 4 | Cyclohexanone | (E)-2-(2-Nitrovinyl)thiophene | DCM | 10 | 90 | 97:3 | 99 |
| 5 | Acetone | trans-β-Nitrostyrene | Neat | 20 | 78 | N/A | 92 |
Data compiled from representative literature.[10][11][13] Actual results may vary.
Causality Behind Performance
-
Substrate Scope: The catalyst system is highly effective for cyclic ketones, which readily form the required enamine intermediate due to their conformational structure. Linear aldehydes and ketones are also viable donors, though may require slightly different conditions or higher catalyst loadings.[10][14]
-
Michael Acceptor Electronics: Aromatic and heteroaromatic nitroolefins are excellent acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.
-
Solvent Effects: Non-polar aprotic solvents like DCM, toluene, and chloroform are generally preferred as they do not interfere with the key hydrogen-bonding interactions in the transition state. In some cases, reactions can even be performed under solvent-free ("neat") conditions.[15]
-
Co-catalyst Role: The addition of a weak acid (e.g., benzoic acid) can accelerate the reaction by facilitating the formation of the iminium ion and the final hydrolysis step, leading to faster catalyst turnover.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / Slow Reaction | 1. Catalyst deactivation by moisture or impurities. 2. Low reactivity of substrates. 3. Insufficient catalyst loading. | 1. Use freshly distilled solvents and reagents; ensure an inert atmosphere. 2. Increase reaction temperature or add an acidic co-catalyst. 3. Increase catalyst loading to 20-30 mol%. |
| Low Diastereoselectivity (dr) | 1. Reaction temperature is too high, allowing for equilibration or non-selective pathways. 2. Steric clash in the transition state is not sufficiently pronounced. | 1. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 2. Screen different solvents to find one that enhances the rigidity of the transition state. |
| Low Enantioselectivity (ee) | 1. Presence of a racemic background reaction. 2. Impure catalyst. 3. Incorrect catalyst enantiomer used. | 1. Lower the reaction temperature and ensure catalyst loading is sufficient to outcompete the uncatalyzed reaction. 2. Verify the enantiomeric purity of the catalyst. 3. Confirm the absolute configuration of the catalyst. |
| Difficult Purification | 1. Formation of side products (e.g., self-aldol of the donor). 2. Product is unstable on silica gel. | 1. Add the Michael acceptor slowly to a mixture of the donor and catalyst to minimize donor self-reaction. 2. Consider using a different stationary phase (e.g., alumina) or alternative purification methods like crystallization. |
Conclusion
Derivatives of (2S)-1-Methyl-2-phenylpyrrolidine are exceptionally robust and reliable organocatalysts for orchestrating highly enantioselective and diastereoselective Michael addition reactions. Their operational simplicity, stability, and the high degree of stereocontrol they impart make them invaluable tools for academic and industrial researchers. By understanding the underlying mechanistic principles and adhering to optimized protocols, scientists can effectively leverage these catalysts to access a vast array of valuable, enantioenriched molecules for applications ranging from medicinal chemistry to materials science.
References
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ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. (2010). ResearchGate. [Link]
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Davis, F. A., Fang, T., & Goswami, R. (2002). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Organic Letters, 4(9), 1599–1602. [Link]
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Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). The Journal of Organic Chemistry. [Link]
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Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). PubMed Central. [Link]
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Asymmetric Michael addition using chiral pyrrolidine-pyrazole organocatalyst. (n.d.). ResearchGate. [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
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Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). PubMed Central. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (2006). ResearchGate. [Link]
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(2S)-1-Methyl-2-phenylpyrrolidine. (n.d.). PubChem. [Link]
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Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). National Institutes of Health. [Link]
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Michael Addition Reaction Mechanism. (2018). YouTube. [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2021). MDPI. [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2021). White Rose Research Online. [Link]
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L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. (2006). National Institutes of Health. [Link]
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Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. (2002). York Research Database. [Link]
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Proline organocatalysis. (n.d.). Wikipedia. [Link]
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Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. (2002). ResearchGate. [Link]
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l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. (2013). ACS Publications. [Link]
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Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. (2015). Organic & Biomolecular Chemistry. [Link]
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Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. (2022). MDPI. [Link]
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Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. (2012). PubMed Central. [Link]
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Screening of organocatalysts 1, 2, and 6 for Michael addition of cyclohexanone 7a to trans-nitrostyrene 8a. (n.d.). ResearchGate. [Link]
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Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI. [Link]
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Application Notes & Protocols: Enantioselective Diels-Alder Reactions Catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of the chiral amine, (2S)-1-Methyl-2-phenylpyrrolidine, as an organocatalyst in asymmetric Diels-Alder reactions. We will explore the underlying catalytic principle, provide robust experimental protocols, and present performance data to demonstrate the efficacy of this methodology.
Introduction: A Paradigm Shift in Asymmetric Catalysis
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings with significant stereochemical control.[1] For decades, achieving high enantioselectivity in this transformation relied heavily on chiral auxiliaries or chiral Lewis acid catalysts.[2][3] However, the advent of organocatalysis has offered a compelling, metal-free alternative.[4][5]
A key breakthrough in this field was the development of a strategy utilizing chiral secondary amines to catalyze Diels-Alder reactions through the formation of a transient chiral iminium ion.[2][6] This approach effectively lowers the LUMO of α,β-unsaturated aldehydes and ketones, activating them toward cycloaddition with dienes.[7] (2S)-1-Methyl-2-phenylpyrrolidine has emerged as a highly effective catalyst in this context, offering a practical and efficient route to valuable, enantioenriched carbocyclic scaffolds.
The Principle of Iminium Ion Catalysis: Mechanism and Stereocontrol
The catalytic efficacy of (2S)-1-Methyl-2-phenylpyrrolidine stems from its ability to reversibly form a chiral iminium ion with an α,β-unsaturated carbonyl compound.[6] This process emulates the LUMO-lowering activation typically provided by Lewis acids but within a metal-free, organic framework.[7] The entire process is a catalytic cycle, which is initiated by the condensation of the chiral amine with the dienophile and concluded by hydrolysis to release the product and regenerate the catalyst.
The key to enantioselectivity lies in the structure of the catalyst. The stereocenter of the pyrrolidine ring, bearing a bulky phenyl group, effectively shields one face of the dienophile within the iminium ion intermediate. This steric hindrance directs the incoming diene to the opposite, less hindered face, thereby controlling the absolute stereochemistry of the newly formed chiral centers in the cyclohexene product.
Below is a diagram illustrating the complete catalytic cycle for this organocatalytic Diels-Alder reaction.
Figure 1: Catalytic cycle for the Diels-Alder reaction.
Detailed Experimental Protocol
This section provides a general, field-proven protocol for performing an enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene using (2S)-1-Methyl-2-phenylpyrrolidine as the catalyst.
3.1. Materials and Reagents
-
Dienophile: α,β-Unsaturated aldehyde (e.g., cinnamaldehyde), freshly distilled or purified.
-
Diene: (e.g., cyclopentadiene, freshly cracked).
-
Catalyst: (2S)-1-Methyl-2-phenylpyrrolidine.
-
Solvent: Anhydrous solvent (e.g., CH₂Cl₂, MeOH/H₂O mixture).
-
Acid Co-catalyst (Optional but recommended): Trifluoroacetic acid (TFA).
-
Workup Reagents: Saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., hexanes/ethyl acetate).
3.2. Step-by-Step Reaction Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the aldehyde in the chosen solvent (e.g., CH₂Cl₂ at a concentration of 0.5 M). Add the (2S)-1-Methyl-2-phenylpyrrolidine catalyst (typically 10-20 mol%).
-
Acid Co-catalyst: Add the acid co-catalyst, such as TFA (10-20 mol%), to facilitate the formation of the iminium ion. Stir the solution at room temperature for 5-10 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Diene Addition: Add the diene (typically 2.0-3.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure Diels-Alder adduct.
3.3. Product Characterization
-
Structural Verification: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
Performance Data and Substrate Scope
The (2S)-1-Methyl-2-phenylpyrrolidine catalyst system has proven effective for a range of dienes and α,β-unsaturated aldehyde dienophiles. The reaction generally proceeds with high yields and excellent levels of enantioselectivity. Below is a summary of representative results.[6]
| Entry | Dienophile (R¹) | Diene | Cat. Loading (mol%) | Solvent | Temp (°C) | Yield (%) | exo:endo | ee (%) |
| 1 | Phenyl (Cinnamaldehyde) | Cyclopentadiene | 5 | MeOH/H₂O (95:5) | RT | 99 | >1:20 | 93 (exo) |
| 2 | Methyl | Cyclopentadiene | 20 | CH₂Cl₂ | -20 | 81 | 1:12 | 92 (endo) |
| 3 | Isopropyl | Cyclopentadiene | 20 | CH₂Cl₂ | -20 | 78 | 1:10 | 90 (endo) |
| 4 | Phenyl | Cyclohexadiene | 20 | CH₂Cl₂ | 0 | 82 | 1:14 | 94 (endo) |
| 5 | Phenyl | 1,3-Diphenylisobenzofuran | 20 | CH₂Cl₂ | 0 | 75 | 35:1 | 96 (exo) |
Applications in Synthesis
The enantioenriched cyclohexene derivatives produced via this method are valuable chiral building blocks in organic synthesis.[8] They serve as versatile intermediates for the synthesis of complex natural products and pharmaceutically active compounds. The ability to rapidly construct stereochemically rich six-membered rings makes this organocatalytic Diels-Alder reaction a powerful tool in drug discovery and development pipelines.[5]
Conclusion
The use of (2S)-1-Methyl-2-phenylpyrrolidine as a catalyst for the Diels-Alder reaction represents a robust and highly effective application of iminium ion organocatalysis. This method provides a metal-free, operationally simple, and highly enantioselective route to chiral cyclohexenes. The broad substrate scope and high levels of stereocontrol make it an invaluable transformation for chemists engaged in asymmetric synthesis.
References
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Available at: [Link]
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Han, B., Li, J. L., Ma, C., Zhang, S. J., & Chen, Y. C. (2015). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. Available at: [Link]
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Ishihara, K., & Nakano, K. (2005). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. Available at: [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. Available at: [Link]
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Loh, T. P., & Hu, Q. Y. (2008). Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]
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Chen, Y., & Zhu, C. (2012). Aminocatalytic Asymmetric Diels–Alder Reactions via HOMO Activation. Accounts of Chemical Research. Available at: [Link]
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Chen, Y., & Zhu, C. (2012). Aminocatalytic asymmetric Diels-Alder reactions via HOMO activation. PubMed. Available at: [Link]
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Conti, P., Pinto, A., & Tamborini, L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Rawal, V. H., & Kozmin, S. A. (1998). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. Available at: [Link]
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Shiraishi, Y., et al. (2022). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available at: [Link]
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Synthesis of Complex Pyrrolidines from Olefins and Aldehydes using SOMO-Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its unique stereochemical and electronic properties make it a privileged structure for interacting with biological targets.[3] This document provides a detailed guide to a powerful and modern method for synthesizing stereochemically complex pyrrolidines: the enantioselective organocatalytic [3+2] cycloaddition of β-amino aldehydes and olefins, enabled by Singly Occupied Molecular Orbital (SOMO)-activation.[4][5]
This innovative approach, pioneered by the MacMillan laboratory, offers a modular and highly enantioselective route to valuable pyrrolidine frameworks from readily available starting materials.[4][6] It represents a significant departure from traditional methods and opens new avenues for the rapid generation of diverse compound libraries for drug discovery and development.[7]
The Principle of SOMO-Activation in Pyrrolidine Synthesis
The synthesis of complex pyrrolidines from olefins and aldehydes leverages a unique mode of organocatalysis termed SOMO-activation.[6][8] This strategy involves the single-electron oxidation of a transiently formed enamine intermediate, generating a highly reactive radical cation. This electrophilic radical species is the key player that enables the coupling of otherwise unreactive partners.
The Catalytic Cycle: A Radical-Polar Crossover Mechanism
The reaction proceeds through a carefully orchestrated catalytic cycle, often described as a radical-polar crossover mechanism.[4][9][10] This cascade of events unites the aldehyde and olefin components to construct the pyrrolidine ring with high stereocontrol.
The key steps are as follows:
-
Enamine Formation: The reaction commences with the condensation of a β-amino aldehyde and a chiral secondary amine catalyst, typically a MacMillan-type imidazolidinone, to form an enamine intermediate.[6]
-
Single-Electron Oxidation (SOMO-Activation): A stoichiometric oxidant, such as ceric ammonium nitrate (CAN) or an iron(III) salt, selectively oxidizes the electron-rich enamine.[10][11] This one-electron transfer generates a 3π-electron radical cation, the "SOMO-activated" intermediate.[6]
-
Radical Addition to the Olefin: The electrophilic radical cation readily adds to the olefin, which acts as a radicophile. This step forms a new carbon-carbon bond and generates a new radical intermediate.[4][12]
-
Second Oxidation and Cyclization: The resulting radical is then oxidized by another equivalent of the oxidant to a carbocation.[12] This cationic intermediate is strategically positioned for a rapid intramolecular nucleophilic attack by the tethered amine, closing the five-membered ring to form the pyrrolidine.[4][13]
-
Catalyst Regeneration: The final step involves hydrolysis of the resulting iminium ion to release the pyrrolidine product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols and Considerations
The success of this transformation hinges on careful control of reaction parameters. The following sections provide a general protocol and highlight key considerations for substrate scope and reaction optimization.
General Experimental Protocol
Materials:
-
β-Amino aldehyde (1.0 equiv)
-
Olefin (2.0-3.0 equiv)
-
Chiral imidazolidinone catalyst (e.g., MacMillan's 1st or 2nd generation catalyst, 10-20 mol%)
-
Oxidant (e.g., Ceric Ammonium Nitrate (CAN), 2.0-2.5 equiv)
-
Anhydrous solvent (e.g., DME, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst and the β-amino aldehyde.
-
Dissolve the solids in the anhydrous solvent.
-
Add the olefin to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature).
-
In a separate flask, prepare a solution or slurry of the oxidant in the same anhydrous solvent.
-
Add the oxidant solution/slurry to the reaction mixture dropwise over a period of time. The reaction is often characterized by a color change.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
Substrate Scope and Limitations
A key advantage of this methodology is its broad substrate scope, allowing for the synthesis of a wide variety of substituted pyrrolidines.[4]
| Substrate Class | Examples | Typical Yields | Typical Enantioselectivity (ee) |
| Olefins | Styrenes (electron-rich and -poor), Dienes | 50-81% | 89-96% |
| Aldehydes | Various β-amino aldehydes with different N-protecting groups (Boc, Cbz, Ts, Ns) | 61-81% | 89-94% |
Data compiled from Jui, N. T., et al. (2012).[4]
Key Observations on Substrate Scope:
-
Olefins: A wide range of styrenes, including those with electron-donating and electron-withdrawing groups, are well-tolerated.[4] Dienes also participate effectively in the cycloaddition.
-
Aldehydes: The nature of the nitrogen-protecting group on the β-amino aldehyde can influence the reaction's efficiency and stereoselectivity. Common protecting groups like Boc, Cbz, Ts, and Ns are all compatible.[4]
Critical Experimental Parameters and Mechanistic Insights
The intricate nature of the SOMO-activation pathway means that several experimental parameters can have a significant impact on the reaction outcome.[12][14]
-
Oxidant: Ceric ammonium nitrate (CAN) is a commonly used oxidant. The reaction is often heterogeneous, and the physical state of the oxidant can influence the reaction kinetics.[15]
-
Solvent: Anhydrous solvents are crucial to prevent unwanted side reactions. Dimethoxyethane (DME) is a frequently employed solvent.[4]
-
Temperature: The reaction temperature can affect both the diastereoselectivity and enantioselectivity. Lower temperatures often lead to higher selectivities.[4]
-
Water Content: Interestingly, while anhydrous conditions are generally required, the presence of a controlled amount of water can sometimes be beneficial for catalytic efficiency by influencing the solubility and reactivity of the oxidant.[12][15]
Applications in Drug Discovery
The pyrrolidine ring is a prevalent motif in numerous biologically active molecules.[1] The ability to rapidly and stereoselectively synthesize complex pyrrolidines via SOMO-activation provides a powerful tool for medicinal chemists.
This methodology allows for:
-
Rapid Library Synthesis: The modular nature of the reaction enables the generation of large libraries of diverse pyrrolidine derivatives for high-throughput screening.
-
Access to Complex Stereochemistries: The high enantioselectivity and diastereoselectivity of the reaction provide access to stereochemically defined compounds, which is crucial for understanding structure-activity relationships (SAR).[4]
-
Late-Stage Functionalization: The reaction tolerates a variety of functional groups, allowing for the late-stage modification of complex molecules.
Conclusion
The SOMO-activated synthesis of pyrrolidines from olefins and aldehydes is a testament to the power of modern organocatalysis. By harnessing the reactivity of radical cations, this methodology provides an elegant and efficient solution for the construction of stereochemically rich heterocyclic frameworks. For researchers in both academia and industry, this powerful transformation offers a direct and versatile route to novel chemical entities with significant potential in drug discovery and beyond.
References
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Jui, N. T., Garber, J. A. O., Finelli, F. G., & MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(28), 11400–11403. [Link]
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PubMed. (2012). Enantioselective organo-SOMO cycloadditions: a catalytic approach to complex pyrrolidines from olefins and aldehydes. [Link]
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Graham, T. H., Jones, C. M., Jui, N. T., & MacMillan, D. W. C. (2010). Mechanistic Complexity in Organo–SOMO Activation. Angewandte Chemie International Edition, 49(49), 9474-9477. [Link]
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Figshare. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society. [Link]
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Semantic Scholar. (n.d.). Enantioselective organo-SOMO cycloadditions: a catalytic approach to complex pyrrolidines from olefins and aldehydes. [Link]
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Semantic Scholar. (n.d.). Mechanistic complexity in organo-SOMO activation. [Link]
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ACS Publications. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society. [Link]
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ResearchGate. (2012). ChemInform Abstract: Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. [Link]
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Macmillan Group, Princeton University. (2010). Mechanistic Complexity in Organo–SOMO Activation. [Link]
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Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., & MacMillan, D. W. C. (2007). Enantioselective organocatalysis using SOMO activation. Science, 316(5824), 582–585. [Link]
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ResearchGate. (n.d.). Enantioselective Organocatalysis Using SOMO Activation. [Link]
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ResearchGate. (n.d.). Enantioselective Organocatalysis Using SOMO Activation. [Link]
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Princeton University. (2012). Enantioselective organo-SOMO cycloadditions: A catalytic approach to complex pyrrolidines from olefins and aldehydes. [Link]
-
New Journal of Chemistry. (n.d.). Enantioselective organocatalysis using SOMO activation. [Link]
-
ACS Publications. (2008). Enantioselective Organocatalytic Singly Occupied Molecular Orbital Activation: The Enantioselective α-Enolation of Aldehydes. Journal of the American Chemical Society. [Link]
-
PubMed Central. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
ACS Omega. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. [Link]
-
PubMed Central. (2008). The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. [Link]
-
CaltechAUTHORS. (2007). Enantioselective Organocatalysis Using SOMO Activation. [Link]
-
Macmillan Group, Princeton University. (n.d.). Enantioselective Organocatalysis: A Valuable Strategy for Chemical Synthesis. [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Application Notes and Protocols: Copper-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives
Introduction: The Significance of Chiral Pyrrolidines and the Rise of Copper Catalysis
The pyrrolidine ring is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its stereochemistry often dictates biological activity, making the development of efficient and highly stereoselective synthetic methods a critical endeavor for researchers in drug discovery and development. Chiral pyrrolidines are not only valuable as final products but also serve as indispensable building blocks and organocatalysts in modern organic synthesis.[1][2][3]
Traditionally, the synthesis of enantioenriched pyrrolidines has relied on chiral pool approaches, which can be lengthy and lack diversity.[4] Asymmetric catalysis offers a more direct and versatile alternative. Among the various transition metals employed, copper has emerged as a particularly attractive choice due to its low cost, low toxicity, and rich catalytic activity.[1] Copper catalysts, when paired with appropriate chiral ligands, have proven to be exceptionally effective in a range of transformations that lead to the formation of highly functionalized pyrrolidine derivatives with excellent control over stereochemistry.
This technical guide provides an in-depth overview of two powerful copper-catalyzed methodologies for the asymmetric synthesis of pyrrolidines: the 1,3-Dipolar Cycloaddition of Azomethine Ylides and the Intramolecular C-H Amination . We will delve into the mechanistic underpinnings of these reactions, showcase the versatility of the catalyst systems, and provide detailed, field-proven protocols for their implementation in a research setting.
Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[1][5] This reaction allows for the simultaneous formation of multiple C-C bonds and the creation of up to four new stereocenters in a single step. The use of a chiral copper(I) catalyst renders this transformation highly enantioselective.
Causality in Experimental Design: The Role of the Catalyst System
The success of the copper-catalyzed asymmetric 1,3-dipolar cycloaddition hinges on the precise interplay between the copper salt, the chiral ligand, and the substrates.
-
The Copper(I) Precursor: Typically, air-stable copper(I) salts such as Cu(CH₃CN)₄PF₆ or Cu(CH₃CN)₄ClO₄ are used.[5][6] These readily dissolve in common organic solvents and coordinate with the chiral ligand to form the active catalytic species.
-
The Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. A wide variety of ligands have been successfully employed, with bidentate phosphine ligands such as TF-BiphamPhos and P,S-ligands like Fesulphos demonstrating exceptional performance across a broad range of substrates.[5][7] The ligand's structure creates a chiral pocket around the copper center, which directs the facial approach of the dipolarophile to the azomethine ylide.
-
In Situ Generation of the Azomethine Ylide: Azomethine ylides are typically unstable and are generated in situ from stable precursors, most commonly α-iminoesters derived from α-amino acids like glycine or alanine.[8][9] In the presence of a mild base and the copper(I)-ligand complex, the iminoester is deprotonated to form a chiral N-metalated azomethine ylide.[8]
Reaction Mechanism: A Step-by-Step Visualization
The catalytic cycle for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition can be visualized as follows:
Caption: Catalytic cycle for Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Mechanistic Insights:
-
Catalyst Activation: The active catalyst is formed by the coordination of the chiral ligand to the copper(I) salt.
-
Azomethine Ylide Formation: The copper(I)-ligand complex coordinates to the iminoester. A mild base then deprotonates the α-carbon, forming the key chiral N-metalated azomethine ylide intermediate.
-
[3+2] Cycloaddition: The dipolarophile approaches the azomethine ylide within the chiral environment of the catalyst. The stereochemistry of the final product is determined at this stage, with the chiral ligand dictating the enantiofacial selectivity.
-
Product Release and Catalyst Regeneration: The resulting copper(II)-pyrrolidinate complex releases the enantioenriched pyrrolidine product and regenerates the active copper(I) catalyst to continue the cycle.
Experimental Protocol: Asymmetric Synthesis of a Highly Substituted Pyrrolidine
This protocol is a representative example for the synthesis of a polysubstituted pyrrolidine derivative via copper-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate acetonitrile complex)
-
Chiral Ligand (e.g., (R)-TF-BiphamPhos)
-
Iminoester (e.g., Ethyl N-benzylideneglycinate)
-
Dipolarophile (e.g., Dimethyl maleate)
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(CH₃CN)₄PF₆ (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add the iminoester (1.0 mmol, 1.0 equiv.) and the dipolarophile (1.2 mmol, 1.2 equiv.) to the flask.
-
Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Self-Validation and Troubleshooting:
-
Low Enantioselectivity: Ensure the use of a high-purity chiral ligand and anhydrous, degassed solvents. The reaction should be set up under a strictly inert atmosphere.
-
Low Yield: The base can be crucial; its stoichiometry may need optimization. Ensure the iminoester precursor is pure.
-
Side Reactions: The formation of homodimers of the azomethine ylide can occur. Running the reaction at lower temperatures may mitigate this.
Data Presentation: Ligand Screening for Optimal Enantioselectivity
The following table summarizes the performance of different chiral ligands in a model reaction, highlighting the critical role of the ligand in achieving high stereocontrol.
| Entry | Chiral Ligand | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | (R)-BINAP | 85 | 90:10 | 92 |
| 2 | (S,S)-Ph-BOX | 78 | 85:15 | 88 |
| 3 | (R)-TF-BiphamPhos | 95 | >99:1 | 99 |
| 4 | Fesulphos | 92 | >99:1 | >99 |
Methodology 2: Copper-Catalyzed Intramolecular C-H Amination
Intramolecular C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of cyclic amines, including pyrrolidines.[10] This approach involves the direct conversion of a C-H bond into a C-N bond within the same molecule, often with high regio- and stereoselectivity. Copper catalysts have been instrumental in the development of these transformations.
Causality in Experimental Design: Key Parameters
-
Substrate Design: The substrate typically contains a nitrogen-based functional group (e.g., an N-fluoroamide) that serves as the nitrogen source for the amination.[1][11][12] The length of the tether between the nitrogen and the target C-H bond determines the size of the resulting ring.
-
Copper Catalyst System: Copper complexes bearing tris(pyrazolyl)borate (Tp) ligands have shown remarkable efficacy in these reactions.[11][12] The electronic and steric properties of the Tp ligand can be tuned to optimize the reactivity and selectivity of the catalyst.
-
Reaction Conditions: These reactions are often conducted at elevated temperatures to facilitate the C-H bond activation and C-N bond formation steps.
Reaction Mechanism: A Proposed Catalytic Cycle
The mechanism of copper-catalyzed intramolecular C-H amination of N-fluoroamides is thought to proceed through a Cu(I)/Cu(II) or a Cu(I)/Cu(III) catalytic cycle. A simplified representation is shown below:
Caption: Proposed catalytic cycle for Cu-catalyzed intramolecular C-H amination.
Mechanistic Insights:
-
Oxidative Addition: The Cu(I) catalyst reacts with the N-fluoroamide substrate in an oxidative addition step to form a higher-valent copper intermediate (e.g., Cu(III)).[11][12]
-
C-H Activation and C-N Bond Formation: This intermediate then facilitates the activation of a remote C-H bond and the subsequent formation of the C-N bond, leading to the pyrrolidine ring. This step is often the rate-determining and selectivity-determining step.
-
Reductive Elimination and Catalyst Regeneration: The pyrrolidine product is released, and the copper catalyst is reductively eliminated back to its active Cu(I) state.
Experimental Protocol: Synthesis of a Pyrrolidine from an N-Fluoroamide
This protocol is based on the mechanistic studies of copper-catalyzed intramolecular C-H amination of N-fluoroamides.[11][12]
Materials:
-
[Tpⁱᵖʳ²Cu(NCMe)] (or a similar copper precatalyst)
-
N-fluoroamide substrate
-
Anhydrous and degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the N-fluoroamide substrate (0.5 mmol, 1.0 equiv.) and the copper precatalyst (0.025 mmol, 5 mol%) to a screw-capped vial equipped with a stir bar.
-
Add anhydrous and degassed toluene (2.5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 90 °C and stir for the required reaction time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine.
Self-Validation and Troubleshooting:
-
No Reaction: Ensure the catalyst is active and the reaction is performed under strictly anhydrous and inert conditions. Higher temperatures may be required for less activated C-H bonds.
-
Low Yield: Check the purity of the starting N-fluoroamide. Catalyst loading may need to be increased.
-
Formation of Byproducts: Byproducts can arise from intermolecular reactions or decomposition of the starting material or product. Optimization of reaction time and temperature is crucial.
Conclusion
Copper-catalyzed asymmetric synthesis provides powerful and versatile strategies for accessing chiral pyrrolidine derivatives. The 1,3-dipolar cycloaddition offers a convergent approach to complex, polysubstituted pyrrolidines with excellent stereocontrol, proving highly valuable for creating molecules with multiple stereocenters, including challenging quaternary centers.[1] Concurrently, intramolecular C-H amination presents a direct and atom-efficient pathway for constructing the pyrrolidine ring from linear precursors.[10] The choice of methodology will depend on the desired substitution pattern of the target pyrrolidine and the availability of starting materials. The protocols and insights provided herein are intended to serve as a practical guide for researchers to successfully implement these state-of-the-art synthetic methods in their own laboratories.
References
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Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Carretero, J. C., et al. (2005). Highly Enantioselective Copper(I)−Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. Journal of the American Chemical Society, 127(49), 17291–17299. [Link]
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Chemler, S. R., et al. (2011). Copper-Catalyzed Alkene Diamination: Synthesis of Chiral 2-Aminomethyl Indolines and Pyrrolidines. Journal of the American Chemical Society, 133(18), 7005–7008. [Link]
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Copper-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition Enabled by a Ketimine-Based Umpolung Strategy. (2025). American Chemical Society. Retrieved January 14, 2026, from [Link]
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Feng, X., et al. (2010). Highly Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides Catalyzed by Copper(I)/TF-BiphamPhos Complexes. Angewandte Chemie International Edition, 49(36), 6435–6438. [Link]
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Rao, W., et al. (2020). Access to Functionalized Pyrrolidones via Copper-Catalyzed Aminooxygenation of Unactivated Alkenes. Organic Letters, 22(15), 5805–5810. [Link]
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Carretero, J. C., et al. (2014). Enantioselective Synthesis of α-Heteroarylpyrrolidines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of α-Silylimines. Organic Letters, 16(21), 5732–5735. [Link]
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Nagib, D. A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 604(7904), 86–91. [Link]
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Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. (2008). Chemical Reviews, 108(8), 3054–3109. [Link]
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Chemler, S. R., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 11(23), 5426–5429. [Link]
-
Enantioselective Synthesis of α-Heteroarylpyrrolidines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of α-Silylimines. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1109–1118. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). Molecules, 27(19), 6543. [Link]
-
Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1109–1118. [Link]
-
Feng, X., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis, 7(6), 3840–3844. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Accounts of Chemical Research, 55(2), 159–174. [Link]
-
Pyrrolidine Synthesis from Copper-Catalyzed 1,3Dipolar Cycloadditions. (2010). Synfacts, 2010(04), 0451–0451. [Link]
-
Copper Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction of 2,3-Dioxopyrrolidines with Nitroalkanes in Aqueous Media. (2020). Organic Letters, 22(7), 2731–2735. [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2019). Nature Communications, 10(1), 1–10. [Link]
-
ChemInform Abstract: Enantioselective Synthesis of α‐Heteroarylpyrrolidines by Copper‐Catalyzed 1,3‐Dipolar Cycloaddition of α‐Silylimines. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Catalytic asymmetric synthesis of pyrrolidines using a diverse chiral copper catalysts derived from a single chiral source. (n.d.). Morressier. Retrieved January 14, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Accounts of Chemical Research, 56(6), 637–652. [Link]
-
Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. (2012). Synfacts, 8(11), 1217–1217. [Link]
-
Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles. (2021). Organic & Biomolecular Chemistry, 19(16), 3647–3652. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(9), 1109–1118. [Link]
-
Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Copper-Catalyzed Asymmetric Synthesis of 3,4-Diaminopyrrolidines. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
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Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles. (2024). Nature Communications, 15(1), 1–11. [Link]
-
Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles. (2024). Nature Communications, 15(1), 6799. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(40), 7381–7386. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). Molecules, 27(19), 6543. [Link]
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Application Notes & Protocols: Synthesis of Chiral Ligands from (2S)-1-Methyl-2-phenylpyrrolidine
Abstract
This comprehensive guide details the synthetic pathways for converting the readily available chiral building block, (2S)-1-Methyl-2-phenylpyrrolidine, into high-value, enantiopure ligands for asymmetric catalysis. We provide an in-depth analysis of key transformations, including a robust N-demethylation protocol to access the versatile (S)-2-phenylpyrrolidine intermediate, subsequent N-protection, and a diastereoselective directed ortho-metalation (DoM) for the introduction of functional groups. A detailed, field-proven protocol for the synthesis of a C1-symmetric phosphine ligand is presented, complete with mechanistic insights, data summaries, and workflow visualizations. This document is intended for researchers, chemists, and process development scientists engaged in asymmetric synthesis and drug discovery.
Introduction: The Strategic Value of (2S)-1-Methyl-2-phenylpyrrolidine
The pyrrolidine scaffold is a privileged motif in medicinal chemistry and a cornerstone of modern asymmetric organocatalysis.[1] Among the vast library of chiral pyrrolidines, (2S)-1-Methyl-2-phenylpyrrolidine stands out as an inexpensive and highly valuable starting material. Its stereocenter, derived from the natural chiral pool, provides a robust foundation for the construction of a diverse array of chiral ligands and auxiliaries.
The true synthetic potential of this molecule is unlocked through strategic modifications. The tertiary amine, while stable, limits its direct application as a ligand scaffold in many transition-metal-catalyzed reactions where a secondary or primary amine is required for coordination or further derivatization. Furthermore, the phenyl group offers a prime site for functionalization, allowing for the introduction of coordinating groups such as phosphines, which are pivotal in creating powerful ligands for reactions like asymmetric hydrogenation, cross-coupling, and allylation.[2][3]
This guide focuses on a logical and efficient synthetic sequence:
-
N-Demethylation: Conversion of the tertiary amine to a secondary amine, yielding the crucial intermediate, (S)-2-phenylpyrrolidine.
-
N-Protection: Installation of a temporary directing group to facilitate selective functionalization and prevent unwanted side reactions.
-
Directed ortho-Metalation (DoM) and Functionalization: A powerful C-H activation strategy to install a phosphine group onto the phenyl ring, directed by the chiral pyrrolidine auxiliary.
This pathway transforms a simple chiral amine into a sophisticated, high-performance ligand suitable for advanced catalytic applications.
Core Synthetic Workflow
The overall strategy involves a multi-step sequence designed for efficiency and stereochemical retention. Each step is critical for setting up the subsequent transformation.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (2S)-1-Methyl-2-phenylpyrrolidine
Welcome to the technical support center for utilizing (2S)-1-Methyl-2-phenylpyrrolidine in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your enantioselective reactions.
Introduction: The Role of (2S)-1-Methyl-2-phenylpyrrolidine in Asymmetric Catalysis
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral amine that serves as a powerful organocatalyst or ligand in a variety of asymmetric transformations. Its rigid pyrrolidine scaffold and the stereodirecting phenyl group create a well-defined chiral environment, enabling the preferential formation of one enantiomer over the other. This catalyst is particularly effective in reactions proceeding through enamine or iminium ion intermediates, such as asymmetric α-alkylation of ketones and Michael additions.[1][2]
Understanding the mechanism of action is key to troubleshooting. The catalyst forms a chiral enamine with a carbonyl compound, which then reacts with an electrophile. The steric hindrance provided by the phenyl group directs the electrophile to attack from the less hindered face, thereby inducing enantioselectivity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Q1: My enantiomeric excess (ee) is consistently low. What are the most likely causes and how can I fix it?
Low enantioselectivity is a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
Possible Cause A: Catalyst Purity and Handling
The integrity of your (2S)-1-Methyl-2-phenylpyrrolidine is paramount. Impurities can interfere with the catalytic cycle or promote a non-selective background reaction.[3]
-
Solution:
-
Verify Purity: Ensure the catalyst is of high purity (>98%). If in doubt, repurify by distillation or column chromatography.
-
Proper Storage: Store the catalyst under an inert atmosphere (nitrogen or argon) and at the recommended temperature to prevent degradation. Chiral amines can be sensitive to air and moisture.[3]
-
Possible Cause B: Suboptimal Reaction Conditions
Temperature, solvent, and concentration play a critical role in defining the energy difference between the diastereomeric transition states that lead to the two enantiomers.[4]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state.[5] Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent Optimization: The solvent can influence the conformation of the catalyst-substrate complex.[3][5] A solvent screen is crucial. Apolar, non-coordinating solvents often give the best results.
-
| Solvent | Typical Effect on Enantioselectivity |
| Toluene | Often a good starting point, non-coordinating. |
| Dichloromethane | Can be effective, but polarity may play a role. |
| THF | Coordinating solvent, may interfere with catalysis. |
| N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent, can be useful for solubility but may impact ee.[6][7] |
Experimental Protocol: Solvent Screening
-
Set up a series of small-scale reactions in parallel, each with a different solvent.
-
Keep all other parameters (temperature, concentrations, catalyst loading) constant.
-
Monitor the reactions for conversion and determine the enantiomeric excess of the product for each solvent.
Possible Cause C: Presence of Water
Water can hydrolyze the enamine intermediate, leading to a non-catalyzed, non-selective reaction pathway.
-
Solution:
-
Dry Solvents: Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Drying Agents: Consider the use of molecular sieves to scavenge any trace amounts of water.[5]
-
Q2: The reaction yield is poor, even though the enantioselectivity is acceptable. What should I investigate?
Poor yields can be frustrating, but a methodical approach can help identify the bottleneck.
Possible Cause A: Inefficient Catalyst Turnover
The catalyst may be degrading over the course of the reaction or an inhibitor may be present.
-
Solution:
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome slow turnover.
-
Check for Inhibitors: Ensure all reagents and starting materials are pure. Acidic or basic impurities can neutralize the catalyst or intermediates.
-
Possible Cause B: Unfavorable Reaction Equilibrium
The formation of the enamine intermediate may be thermodynamically unfavorable.
-
Solution:
-
Additives: In some cases, the addition of a co-catalyst or an additive can shift the equilibrium. For example, a weak acid can facilitate enamine formation.
-
Water Removal: As mentioned for improving ee, removing water can also drive the enamine formation equilibrium forward.
-
Q3: I'm having difficulty separating my product from the catalyst. What are some effective purification strategies?
The basic nature of the chiral amine catalyst can sometimes complicate purification.
-
Solution:
-
Acidic Wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) will protonate the amine catalyst, making it water-soluble and easily separable from the desired product in the organic layer. Be sure your product is stable to acidic conditions.
-
Silica Gel Chromatography with Additives: If the product is also basic, co-elution can be an issue. Adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can help to displace the product from the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the typical catalyst loading for (2S)-1-Methyl-2-phenylpyrrolidine?
A: Catalyst loading can vary depending on the specific reaction, but a good starting point is typically in the range of 5-20 mol%. Optimization may be required to find the best balance between reaction rate, enantioselectivity, and cost.
Q: Can I use the enantiomer, (2R)-1-Methyl-2-phenylpyrrolidine?
A: Yes. Using the (2R) enantiomer of the catalyst will produce the opposite enantiomer of the product. This is a powerful feature of asymmetric catalysis, allowing access to both product enantiomers with a single synthetic route.
Q: For which reaction types is (2S)-1-Methyl-2-phenylpyrrolidine most effective?
A: This catalyst is particularly well-suited for asymmetric α-alkylation of ketones and aldehydes, as well as asymmetric Michael additions of carbonyl compounds to nitroolefins and other Michael acceptors.[2][8][9]
Q: How do I determine the enantiomeric excess of my product?
A: The most common methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[10][11][12]
Visualizing the Catalytic Cycle and Troubleshooting Logic
To further aid in your understanding, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting common issues.
Caption: Catalytic cycle for an asymmetric α-alkylation.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
-
Davis, F. A., Fang, T., & Goswami, R. (2002). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Organic Letters, 4(9), 1599–1602. Retrieved from [Link]
-
Gotor-Fernández, V., Gotor, V., & García-Cerrada, S. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(21), 5564-5574. Retrieved from [Link]
-
Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-1-Methyl-2-phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry, 60(4), 201-204. Retrieved from [Link]
-
Welinks. (2022). 1-Methyl-2-Pyrrolidone. Welinks. Retrieved from [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welinkschem.com [welinkschem.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. Sci-Hub. Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole / Tetrahedron: Asymmetry, 2014 [sci-hub.box]
- 9. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions | CHIMIA [chimia.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing (2S)-1-Methyl-2-phenylpyrrolidine Catalyzed Reactions
Welcome to the technical support hub for (2S)-1-Methyl-2-phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile organocatalyst. Here, we move beyond simple protocols to address the underlying mechanistic principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and optimize your synthetic transformations.
Introduction: The Power of Chiral Enamine Catalysis
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral secondary amine that excels as an organocatalyst, primarily through an enamine-based activation mechanism. It is particularly effective in the asymmetric α-alkylation of ketones and aldehydes, a cornerstone transformation for constructing stereogenic centers. The catalyst reacts with a prochiral carbonyl compound to form a transient, nucleophilic chiral enamine intermediate. The steric and electronic properties of the catalyst's phenyl and methyl groups then create a chiral environment, directing the approach of an electrophile to one face of the enamine. This facial bias is the key to achieving high enantioselectivity in the final product after hydrolysis of the resulting iminium salt. Understanding this catalytic cycle is fundamental to troubleshooting common experimental issues.
Caption: General catalytic cycle for the asymmetric α-alkylation of a ketone.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during reactions catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine. Each issue is presented in a question-and-answer format, focusing on causal relationships and actionable solutions.
Issue 1: Low or No Conversion
Q: My reaction has stalled or shows very low conversion to the desired product. What are the primary factors to investigate?
A: Low conversion is typically a result of insufficient reactivity in the catalytic cycle. The root cause can often be traced to reagent quality, reaction setup, or suboptimal conditions that fail to favor the forward reaction.
Troubleshooting Steps:
-
Verify Reagent Purity and Anhydrous Conditions: The formation of the enamine intermediate is a condensation reaction that releases water. Excess water in the reaction mixture can shift the equilibrium back towards the starting materials, inhibiting catalysis.
-
Action: Ensure all solvents and liquid reagents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Solid reagents should be dried under vacuum. The catalyst itself should be of high purity, as non-chiral amine impurities can compete in the catalytic cycle.[1][2] Use of a Dean-Stark trap during enamine formation can be effective for removing water azeotropically.[3]
-
-
Assess the Base/Additive: For α-alkylation of ketones, a stoichiometric base is often required to neutralize the acid generated during the reaction. If the base is too weak, too sterically hindered, or impure, the reaction can stall.
-
Action: Screen a series of bases. Common choices include sodium or potassium tert-butoxide (tBuONa, tBuOK).[4] Ensure the base is fresh and has been stored under an inert atmosphere.
-
-
Increase Temperature: If kinetics are the issue, increasing the reaction temperature can accelerate the rate. However, this must be balanced against potential decreases in enantioselectivity.
-
Action: Incrementally increase the reaction temperature (e.g., from room temperature to 40 °C, then 60 °C) and monitor both conversion and enantiomeric excess (ee).
-
-
Increase Catalyst Loading: While organocatalysis aims for low catalyst loadings, under-performing reactions can sometimes be salvaged by increasing the amount of catalyst.
-
Action: Increase the catalyst loading from a typical 5-10 mol% to 15-20 mol%. Note that this may complicate purification.[2]
-
Issue 2: Poor Enantioselectivity (Low e.e.)
Q: I am getting good conversion to my product, but the enantiomeric excess is unacceptably low. How can I improve the stereochemical outcome?
A: Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states (leading to the R and S products) is small.[1] This is one of the most common optimization challenges and is highly sensitive to the reaction environment.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low enantioselectivity.
Detailed Optimization Strategies:
-
Temperature is Critical: Lowering the reaction temperature is the most effective and common strategy to enhance enantioselectivity.[1] At lower temperatures, the reaction becomes more sensitive to the small differences in activation energy between the competing diastereomeric transition states, thus favoring the formation of the major enantiomer.
-
Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, down to -78 °C). Be aware that this will decrease the reaction rate, requiring longer reaction times.[3]
-
-
Solvent Screening: The solvent plays a crucial role in stabilizing the transition state. The polarity and coordinating ability of the solvent can significantly alter the conformation of the catalyst-substrate complex.[1]
-
Action: Screen a range of anhydrous solvents. Non-coordinating, non-polar, or weakly polar aprotic solvents like toluene, diethyl ether, THF, or dichloromethane often provide the best results as they minimize interference with the key catalyst-substrate interactions.[1] Highly polar or coordinating solvents like DMSO or DMF can sometimes be detrimental.
Solvent Polarity Typical Effect on Enantioselectivity Toluene Non-polar Often provides good to excellent e.e. THF Polar Aprotic Commonly used, good starting point. Dichloromethane Polar Aprotic Can be effective, results vary. Diethyl Ether Non-polar Good for reactions at very low temperatures.[3] DMSO / DMF High-Polarity Generally avoided; can disrupt key H-bonding.[5] -
-
Check Catalyst Enantiomeric Purity: The enantiomeric purity of your catalyst is the absolute ceiling for the enantiomeric excess of your product.
-
Action: Confirm the enantiomeric purity of the (2S)-1-Methyl-2-phenylpyrrolidine catalyst via chiral HPLC or by purchasing from a reputable supplier.
-
Issue 3: Formation of Side Products
Q: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions and how can I suppress them?
A: Side product formation often arises from competing reaction pathways, such as self-condensation of the carbonyl starting material or reaction of the product with the starting enamine.
Mitigation Strategies:
-
Control the Rate of Addition: If the electrophile is highly reactive, adding it slowly to the mixture of the carbonyl and catalyst can help ensure it reacts with the desired chiral enamine intermediate rather than other species.
-
Action: Add the alkylating agent (e.g., alkyl halide) dropwise via a syringe pump over several hours.
-
-
Adjust Stoichiometry: An excess of the ketone or aldehyde can lead to self-aldol or other condensation side products.
-
Action: Use the limiting reagent (often the carbonyl compound) and a slight excess of the electrophile (e.g., 1.0 equivalent of ketone to 1.2-1.5 equivalents of alkyl halide).[4]
-
-
Run at Lower Concentration: Bimolecular side reactions can sometimes be disfavored by dilution.
-
Action: Double the solvent volume to decrease the concentration of all reactants and monitor the effect on the product distribution.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric α-Alkylation of a Ketone
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 mmol, 1.0 equiv.).
-
Solvent and Catalyst: Add anhydrous solvent (e.g., Toluene, 5 mL) followed by (2S)-1-Methyl-2-phenylpyrrolidine (0.1 mmol, 10 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) with an appropriate bath.
-
Base Addition: If required, add the base (e.g., tBuONa, 1.5 mmol, 1.5 equiv.) and stir the mixture for 30 minutes.[4]
-
Electrophile Addition: Slowly add the alkyl halide (1.2 mmol, 1.2 equiv.) dropwise.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC/MS.
-
Quench and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4] Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for (2S)-1-Methyl-2-phenylpyrrolidine? A1: A typical catalyst loading ranges from 5 to 20 mol%. Optimization experiments are recommended to find the lowest effective loading that provides a good balance of reaction rate and yield.[2]
Q2: How should the catalyst be stored? A2: (2S)-1-Methyl-2-phenylpyrrolidine should be stored in a cool, dry place under an inert atmosphere to protect it from moisture and atmospheric CO₂, which can react with the amine.
Q3: Can additives or co-catalysts improve the reaction? A3: Yes, in some cases. For Michael additions, for example, a Brønsted acid additive can accelerate the reaction and improve selectivity by activating the nitroolefin electrophile.[5][6] The choice of additive is highly reaction-dependent.
Q4: My substrate is a sterically hindered ketone. What should I consider? A4: Sterically demanding substrates can be challenging as they slow the rate of enamine formation. You may need to use higher temperatures, longer reaction times, or a higher catalyst loading. The steric bulk of the substrate itself will also strongly influence the facial bias and the ultimate enantioselectivity.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217.
- BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
- BenchChem. (2025). Technical Support Center: Optimizing 2-Methylpyrrolidine Catalysis.
- ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2S)-1-Methyl-2-phenylpyrrolidine Reaction Products
Welcome to the technical support center for the purification of (2S)-1-Methyl-2-phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of this chiral pyrrolidine derivative. Our goal is to equip you with the expertise and validated methods necessary to overcome common challenges encountered during its synthesis and isolation.
I. Troubleshooting Guide & FAQs
This section addresses the most common issues arising during the purification of (2S)-1-Methyl-2-phenylpyrrolidine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: My final product shows the presence of the starting material, N-methylproline. How can I remove it?
A1: Residual N-methylproline is a common impurity due to its high polarity and water solubility, making its removal by standard organic solvent extraction challenging. An effective method is to perform an acidic wash. Dissolve the crude product in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic (2S)-1-Methyl-2-phenylpyrrolidine will remain in the organic phase, while the acidic N-methylproline will be extracted into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution to remove any residual acid, and then a brine wash before drying and concentrating.
Q2: I am struggling with separating the desired (2S) enantiomer from the (2R) enantiomer. What are the recommended chiral separation techniques?
A2: Achieving high enantiomeric excess is critical for many applications of (2S)-1-Methyl-2-phenylpyrrolidine. The most effective methods for chiral separation are diastereomeric salt crystallization and chiral chromatography.[1][2]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent, such as (R)-(-)-mandelic acid or L-tartaric acid, to form diastereomeric salts.[1] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.[1][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers.[1][4] A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD, is often effective.[1][5] The mobile phase typically consists of a mixture of n-hexane and an alcohol like isopropanol.[1][5]
Q3: My purified product has a yellow tint. What is the cause and how can I remove the color?
A3: A yellow coloration often indicates the presence of oxidized impurities or residual reagents from the synthesis. Purification can often be achieved by passing a solution of the product through a short plug of activated carbon or silica gel. If the color persists, distillation under reduced pressure can be an effective final purification step for this compound. For related N-methyl-2-pyrrolidone (NMP), treatment with alumina has been shown to remove color impurities.[6][7]
Q4: Peak tailing is observed during HPLC analysis of my product. How can this be resolved?
A4: Peak tailing for basic compounds like (2S)-1-Methyl-2-phenylpyrrolidine is frequently caused by interactions with acidic silanol groups on the silica-based column packing.[8] To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.2%).[8] This will mask the active sites on the stationary phase and improve peak symmetry.
Troubleshooting Matrix
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive reagents. | Monitor reaction progress by TLC or HPLC. Ensure reagents are fresh and reaction conditions are optimized. |
| Presence of Diastereomers | Non-stereoselective synthesis or epimerization during workup. | Optimize reaction conditions to favor the desired diastereomer. Use chiral chromatography for separation. |
| Residual Solvents | Incomplete removal after extraction or chromatography. | Dry the product under high vacuum. Consider co-evaporation with a suitable solvent. |
| Low Yield After Purification | Product loss during extraction or chromatography; Decomposition on silica gel. | Optimize extraction pH. Use a less acidic grade of silica gel or an alternative purification method like distillation. |
II. Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and neutral impurities from the crude reaction mixture.
Steps:
-
Dissolve the crude reaction product in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL per 100 mL of organic phase). Combine the aqueous layers.
-
Back-extract the combined aqueous layers with EtOAc to recover any entrained product.
-
Make the aqueous layer basic (pH > 10) with the dropwise addition of 6M NaOH while cooling in an ice bath.
-
Extract the liberated amine with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This method is used to separate the (2S) and (2R) enantiomers.
Steps:
-
Dissolve the racemic 1-Methyl-2-phenylpyrrolidine in a minimal amount of a suitable solvent, such as ethanol.[1]
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Add the resolving agent solution to the racemic amine solution.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To recover the enantiomerically enriched amine, dissolve the salt in water and basify with a strong base (e.g., NaOH).
-
Extract the free amine with an organic solvent as described in Protocol 1.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography can be used to remove less polar impurities.
Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of n-hexane and ethyl acetate is often effective.[5] For basic compounds, adding a small amount of triethylamine (e.g., 1%) can improve peak shape. |
| Elution | Start with a low polarity mixture (e.g., 9:1 n-hexane/EtOAc) and gradually increase the polarity. |
III. Visualization of Purification Workflow
The following diagram outlines a general decision-making workflow for the purification of (2S)-1-Methyl-2-phenylpyrrolidine.
Caption: Decision workflow for purification.
IV. References
-
A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem. Available at:
-
A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem. Available at:
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at:
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at:
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Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at:
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Chiral Drug Separation. ScienceDirect. Available at:
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents. Available at:
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(2S)-1-Methyl-2-phenylpyrrolidine. PubChem. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. Available at: [Link]
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Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents. Available at:
-
Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]
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Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. Benchchem. Available at:
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Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
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1,5-dimethyl-2-pyrrolidone. Organic Syntheses. Available at: [Link]
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Method for purifying n-methyl-2-pyrrolidone. Google Patents. Available at:
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Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. Google Patents. Available at:
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available at: [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]
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1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Ataman Kimya. Available at: [Link]
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2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. Available at: [Link]
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Crystallization Screening. Hampton Research. Available at: [Link]
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2-Pyrrolidinone, 1-methyl-. NIST WebBook. Available at: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields in Syntheses Involving (2S)-1-Methyl-2-phenylpyrrolidine
Welcome to the technical support center for the synthesis of (2S)-1-Methyl-2-phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral auxiliary. Here, we address common issues leading to low yields and provide actionable, evidence-based solutions in a direct question-and-answer format.
Section 1: Troubleshooting the Eschweiler-Clarke Methylation Route
The Eschweiler-Clarke reaction is a common and effective method for the N-methylation of secondary amines, such as 2-phenylpyrrolidine, to furnish the desired (2S)-1-Methyl-2-phenylpyrrolidine.[1][2][3][4] It utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2] While generally robust, several factors can contribute to diminished yields.
Question 1: My Eschweiler-Clarke reaction is sluggish and gives a low yield of the desired N-methylated product. What are the likely causes?
Answer: A sluggish reaction and low yield in an Eschweiler-Clarke methylation can often be attributed to several factors related to reagent quality, reaction conditions, and work-up procedures.
-
Reagent Quality:
-
Purity of 2-Phenylpyrrolidine: The purity of the starting amine is paramount. Impurities can interfere with the reaction. Ensure the starting material is of high purity, and if necessary, purify it by distillation or chromatography before use.
-
Activity of Formaldehyde and Formic Acid: Use fresh, high-quality formaldehyde and formic acid. Formaldehyde solutions can polymerize over time to form paraformaldehyde, reducing the concentration of the active monomer. Formic acid can decompose, affecting its efficacy as a reducing agent.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution, to drive the reaction forward.[1] Ensure your reaction is heated to an appropriate temperature (typically 80-100 °C) and maintained consistently.[2]
-
Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion and achieving high yields.[5] A common protocol suggests using 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid.[3]
-
-
Work-up Procedure:
-
Incomplete Extraction: The product, (2S)-1-Methyl-2-phenylpyrrolidine, is a tertiary amine and will be protonated under the acidic reaction conditions. It is crucial to basify the aqueous layer to a pH of around 11 before extraction with an organic solvent like dichloromethane (DCM) to ensure the free amine is extracted efficiently.[3]
-
Emulsion Formation: During extraction, emulsions can form, trapping the product in the aqueous layer. If an emulsion forms, adding brine or filtering the mixture through Celite can help to break it.
-
Question 2: I am observing significant amounts of unreacted starting material (2-phenylpyrrolidine) even after prolonged reaction times. Why is this happening?
Answer: The presence of unreacted starting material is a common issue and often points to incomplete iminium ion formation or inefficient reduction.
The mechanism of the Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid.[3][5]
Troubleshooting Steps:
-
Check Reagent Stoichiometry: As mentioned, an excess of both formaldehyde and formic acid is critical. For primary amines, the reaction proceeds in two steps to the tertiary amine.[4] While 2-phenylpyrrolidine is a secondary amine, ensuring a sufficient excess of the methylating and reducing agents is still important.
-
Monitor pH: While the reaction is conducted in formic acid, the initial pH can influence the rate of iminium ion formation.
-
Consider an Alternative Hydride Source: In some cases, replacing formic acid with a milder reducing agent like sodium cyanoborohydride can be beneficial, although this alters the classical Eschweiler-Clarke conditions.[1]
Question 3: My final product is contaminated with a significant amount of a quaternary ammonium salt. How can I avoid this?
Answer: A key advantage of the Eschweiler-Clarke reaction is that it is not supposed to produce quaternary ammonium salts.[1][3][5] The mechanism, which involves the formation of an iminium ion, prevents the over-methylation of the tertiary amine.[1] If you are observing a quaternary salt, it is highly likely that your methylation is not proceeding via a true Eschweiler-Clarke mechanism. This can happen if you are using an alternative methylating agent (e.g., methyl iodide) instead of the formaldehyde/formic acid system.
To avoid this, strictly adhere to the use of formaldehyde and formic acid as the reagents for methylation.
Section 2: Challenges in Grignard-based Syntheses
An alternative approach to synthesizing 2-substituted pyrrolidines involves the use of Grignard reagents. However, these reactions come with their own set of challenges that can lead to low yields.
Question 4: I am attempting a Grignard reaction with an N-protected proline derivative, but the yield is consistently low. What are the potential pitfalls?
Answer: Grignard reagents are potent nucleophiles and strong bases, which makes them highly reactive but also susceptible to side reactions, especially in the presence of incompatible functional groups.[6][7]
-
Incompatible Protecting Groups: The choice of the nitrogen protecting group on the pyrrolidine ring is critical. If the protecting group contains an acidic proton (e.g., amides, carbamates with N-H bonds) or an electrophilic site (e.g., esters, some carbamates), the Grignard reagent will react with the protecting group itself rather than the desired electrophile.[8][9]
-
Solution: Employ a protecting group that is inert to Grignard reagents, such as a tert-butoxycarbonyl (Boc) group.
-
-
Presence of Acidic Protons: Grignard reagents are readily quenched by even weakly acidic protons, such as those from water, alcohols, or even terminal alkynes.[8]
-
Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Grignard Reagent Formation: The formation of the Grignard reagent itself can be a source of low yields.
-
Solution: Use high-quality magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine or by mechanical stirring). The solvent (typically anhydrous diethyl ether or THF) must be completely dry.
-
Question 5: My Grignard reaction is producing a complex mixture of byproducts. What are the likely side reactions?
Answer: Besides the issues mentioned above, several side reactions can plague Grignard syntheses.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl or aryl halide, leading to the formation of a dimer. This is more prevalent with less reactive halides.
-
Enolization: If your electrophile is a ketone or aldehyde with an alpha-proton, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This consumes the Grignard reagent and reduces the yield of the desired addition product.
-
Reduction: Some Grignard reagents, particularly those with beta-hydrogens, can act as reducing agents, reducing the carbonyl group of the electrophile to an alcohol.
To minimize these side reactions:
-
Control the Temperature: Grignard reactions are often performed at low temperatures to control their reactivity and minimize side reactions.
-
Slow Addition: Add the Grignard reagent or the electrophile slowly to the reaction mixture to maintain a low concentration of the reactive species and control the reaction exotherm.
Section 3: Purification and Characterization FAQs
Question 6: I am having difficulty purifying my (2S)-1-Methyl-2-phenylpyrrolidine. What are the best practices?
Answer: The purification of N-methyl-2-pyrrolidone derivatives can sometimes be challenging due to their basicity and potential for co-distillation with impurities.
-
Distillation: For volatile impurities, distillation under reduced pressure is often effective.[10]
-
Column Chromatography: If distillation is insufficient, column chromatography on silica gel is a common method. However, the basic nature of the amine can lead to tailing on silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.
-
Use deactivated silica gel or alumina.[11]
-
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.
Question 7: How can I confirm the enantiomeric purity of my (2S)-1-Methyl-2-phenylpyrrolidine?
Answer: Ensuring the stereochemical integrity of your product is crucial, especially when it is intended for use as a chiral auxiliary.[12][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee). Use a chiral stationary phase column specifically designed for separating enantiomers of amines.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can also be an effective method.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric ratio.
Section 4: Experimental Protocols and Data
Optimized Eschweiler-Clarke Methylation Protocol
This protocol is adapted from established procedures and optimized for high yield.[3]
| Reagent/Parameter | Quantity/Value | Notes |
| (2S)-2-Phenylpyrrolidine | 1.0 eq | Ensure high purity. |
| Formaldehyde (37% aq. soln.) | 1.1 eq | Use a fresh, high-quality solution. |
| Formic Acid | 1.8 eq | Use a fresh, high-quality solution. |
| Temperature | 80-100 °C | Maintain consistent heating. |
| Reaction Time | 12-18 h | Monitor by TLC or GC-MS. |
| Work-up pH | ~11 | Crucial for efficient extraction. |
Step-by-Step Procedure:
-
To a round-bottom flask charged with (2S)-2-phenylpyrrolidine, add formic acid followed by a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Carefully basify the aqueous solution to pH ~11 with a suitable base (e.g., NaOH or K2CO3).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low yields.
References
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
MDPI. Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
PubChem. (2S)-1-Methyl-2-phenylpyrrolidine. [Link]
-
ResearchGate. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. [Link]
-
Chemistry Stack Exchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
ResearchGate. Routes for production of 2-pyrrolidone. [Link]
-
National Institutes of Health. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. [Link]
-
Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]
- Google Patents. Method for purifying n-methyl-2-pyrrolidone.
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ResearchGate. Reaction routes for synthesis of 2-pyrrolidone and N-methyl-2-pyrrolidone from SA. [Link]
- Google Patents. Purification of N-Methyl-2-Pyrrolidone (NMP)
-
Pearson+. Point out the flaws in the following incorrect Grignard syntheses... [Link]
-
Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
-
ResearchGate. Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. [Link]
-
Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. [Link]
-
ResearchGate. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]
- Google Patents.
- Google Patents. Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
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- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
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- 11. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. labinsights.nl [labinsights.nl]
Side reactions and byproducts in (2S)-1-Methyl-2-phenylpyrrolidine chemistry
Technical Support Center: (2S)-1-Methyl-2-phenylpyrrolidine Chemistry
Welcome to the Technical Support Center for (2S)-1-Methyl-2-phenylpyrrolidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis and handling of this important chiral amine. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis of (2S)-1-Methyl-2-phenylpyrrolidine via Reductive Amination
The most common route to synthesize (2S)-1-Methyl-2-phenylpyrrolidine is through the N-methylation of (S)-2-phenylpyrrolidine. The Eschweiler-Clarke reaction is a classic and widely used method for this transformation.[1][2]
Q1: I am attempting to synthesize (2S)-1-Methyl-2-phenylpyrrolidine from (S)-2-phenylpyrrolidine using the Eschweiler-Clarke reaction, but I am observing incomplete conversion and the presence of the starting material in my final product. What could be the cause?
A1: Incomplete conversion in an Eschweiler-Clarke reaction is a common issue that can often be traced back to the stoichiometry of the reagents and the reaction conditions. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2]
-
Causality & Troubleshooting:
-
Insufficient Formaldehyde: The reaction requires at least two equivalents of formaldehyde for the methylation of a primary amine to a tertiary amine.[2] For a secondary amine like (S)-2-phenylpyrrolidine, one equivalent is theoretically needed. However, using a slight excess of formaldehyde can help drive the reaction to completion.
-
Insufficient Formic Acid: Formic acid serves as both the reducing agent and a catalyst by protonating the intermediate. An excess of formic acid is crucial to ensure the complete reduction of the iminium ion and to drive the reaction forward by the irreversible loss of carbon dioxide.[2] A common protocol suggests using a significant excess of both formaldehyde and formic acid.[1]
-
Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution (80-100 °C), to ensure a reasonable reaction rate.[1] If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
-
Experimental Protocol: Optimized Eschweiler-Clarke Methylation of (S)-2-Phenylpyrrolidine
-
To a stirred solution of (S)-2-phenylpyrrolidine (1 equivalent) in formic acid (5-10 equivalents), add aqueous formaldehyde (37 wt. %, 2-3 equivalents).
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is > 10. Caution: This neutralization is exothermic and will release CO2 gas.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Q2: During the workup of my Eschweiler-Clarke reaction, I am getting a low yield of (2S)-1-Methyl-2-phenylpyrrolidine. What are the potential loss points?
A2: Low yields can result from several factors during both the reaction and the workup procedure.
-
Causality & Troubleshooting:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion.
-
Emulsion Formation during Extraction: The basic aqueous workup can sometimes lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. To break emulsions, you can try adding brine or a small amount of a different organic solvent.
-
Product Volatility: While (2S)-1-Methyl-2-phenylpyrrolidine is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not completely pure. Use moderate vacuum and temperature during concentration.
-
Inadequate Basification: The product is an amine and will be protonated in the acidic reaction mixture. Incomplete neutralization during workup will leave the product in the aqueous layer as the ammonium salt, leading to poor extraction efficiency into the organic phase. Ensure the aqueous layer is strongly basic (pH > 10) before extraction.
-
II. Alternative Synthetic Routes and Their Associated Side Reactions
While the Eschweiler-Clarke reaction is robust, other reductive amination methods are also employed. These can present different sets of challenges.
Q3: I am using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) for the reductive amination of (S)-2-phenylpyrrolidine with formaldehyde. What are the potential side reactions?
A3: Reductive amination using borohydride reagents is a versatile method but requires careful control to avoid side reactions.[3]
-
Causality & Troubleshooting:
-
Reduction of Formaldehyde: Sodium borohydride can reduce formaldehyde to methanol, especially if the iminium ion formation is slow.[3] This side reaction consumes both the aldehyde and the reducing agent, leading to incomplete conversion of the amine. To mitigate this, it is often recommended to pre-mix the amine and formaldehyde to allow for imine/iminium ion formation before adding the reducing agent.
-
Use of Selective Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is a milder and more selective reducing agent that is less likely to reduce the aldehyde at the neutral to slightly acidic pH required for imine formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective alternative.
-
Over-alkylation (for primary amines): While not an issue for the methylation of a secondary amine, it's a critical consideration for primary amines where dialkylation can be a significant byproduct if stoichiometry is not carefully controlled.[3]
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Formic Acid (Eschweiler-Clarke) | Inexpensive, avoids over-alkylation to quaternary salts[2], irreversible due to CO2 loss.[2] | Requires elevated temperatures, strongly acidic conditions. |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can reduce the aldehyde starting material.[3] |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over aldehydes[3], effective under mild conditions. | Toxic (releases cyanide upon acidification), more expensive. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, non-toxic byproducts. | More expensive, moisture-sensitive. |
III. Stability and Degradation
Understanding the stability of (2S)-1-Methyl-2-phenylpyrrolidine is crucial for its storage and use in subsequent reactions.
Q4: I have noticed that my stored sample of (2S)-1-Methyl-2-phenylpyrrolidine has developed a yellow or brownish color over time. What is causing this discoloration, and is the compound degrading?
A4: The discoloration of amines upon storage is a common observation and is often due to oxidation.
-
Causality & Troubleshooting:
-
Air Oxidation: Tertiary amines, particularly those with benzylic protons like (2S)-1-Methyl-2-phenylpyrrolidine, can be susceptible to air oxidation over time. This can lead to the formation of various colored byproducts. The benzylic position is particularly prone to radical abstraction.
-
Light Sensitivity: Exposure to light can also promote oxidative degradation pathways.
-
Storage Recommendations: To minimize degradation, (2S)-1-Methyl-2-phenylpyrrolidine should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber-colored vial, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Q5: Can (2S)-1-Methyl-2-phenylpyrrolidine undergo N-demethylation?
A5: N-demethylation is a known metabolic pathway in biological systems and can also occur under certain chemical conditions, though it is not a common side reaction under typical synthetic transformations.[4]
-
Causality & Troubleshooting:
-
Oxidative Demethylation: Certain strong oxidizing agents or enzymatic systems can effect N-demethylation.[4] This typically proceeds through the formation of an N-oxide or an iminium ion intermediate, which is then hydrolyzed.
-
Relevance in Synthesis: In the context of using (2S)-1-Methyl-2-phenylpyrrolidine as a chiral auxiliary or ligand, N-demethylation is generally not a concern unless harsh oxidative conditions are employed.
-
Visualizing Reaction Pathways
To better understand the core synthetic transformations and potential pitfalls, the following diagrams illustrate the key mechanisms.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Caption: Competing reactions in reductive amination with NaBH4.
References
- Eschweiler, W. Ber. Dtsch. Chem. Ges. 1905, 38, 880–882.
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. J. Am. Chem. Soc. 1933, 55, 4571–4587. Available from: [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React. 1949, 5, 301–330. Available from: [Link]
- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Organic Syntheses; Collected Volumes, vol. 3, p. 723.
- Farkas, E.; Sunman, C. J. Chiral synthesis of doxpicomine. J. Org. Chem. 1985, 50 (7), 1110–1112.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Available from: [Link]
-
PubChem. (2S)-1-Methyl-2-phenylpyrrolidine. Available from: [Link]
-
ResearchGate. The reported N-demethylation reactions. Available from: [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Available from: [Link]
Sources
Stability and degradation of (2S)-1-Methyl-2-phenylpyrrolidine under reaction conditions
Welcome to the Technical Support Center for (2S)-1-Methyl-2-phenylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (2S)-1-Methyl-2-phenylpyrrolidine during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to prevent and identify potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of (2S)-1-Methyl-2-phenylpyrrolidine, providing potential causes and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., colorless to yellow or brown) | 1. Oxidative Degradation: Exposure to air (oxygen) over time, potentially accelerated by light or elevated temperature. The benzylic position is susceptible to oxidation. 2. Contamination: Introduction of impurities from improper handling or contaminated storage vessels. | 1. Immediately blanket the remaining material with an inert gas (e.g., Nitrogen or Argon) before sealing. 2. Store the container in a dark place, such as a cabinet for flammables. 3. Verify the purity of the material using the analytical protocols outlined below. 4. If purity is compromised, consider purification by distillation or disposal according to local regulations. |
| ** |
Technical Support Center: Troubleshooting Diastereoselectivity Issues with (2S)-1-Methyl-2-phenylpyrrolidine
Welcome to the technical support center for (2S)-1-Methyl-2-phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use as a chiral auxiliary in asymmetric synthesis. Here, we provide in-depth, evidence-based solutions to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is (2S)-1-Methyl-2-phenylpyrrolidine and what are its primary applications in synthesis?
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral amine that serves as a versatile chiral auxiliary.[1][2] A chiral auxiliary is a compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[3][4] It is particularly effective in directing the stereoselective alkylation of enolates derived from carboxylic acids, ketones, and aldehydes. Its rigid pyrrolidine ring structure and the stereodirecting influence of the phenyl group allow for high levels of diastereoselectivity in the formation of new stereocenters.
Q2: I am observing a nearly 1:1 mixture of diastereomers in my alkylation reaction. What are the most common causes for this lack of selectivity?
A low diastereomeric ratio is a frequent issue and can often be traced back to several key experimental parameters. The primary factors to investigate are:
-
Incorrect Enolate Geometry: The formation of the desired (E) or (Z) enolate is crucial for high diastereoselectivity.[3] The choice of base, solvent, and temperature all play a significant role in determining the enolate geometry.
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[3] Running the reaction at a temperature that is too high can lead to a loss of stereocontrol.
-
Inappropriate Solvent or Additives: The solvent and any additives, such as Lewis acids or lithium salts, can significantly influence the conformation of the transition state and, consequently, the diastereomeric ratio.[5][6]
Q3: How does the choice of base impact the diastereoselectivity of my reaction?
The base used for deprotonation directly influences the geometry of the resulting enolate. Sterically hindered bases, such as lithium diisopropylamide (LDA), are often used to ensure complete and rapid enolate formation. The choice between different lithium amide bases (e.g., LDA, LiHMDS, LHMDS) can affect the aggregation state of the lithium enolate, which in turn impacts the transition state and diastereoselectivity.[7][8]
Q4: Can the order of addition of reagents affect the outcome of the reaction?
Absolutely. The order of addition can be critical. For instance, in many alkylation reactions, the enolate is pre-formed by adding the base to the substrate at a low temperature before the electrophile is introduced. Adding the electrophile too early or at too high a temperature can lead to side reactions and reduced diastereoselectivity.
Q5: My diastereoselectivity is good, but my overall yield is low. What could be the issue?
Low yields despite good selectivity can stem from several factors:
-
Incomplete enolate formation: Insufficient base or a reaction time that is too short can lead to unreacted starting material.
-
Side reactions of the electrophile: The electrophile may react with the base or other species in the reaction mixture.
-
Product instability: The product may be unstable under the reaction or workup conditions.
-
Inefficient purification: Loss of product during chromatography or other purification steps.
In-Depth Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (< 80:20 dr)
Poor diastereoselectivity is a common hurdle. This guide provides a systematic approach to diagnosing and resolving this issue.
Underlying Causes and Mechanistic Insights
The stereochemical outcome of the alkylation of an enolate derived from a substrate coupled with (2S)-1-Methyl-2-phenylpyrrolidine is determined by the facial selectivity of the electrophile's approach to the enolate. This is governed by the conformation of the enolate-metal complex. The chiral auxiliary, in this case, (2S)-1-Methyl-2-phenylpyrrolidine, creates a sterically biased environment, favoring the approach of the electrophile from one face over the other.
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} caption { label="Troubleshooting Flowchart for Low Diastereoselectivity"; font-size: 12; } end
Troubleshooting Flowchart for Low Diastereoselectivity
Protocol 1: Systematic Optimization of Reaction Conditions
This protocol outlines a step-by-step approach to systematically optimize the reaction parameters to enhance diastereoselectivity.
1. Temperature Screening:
- Set up a series of parallel reactions at different temperatures (e.g., -78°C, -40°C, -20°C, 0°C).
- Ensure all other parameters (solvent, base, concentrations) are kept constant.
- Analyze the diastereomeric ratio of the product from each reaction by ¹H NMR or chiral HPLC. Lower temperatures often lead to higher selectivity.[3]
2. Solvent Evaluation:
- The polarity and coordinating ability of the solvent can significantly impact the aggregation state of the lithium enolate and the transition state geometry.[5][9]
- Screen a range of aprotic solvents with varying coordinating abilities:
- Weakly Coordinating: Tetrahydrofuran (THF), Diethyl ether (Et₂O)
- Strongly Coordinating (use with caution due to potential for altered reactivity): Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA) or its safer alternative, Dimethylpropyleneurea (DMPU).[5]
3. Base and Counterion Effects:
- The choice of base and its corresponding counterion can influence enolate geometry and aggregation.
- Compare the results using different lithium amide bases such as LDA, LHMDS, and KHMDS.
- The presence of lithium salts, like LiCl, can sometimes improve diastereoselectivity by altering the structure of the enolate aggregates.[6][10]
4. Addition of Lewis Acids:
- Lewis acids can chelate to the enolate and the chiral auxiliary, creating a more rigid and defined transition state.
- Screen a variety of Lewis acids (e.g., ZnCl₂, MgBr₂, TiCl₄, SnCl₄) at sub-stoichiometric amounts. Be mindful that Lewis acids can also catalyze side reactions.
Data Summary Table for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed d.r. |
| Temperature | -78°C | -40°C | 0°C | |
| Solvent | THF | Et₂O | Toluene | |
| Base | LDA | LHMDS | KHMDS | |
| Additive | None | LiCl | ZnCl₂ |
Issue 2: Epimerization of the Product or Starting Material
Epimerization, the change in configuration at one stereocenter, can erode the diastereomeric purity of your product.
Identifying the Source of Epimerization
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} caption { label="Identifying and Mitigating Epimerization"; font-size: 12; } end
Identifying and Mitigating Epimerization
Protocol 2: Minimizing Epimerization
1. Careful Handling of Base:
- Use a strong, non-nucleophilic, sterically hindered base like LDA to ensure rapid and complete deprotonation, minimizing the time the substrate is in contact with the base before enolate formation.
2. Controlled Workup Procedure:
- Quench the reaction at low temperature with a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), to avoid exposure to strongly acidic or basic conditions.
- If your product is sensitive to acid, avoid acidic workups.
3. Benign Purification Techniques:
- Standard silica gel can be slightly acidic and may cause epimerization of sensitive compounds.
- Consider using deactivated (neutral) silica gel by pre-treating it with a solution of triethylamine in your eluent.
- Alternatively, other purification methods like flash chromatography on alumina or crystallization can be explored.
Issue 3: Difficulty in Removing the Chiral Auxiliary
The successful removal of the chiral auxiliary is a critical final step.
Common Cleavage Methods and Potential Pitfalls
| Cleavage Method | Reagents | Target Functional Group | Potential Pitfalls |
| Reductive Cleavage | LiAlH₄, LiBH₄ | Primary Alcohol | Reduction of other functional groups (esters, ketones).[3] |
| Hydrolysis (Basic) | LiOH, H₂O₂ | Carboxylic Acid | Exothermic reaction, potential for epimerization at the α-carbon.[3] |
| Transamination | Various amines, sometimes with Lewis acids | Amide | May require elevated temperatures.[3] |
Protocol 3: Efficient and Mild Auxiliary Removal
1. Reductive Cleavage to the Alcohol:
- Reagents: Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) in an ethereal solvent like THF or Et₂O.
- Procedure:
- Dissolve the substrate in dry THF under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0°C.
- Slowly add a solution of LiAlH₄ in THF.
- Stir at 0°C to room temperature until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting solids and extract the aqueous layer with an organic solvent.
2. Basic Hydrolysis to the Carboxylic Acid:
- Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
- Procedure:
- Dissolve the substrate in a mixture of THF and water.
- Cool the solution to 0°C.
- Add an aqueous solution of H₂O₂ followed by an aqueous solution of LiOH.
- Stir vigorously at 0°C. The reaction can be exothermic, so maintain temperature control.[3]
- Once the reaction is complete, quench with an aqueous solution of sodium sulfite (Na₂SO₃).
- Acidify the mixture to protonate the carboxylic acid and extract with an organic solvent.
References
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CHEM 330 Topics Discussed on Oct 2. (n.d.). Retrieved from [Link]
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Chapter 1: Enolate Alkylations. (n.d.). Retrieved from [Link]
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Diastereoselectivity of dianion (R, R)-1-Li 2 alkylations. (n.d.). ResearchGate. Retrieved from [Link]
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Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2019). Organic Letters, 21(6), 1930–1934. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2234. [Link]
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Zaugg, H. E., Dunn, G. E., & Michaels, R. J. (1961). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 83(13), 2895–2901. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (2002). Simon Fraser University. Retrieved from [Link]
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Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine. (2022). Journal of the American Chemical Society, 144(42), 19574–19585. [Link]
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On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. (2007). The Journal of Organic Chemistry, 72(23), 8859–8866. [Link]
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Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Asymmetric Synthesis. (n.d.). Retrieved from [Link]
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Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]
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Asymmetric Synthesis. (n.d.). Retrieved from [Link]
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Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). Chemistry – A European Journal, 28(47), e202201311. [Link]
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Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
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Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. (2002). Organic Letters, 4(9), 1599–1602. [Link]
-
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Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (2002). ResearchGate. Retrieved from [Link]
-
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Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2234. [Link]
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Stereochemistry of the cyclization of alkoxy-substituted 5-hexenyllithiums: Effect of solvent and lithium iodide on diastereoselectivity. (1993). The Journal of Organic Chemistry, 58(11), 3135–3143. [Link]
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(2S)-1-Methyl-2-phenylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
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2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]
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Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. (2007). European Journal of Organic Chemistry, 2007(17), 2821–2829. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2022). Hungarian Journal of Industry and Chemistry, 50(2), 43–47. [Link]
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Hazardous substance assessment – 1-Methyl-2-pyrrolidone. (2023). Canada.ca. Retrieved from [Link]
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Technical Support Center: Solvent Effects in (2S)-1-Methyl-2-phenylpyrrolidine Catalyzed Transformations
Welcome to the technical support center for (2S)-1-Methyl-2-phenylpyrrolidine catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its profound impact on reaction outcomes. Asymmetric organocatalysis is a powerful tool, and understanding the role of the solvent is paramount to achieving high yields and stereoselectivities.[1] This resource provides field-proven insights and troubleshooting strategies to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions grounded in established chemical principles.
Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
You are running an asymmetric transformation using (2S)-1-Methyl-2-phenylpyrrolidine, but the stereochemical outcome is poor.
-
Underlying Cause: The solvent plays a critical role in the organization of the transition state. An inappropriate solvent can fail to adequately stabilize the desired transition state or may even favor a competing pathway, leading to a loss of stereocontrol. The polarity and coordinating ability of the solvent are key factors.
-
Troubleshooting Steps:
-
Solvent Screening: The first and most crucial step is to perform a solvent screen. A range of solvents with varying polarities and coordinating abilities should be tested. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2] For instance, in some reactions, non-polar solvents like toluene may favor a more organized, sterically demanding transition state, leading to higher enantioselectivity. In contrast, more polar solvents might solvate intermediates differently, altering the energy landscape of the catalytic cycle.
-
Consider Protic vs. Aprotic Solvents: The choice between a polar protic and a polar aprotic solvent can be critical. Polar aprotic solvents are generally favored for SN2-type reactions, which are common in organocatalysis, as they do not excessively solvate the nucleophile.[3] Conversely, polar protic solvents can stabilize charged intermediates, which might be beneficial in certain mechanistic pathways.
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by reducing the kinetic energy of the system, which can amplify the small energy differences between the diastereomeric transition states.[4]
-
Catalyst and Additive Modification: While the focus is on the solvent, remember that the catalyst structure and the presence of additives can work in concert with the solvent to influence stereoselectivity. For example, the use of a Brønsted acid additive can accelerate the formation of the enamine intermediate and improve stereoselectivity in certain reactions.[4]
-
Issue 2: Poor Reaction Conversion or Low Yield
Your reaction is sluggish, or upon workup, the yield of your desired product is disappointingly low.
-
Underlying Cause: The solvent can significantly impact reaction rates by influencing the solubility of reactants and intermediates, as well as the stability of the transition state. A solvent that poorly solubilizes a key reactant or intermediate can slow down or even stall the reaction.
-
Troubleshooting Steps:
-
Solubility Check: Ensure all your starting materials and the catalyst are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.
-
Solvent Polarity and Reaction Mechanism: The polarity of the solvent can dramatically affect the rate of reactions that involve a change in charge or charge distribution in the transition state. For reactions proceeding through a more polar transition state, a more polar solvent will generally lead to a faster reaction.
-
Workup and Product Isolation: A low yield might not always be due to a poor reaction. Your product might be partially soluble in the aqueous layer during extraction, or it could be volatile.[5] Always check all phases and the rotovap trap for your product. Additionally, ensure your product is stable to the workup conditions (e.g., acid or base washes).[5]
-
Issue 3: Formation of Undesired Side Products
You observe the formation of significant side products, such as self-aldol condensation products, which complicates purification and reduces the yield of the desired product.
-
Underlying Cause: The solvent can influence the relative rates of competing reaction pathways. A particular solvent might favor an undesired side reaction over the intended transformation.
-
Troubleshooting Steps:
-
Solvent Optimization: As with low stereoselectivity, a solvent screen is essential. For instance, in reactions involving α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to improve chemoselectivity and stereoselectivity.[4]
-
Concentration Adjustment: Running the reaction at a lower concentration can disfavor bimolecular side reactions like self-aldol condensation.[4]
-
Reduced Catalyst Loading: In some instances, a lower catalyst loading can surprisingly improve the outcome by minimizing catalyst-driven side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: How does the solvent influence the catalytic cycle of (2S)-1-Methyl-2-phenylpyrrolidine?
A1: The solvent interacts with the catalyst and the substrates throughout the catalytic cycle. For example, in enamine catalysis, the solvent can affect the rate of enamine formation, the stability of the enamine intermediate, and the stereochemical outcome of the subsequent reaction with the electrophile. A solvent's ability to hydrogen bond, its polarity, and its steric bulk all contribute to these interactions.
Q2: Are "green" or bio-based solvents a viable option for these transformations?
A2: Yes, there is a growing interest in using more environmentally benign solvents in organocatalysis.[6][7] Solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even water have been successfully employed in pyrrolidine-catalyzed reactions.[6][7][8] However, it is important to note that a direct switch to a "green" solvent may require re-optimization of the reaction conditions to achieve comparable results to traditional organic solvents.
Q3: Can a chiral solvent be used to enhance enantioselectivity?
A3: This is an advanced concept known as a "chiral solvent effect." In some cases, using an enantiomerically pure solvent can influence the stereochemical outcome of a reaction catalyzed by a chiral catalyst. This can result in a "matched" pair (where the solvent and catalyst work in concert to enhance enantioselectivity) or a "mismatched" pair (where they work in opposition).[9] While intriguing, this is not a common first-line strategy due to the cost and availability of chiral solvents.
Q4: What is the impact of water as a solvent or co-solvent?
A4: Organocatalyzed reactions in aqueous media have gained significant attention.[7] Water can promote certain reactions through hydrophobic effects and hydrogen bonding. However, the presence of water can also lead to undesired side reactions, such as hydrolysis of intermediates. The success of using water as a solvent is highly dependent on the specific reaction and substrates.
Solvent Effects on a Model Asymmetric Transformation: A Data Summary
The following table summarizes the impact of different solvents on a hypothetical asymmetric Michael addition catalyzed by a (2S)-1-Methyl-2-phenylpyrrolidine derivative. This data is representative of trends observed in the literature.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Toluene | 2.4 | 85 | 92 | 95:5 |
| Dichloromethane (DCM) | 9.1 | 90 | 88 | 90:10 |
| Tetrahydrofuran (THF) | 7.6 | 95 | 85 | 88:12 |
| Acetonitrile | 37.5 | 75 | 70 | 80:20 |
| Ethanol | 24.6 | 60 | 55 | 75:25 |
Note: This data is illustrative and actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Visualizing the Catalytic Cycle and Solvent Influence
Diagram 1: Generalized Catalytic Cycle of Enamine Catalysis
Caption: A stepwise approach to troubleshooting poor stereoselectivity in organocatalyzed reactions.
References
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Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters - ACS Publications. Available at: [Link]
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Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
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Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. OUCI. Available at: [Link]
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Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
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Enantioselective carbene-catalyzed tandem reaction for the efficient synthesis of pyrroloindolone and pyrrolidine derivatives with four consecutive stereocenters. ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
(2S)-1-Methyl-2-phenylpyrrolidine. PubChem. Available at: [Link]
-
Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. PubMed. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]
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Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PMC - PubMed Central. Available at: [Link]
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Troubleshooting Guide. Phenomenex. Available at: [Link]
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1‑Methyl-2-Pyrrolidone: From Exfoliating Solvent to a Paramagnetic Ligand. ResearchGate. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP. Request PDF - ResearchGate. Available at: [Link]
-
Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. PubMed. Available at: [Link]
-
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. NIH. Available at: [Link]
-
The effect of solvent on the catalytic properties of microperoxidase-11. Semantic Scholar. Available at: [Link]
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Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors. Semantic Scholar. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Loading and Turnover for (2S)-1-Methyl-2-phenylpyrrolidine
Welcome to the technical support center for (2S)-1-Methyl-2-phenylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading and maximizing turnover numbers in asymmetric synthesis. Our goal is to bridge the gap between theoretical concepts and practical laboratory challenges, ensuring your experiments are both successful and efficient.
Foundational Concepts: Catalyst Loading and Turnover Number
Before delving into troubleshooting, it is crucial to understand the significance of catalyst loading and turnover number (TON).
-
Catalyst Loading: This refers to the amount of catalyst used relative to the substrate, typically expressed in mole percent (mol%). Optimizing catalyst loading is a balancing act; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can be uneconomical and may even lead to side reactions or difficulties in purification.[1][2] In some instances, a lower catalyst loading can unexpectedly improve the reaction's outcome.[3]
-
Turnover Number (TON): In organometallic catalysis, TON represents the number of moles of substrate that one mole of catalyst can convert into the desired product before becoming inactive.[4][5] It is a measure of the catalyst's stability and overall efficiency. The formula for TON is:
TON = (moles of product formed) / (moles of catalyst used) [4]
-
Turnover Frequency (TOF): TOF is the turnover per unit of time, essentially indicating the speed of the catalyst.[4][6] It is calculated as:
TOF = TON / reaction time [4]
An ideal catalyst would have an infinite TON, signifying it is never consumed.[4] In industrial applications, a high TON is critical for process viability.[7]
FAQs: Quick-Reference Guide
Here are some frequently asked questions our application scientists encounter:
Q1: What is a typical starting catalyst loading for (2S)-1-Methyl-2-phenylpyrrolidine? A1: For initial screening, a catalyst loading of 5-10 mol% is a common starting point.[8] Depending on the reactivity of the substrate and the specific transformation, this can often be lowered significantly during optimization.
Q2: How do I accurately calculate the Turnover Number (TON)? A2: To calculate TON, you need to know the exact number of moles of your catalyst and the number of moles of product formed, which is determined by the reaction yield. For example, if you use 0.01 mmol of catalyst for 1 mmol of substrate and achieve a 95% yield, the TON would be (0.95 mmol) / (0.01 mmol) = 95.[6]
Q3: My enantiomeric excess (ee) is low. What are the first things I should check? A3: Low enantioselectivity is a common issue. The primary factors to investigate are the purity of your reagents and catalyst, the choice of solvent, and the reaction temperature. Even trace impurities can sometimes poison the catalyst or promote non-selective background reactions.
Q4: Can changing the catalyst loading affect the enantioselectivity? A4: Yes, it can. While not always the primary factor, catalyst loading can influence the concentration of the active catalytic species and potentially favor or disfavor off-cycle pathways that may lead to racemic or undesired products. It is a parameter that should be screened during reaction optimization.
Q5: What is the difference between TON and TOF? A5: TON measures the total number of conversions a catalyst can perform before it deactivates (a measure of stability/longevity), while TOF measures the rate of these conversions per unit time (a measure of activity/speed).[4][7] A high TON is desirable for catalyst lifetime, and a high TOF is desirable for reaction speed.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to common problems encountered when optimizing reactions catalyzed by (2S)-1-Methyl-2-phenylpyrrolidine.
Issue 1: Low or No Conversion
If your reaction is sluggish or fails to proceed, consider the following factors in a stepwise manner.
Logical Flow for Troubleshooting Low Conversion
Caption: Stepwise troubleshooting for low conversion.
| Potential Cause | Explanation & Recommended Action |
| Catalyst Inactivity/Purity | The catalyst may have degraded or contain impurities. Ensure the (2S)-1-Methyl-2-phenylpyrrolidine is of high chemical and enantiomeric purity.[1] If it has been stored for a long time or improperly, consider purification or using a fresh batch. |
| Reagent/Solvent Purity | Impurities in substrates or solvents, especially water or basic/acidic contaminants, can inhibit the catalytic cycle.[1] Use freshly distilled or high-purity anhydrous solvents and ensure substrates are pure. |
| Suboptimal Temperature | Many asymmetric reactions are temperature-sensitive. While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. If conversion is the primary issue, cautiously increasing the temperature may be necessary. |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to achieve a practical reaction rate.[2] Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 15 mol%) to see if the rate improves. |
| Poor Catalyst/Substrate Solubility | The catalyst or substrate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity. Visually inspect the reaction mixture for undissolved material. A solvent screen is recommended. |
Issue 2: Low Enantiomeric Excess (ee)
Achieving high stereoselectivity is the primary goal of asymmetric catalysis. If your ee is disappointing, the transition state of the reaction needs to be more effectively controlled.
Key Parameters Influencing Enantioselectivity
Caption: Critical factors that control stereochemical outcome.
| Potential Cause | Explanation & Recommended Action |
| Suboptimal Temperature | This is often the most critical parameter for enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally leads to a more ordered transition state, enhancing enantioselectivity.[1] |
| Incorrect Solvent Choice | The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[8] The polarity and coordinating ability of the solvent can either stabilize or destabilize the desired transition state. A solvent screen is highly recommended. Non-coordinating solvents are often a good starting point.[8] |
| High Catalyst Loading | In some cases, high concentrations of the catalyst can lead to the formation of less selective dimeric or aggregated species. Try reducing the catalyst loading.[3] |
| Background (Uncatalyzed) Reaction | If the uncatalyzed reaction is fast enough, it will produce a racemic background, lowering the overall ee. To mitigate this, consider lowering the reaction temperature or running the reaction under more dilute conditions.[3] |
| Presence of Water | Trace amounts of water can hydrolyze intermediates or interact with the catalyst in a way that disrupts the chiral environment. Always use anhydrous solvents and reagents. |
Issue 3: Poor Reproducibility and Scale-Up Problems
A reaction that works well on a small scale but fails upon scale-up is a common and frustrating problem in process development.
| Potential Cause | Explanation & Recommended Action |
| Heat Transfer Issues | Exothermic reactions are harder to control on a larger scale.[9] The surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to localized "hot spots" that may decrease selectivity or cause side reactions. Ensure adequate cooling and consider slower addition of reagents.[11] |
| Mixing Inefficiencies | What is easily mixed in a small flask can be poorly mixed in a large reactor, leading to "dead zones" with low catalyst concentration or high substrate concentration.[9][12] Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction. |
| Inconsistent Reagent/Solvent Quality | Using reagents or solvents from different batches or suppliers can introduce variability. For reproducible results, use materials with consistent purity specifications.[1] |
| Atmospheric Contamination | Larger scale reactions often have longer setup and run times, increasing the chance of contamination from air or moisture, which can be detrimental.[10] Ensure the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to finding the minimum catalyst loading that maintains both high conversion and enantioselectivity.
-
Setup: In parallel, set up a series of reactions in identical vials under an inert atmosphere.
-
Substrate Addition: To each vial, add the limiting substrate (e.g., 0.1 mmol) and the appropriate anhydrous solvent (e.g., 1.0 mL).
-
Catalyst Stock Solution: Prepare a stock solution of (2S)-1-Methyl-2-phenylpyrrolidine in the reaction solvent to ensure accurate dispensing of small quantities.
-
Variable Catalyst Loading: Add varying amounts of the catalyst stock solution to each vial to achieve a range of loadings (e.g., 10 mol%, 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
Reaction Initiation: Add the excess reagent to each vial, seal them, and begin stirring at the desired temperature.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
Analysis: Once the reactions are complete (or have reached a plateau), quench them and determine the conversion and enantiomeric excess for each catalyst loading.
-
Data Evaluation: Plot conversion and ee vs. catalyst loading to identify the optimal level.
Protocol 2: Calculation of TON and TOF
This protocol provides a workflow for determining the catalyst's turnover metrics.
-
Optimized Reaction: Run the reaction using the lowest effective catalyst loading determined from Protocol 1. Ensure the reaction goes to completion or a known, stable conversion.
-
Determine Moles of Product: After purification, accurately weigh the product to determine the isolated yield. Convert this mass to moles.
-
Moles of Product = (Mass of Product) / (Molecular Weight of Product)
-
-
Determine Moles of Catalyst: Based on the catalyst loading and the initial moles of the limiting substrate, calculate the moles of catalyst used.
-
Moles of Catalyst = (mol% loading / 100) * Moles of Limiting Substrate
-
-
Calculate TON: Use the formula:
-
TON = Moles of Product / Moles of Catalyst [4]
-
-
Calculate TOF: Record the total reaction time required to reach the measured yield. Convert the time to a consistent unit (e.g., hours).
-
TOF (h⁻¹) = TON / Time (h) [4]
-
Workflow for Calculating TON & TOF
Caption: Data flow for TON and TOF calculation.
References
-
Turnover number. Wikipedia. Available at: [Link]
-
How to calculate the Turnover Number of a Heterogeneous catalyst? ResearchGate. Available at: [Link]
-
A detailed study on the effect of different solvents and bases... ResearchGate. Available at: [Link]
-
How to calculate the turnover number of a catalyst? ResearchGate. Available at: [Link]
-
How To Calculate Turnover Frequency In Catalysis? YouTube. Available at: [Link]
-
Turnover Number and Catalytic Efficiency. Moodle@Units. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
Why are some reactions difficult to scale up? Reddit. Available at: [Link]
-
(2S)-1-Methyl-2-phenylpyrrolidine. PubChem. Available at: [Link]
-
Optimization of the catalysts, solvent, catalyst loading, time and temperature (A–E) for the Knoevenagel condensation of aldehydes. ResearchGate. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. Available at: [Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Post-Reaction Removal of (2S)-1-Methyl-2-phenylpyrrolidine Auxiliary
Welcome to the technical support center for the (2S)-1-Methyl-2-phenylpyrrolidine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of this auxiliary post-reaction, ensuring high product purity and recovery of the valuable auxiliary.
Introduction to the Challenge
(2S)-1-Methyl-2-phenylpyrrolidine is a highly effective chiral auxiliary, prized for its ability to direct stereoselective transformations. However, its tertiary amine structure forms a sterically hindered and chemically robust amide bond with the substrate. This stability, advantageous during the reaction, presents a significant challenge for its subsequent removal. Incomplete cleavage can lead to product contamination, while harsh removal conditions may degrade the desired product or the auxiliary itself, precluding its recycling.
This guide provides a logical, step-by-step approach to overcoming these challenges, focusing on the principles behind the cleavage methods and offering practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the N-acyl bond of the (2S)-1-Methyl-2-phenylpyrrolidine auxiliary?
The most common and effective methods for cleaving the robust amide bond of this auxiliary are acidic or basic hydrolysis. Due to the steric hindrance, these reactions often require more forcing conditions than for less hindered amides. Reductive and oxidative cleavage methods are less common for simple removal to recover the carboxylic acid and auxiliary, as they can lead to undesired side reactions or degradation of the auxiliary.
Q2: Why is the removal of this auxiliary often slow or incomplete?
The primary reason is the steric hindrance around the amide carbonyl group. The bulky phenyl group on the pyrrolidine ring shields the carbonyl from nucleophilic attack (by water or hydroxide ions), thus increasing the activation energy of the hydrolysis reaction.
Q3: Can I recover and reuse the (2S)-1-Methyl-2-phenylpyrrolidine auxiliary?
Yes, one of the key advantages of using a chiral auxiliary is the potential for its recovery and reuse. Both acidic and basic hydrolysis methods, when performed carefully, will yield the free (2S)-1-Methyl-2-phenylpyrrolidine, which can be recovered from the reaction mixture by extraction.
Q4: How can I monitor the progress of the auxiliary removal?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material (N-acyl pyrrolidine) will have a different Rf value than the product carboxylic acid and the free auxiliary. It is advisable to run authentic samples of the starting material, desired product, and the free auxiliary on the same TLC plate for accurate comparison.
Q5: What are the key considerations for choosing between acidic and basic hydrolysis?
The choice depends on the stability of your desired product to acidic or basic conditions. If your product contains acid-labile functional groups, basic hydrolysis is preferred, and vice-versa. Basic hydrolysis often has the advantage of precipitating the carboxylate salt of your product, which can simplify purification.
Troubleshooting Guide
This section addresses common issues encountered during the removal of the (2S)-1-Methyl-2-phenylpyrrolidine auxiliary.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. 3. Steric hindrance is too great for the chosen conditions. | 1. Increase reaction time and/or temperature. Monitor by TLC. 2. Increase the concentration of the acid or base. For particularly stubborn substrates, consider using a stronger acid (e.g., 6M HCl) or base (e.g., 4M KOH). 3. Consider using a co-solvent like dioxane or THF to improve solubility and increase the effective concentration of reactants.[1][2][3] |
| Product Degradation | 1. The product is sensitive to the harsh acidic or basic conditions required for cleavage. 2. Racemization of a stereocenter adjacent to the carbonyl group. | 1. If product degradation is observed, reduce the reaction temperature and extend the reaction time. 2. If racemization is a concern, it is crucial to use the mildest possible conditions. Basic hydrolysis is often less prone to causing epimerization at the α-carbon than acidic hydrolysis.[4] |
| Difficulty in Separating the Product from the Auxiliary | 1. The product and the auxiliary have similar polarities, making chromatographic separation challenging. 2. Emulsion formation during aqueous workup. | 1. After cleavage, perform an acid-base extraction. Under basic conditions, the product will be a carboxylate salt and soluble in the aqueous layer, while the auxiliary (a tertiary amine) will be soluble in the organic layer. Acidifying the aqueous layer will then precipitate or allow for extraction of the product. 2. To break emulsions, add a small amount of brine or a different organic solvent. |
| Low Recovery of the Auxiliary | 1. The auxiliary is partially degraded during the cleavage reaction. 2. Inefficient extraction during the workup. | 1. Use the mildest effective conditions to minimize degradation. 2. Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to keep the auxiliary in its free base form, which is more soluble in organic solvents. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
This protocol is suitable for products that are stable to strong acidic conditions.
dot
Caption: Workflow for Basic Hydrolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-acyl-(2S)-1-methyl-2-phenylpyrrolidine substrate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add a sufficient amount of potassium hydroxide or sodium hydroxide to achieve a final concentration of 2-4 M.
-
Heating: Heat the reaction mixture to reflux (80-100 °C) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Auxiliary Extraction: Cool the reaction mixture to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the free (2S)-1-Methyl-2-phenylpyrrolidine auxiliary. The product will remain in the aqueous layer as its carboxylate salt.
-
Product Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the product by filtration or extract with an organic solvent.
Confirmation of Auxiliary Removal
Complete removal of the auxiliary is critical for product purity. The following analytical techniques can be used for confirmation.
Thin Layer Chromatography (TLC)
-
Procedure: Spot the crude product, the purified product, and a standard of (2S)-1-Methyl-2-phenylpyrrolidine on a TLC plate.
-
Visualization: The auxiliary is a tertiary amine and can be visualized using a potassium permanganate stain or by exposure to iodine vapor. [5]* Confirmation: The purified product should not show a spot corresponding to the Rf of the auxiliary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the purified product should be free of characteristic signals from the auxiliary. Key signals to look for from the auxiliary include the N-methyl singlet and the multiplets corresponding to the phenyl and pyrrolidine protons. [6][7][8]* ¹³C NMR: The absence of the auxiliary can be further confirmed by the disappearance of its characteristic signals in the ¹³C NMR spectrum.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
-
For quantitative analysis of residual auxiliary, HPLC or GC methods can be developed. An analytical standard of (2S)-1-Methyl-2-phenylpyrrolidine would be required for calibration. These methods are particularly useful in pharmaceutical development where stringent limits on impurities are required.
Logical Relationships in Auxiliary Removal
The following diagram illustrates the decision-making process for selecting a cleavage method and subsequent purification strategy.
dot
Caption: Decision tree for auxiliary removal strategy.
References
-
Ge, X., Lei, P., Su, Q., Pan, Y.-M., & Ablajan, K. (2024). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage. Synthesis, 56(10), 1601-1607. [Link]
-
Bailey, C., Joh, A. Y., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Journal of Organic Chemistry. [Link]
-
Unknown Author. Carbonylation of tertiary amines to tertiary amides via C−N bond cleavage. ResearchGate. [Link]
-
Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]
-
Unknown Author. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Unknown Author. (2025). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. ResearchGate. [Link]
-
Vazquez-Tato, M. P., et al. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. PubMed. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. NIH. [Link]
-
Unknown Author. Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Unknown Author. evans enolate alkylation-hydrolysisx. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Unknown Author. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Unknown Author. (2025). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
Unknown Author. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Unknown Author. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
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PubChem. (2S)-1-Methyl-2-phenylpyrrolidine. [Link]
-
Unknown Author. (2025). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. ResearchGate. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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EPFL. TLC Visualization Reagents. [Link]
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Organic Syntheses Procedure. 1,5-dimethyl-2-pyrrolidone. [Link]
- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Usula, M. (2015). Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Unknown Author. (2025). Separation of benzene and thiophene with a mixture of N-methyl-2-pyrrolidinone (NMP) and ionic liquid as the entrainer. ResearchGate. [Link]
-
Wipf, P., & Maciejewski, J. P. (2005). Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization. PubMed. [Link]
-
Unknown Author. (2025). 1‑Methyl‐2‐Pyrrolidone: From Exfoliating Solvent to a Paramagnetic Ligand. ResearchGate. [Link]
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- 5. epfl.ch [epfl.ch]
- 6. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
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Validation & Comparative
A Comparative Guide to (2S)-1-Methyl-2-phenylpyrrolidine and Other Chiral Pyrrolidines in Asymmetric Organocatalysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of (2S)-1-Methyl-2-phenylpyrrolidine alongside other prominent chiral pyrrolidine-based organocatalysts. The objective is to offer a comprehensive overview of their relative performance in key asymmetric transformations, supported by experimental data from the scientific literature. While a significant body of research exists for many proline-derived catalysts, it is important to note that direct, side-by-side comparative experimental data for (2S)-1-Methyl-2-phenylpyrrolidine is limited in publicly available literature. Therefore, this guide will establish a performance baseline with well-characterized catalysts and provide a scientifically grounded perspective on the expected efficacy of (2S)-1-Methyl-2-phenylpyrrolidine.
Introduction to Chiral Pyrrolidines in Asymmetric Catalysis
The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules by avoiding the use of metal catalysts.[1] The seminal work on proline-catalyzed intermolecular aldol reactions marked a significant milestone, establishing that small, chiral organic molecules can induce high levels of stereoselectivity.[2] The rigidity of the five-membered ring and the presence of a secondary amine are key features that enable these catalysts to activate carbonyl compounds through the formation of chiral enamine or iminium ion intermediates.[3]
The general mechanism for enamine catalysis, which is central to the utility of many chiral pyrrolidines, is depicted below.
Figure 1: Generalized enamine catalytic cycle for chiral pyrrolidine-based organocatalysts.
(2S)-1-Methyl-2-phenylpyrrolidine: A Structural Perspective
(2S)-1-Methyl-2-phenylpyrrolidine belongs to the class of N-alkylated chiral pyrrolidines. Its structure is characterized by an N-methyl group and a phenyl group at the C2 position. While the pyrrolidine core provides the necessary scaffold for asymmetric induction, the N-methyl group and the absence of other functional groups, such as a carboxylic acid or a hydroxyl moiety, are critical determinants of its catalytic activity.
Figure 2: Structures of (2S)-1-Methyl-2-phenylpyrrolidine and comparator catalysts.
The lack of a hydrogen-bonding group, such as the carboxylic acid in proline or the hydroxyl group in prolinols, suggests that (2S)-1-Methyl-2-phenylpyrrolidine would function as a purely steric-based catalyst. The phenyl group provides steric bulk to shield one face of the enamine intermediate, thereby influencing the stereochemical outcome of the reaction. However, the absence of a secondary activation mechanism, such as hydrogen bonding to the electrophile, is expected to result in lower catalytic activity and stereoselectivity compared to bifunctional pyrrolidine catalysts.
Performance Comparison in Key Asymmetric Reactions
To provide a clear benchmark, the performance of (2S)-1-Methyl-2-phenylpyrrolidine is compared with two well-established and highly effective chiral pyrrolidine catalysts: (S)-Proline and a diarylprolinol silyl ether (Hayashi-Jørgensen catalyst).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. The reaction between a ketone and an aldehyde, catalyzed by a chiral pyrrolidine, typically yields a β-hydroxy ketone with high stereocontrol.
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (2S)-1-Methyl-2-phenylpyrrolidine | 10-20 | Various | - | Data not available | Data not available | Data not available | - |
| (S)-Proline | 30 | DMSO | 4 | 97 | 93:7 | 96 | [4] |
| Hayashi-Jørgensen Catalyst | 5 | Toluene | 42 | 89 | >95:5 | 97 | [5] |
Analysis: (S)-Proline and the Hayashi-Jørgensen catalyst demonstrate high efficiency in the asymmetric aldol reaction, affording excellent yields and stereoselectivities. The bifunctional nature of (S)-proline (acid/base catalysis) and the steric bulk of the diarylprolinol silyl ether contribute to their high performance. Due to the lack of a hydrogen-bonding moiety, (2S)-1-Methyl-2-phenylpyrrolidine is anticipated to be a significantly less effective catalyst for this transformation.
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroolefins is a powerful method for the enantioselective formation of C-C bonds and the synthesis of valuable γ-nitrocarbonyl compounds.
Table 2: Comparison of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (2S)-1-Methyl-2-phenylpyrrolidine | 10-20 | Various | - | Data not available | Data not available | Data not available | - |
| (S)-Proline | 35 | DMSO | 96 | 95 | 90:10 | 20 | [6] |
| Hayashi-Jørgensen Catalyst | 20 | Toluene | 24 | 98 | 95:5 | 99 | [7] |
Analysis: In the Michael addition, the Hayashi-Jørgensen catalyst significantly outperforms (S)-Proline, which provides high yield but poor enantioselectivity. This highlights the importance of the catalyst structure for achieving high stereocontrol in this reaction. Again, it is expected that (2S)-1-Methyl-2-phenylpyrrolidine would exhibit low efficacy.
Asymmetric α-Alkylation of Aldehydes
The direct enantioselective α-alkylation of aldehydes is a challenging yet highly desirable transformation. Diarylprolinol silyl ethers have been shown to be effective catalysts for this reaction.
Table 3: Comparison of Organocatalysts in the Asymmetric α-Alkylation of Aldehydes
| Catalyst | Aldehyde | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (2S)-1-Methyl-2-phenylpyrrolidine | Various | Various | Data not available | Data not available | - |
| (S)-Proline | Propanal | N-tosylindole | 85 | 95 | [8] |
| Hayashi-Jørgensen Catalyst | Propanal | Acridinium salt | 96 | 99 | [3] |
Analysis: Both (S)-Proline and the Hayashi-Jørgensen catalyst can effectively catalyze the α-alkylation of aldehydes with high enantioselectivity, although the nature of the alkylating agent is crucial. The lack of activating groups in (2S)-1-Methyl-2-phenylpyrrolidine makes it an unlikely candidate for promoting this challenging transformation efficiently.
Experimental Protocols
The following are representative experimental protocols for the asymmetric reactions discussed, employing well-established chiral pyrrolidine catalysts.
Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-Proline
Figure 3: Workflow for a typical (S)-Proline catalyzed asymmetric aldol reaction.
Detailed Steps:
-
To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for the time indicated by TLC analysis.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[4]
Protocol for Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
Figure 4: Workflow for a typical diarylprolinol silyl ether catalyzed asymmetric Michael addition.
Detailed Steps:
-
To a solution of the nitroolefin (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 20 mol%) in the chosen solvent (e.g., toluene, 1.0 mL) is added the aldehyde or ketone (1.0 mmol).
-
The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.[7]
Conclusion
(2S)-1-Methyl-2-phenylpyrrolidine, as a simple N-alkylated chiral pyrrolidine, is structurally distinct from the more commonly employed and higher-performing bifunctional organocatalysts. While the phenyl group at the C2 position can provide a chiral environment, the absence of a hydrogen-bonding moiety significantly limits its potential for high catalytic activity and stereoselectivity in key asymmetric transformations such as the aldol, Michael, and α-alkylation reactions.
In contrast, catalysts like (S)-Proline and diarylprolinol silyl ethers (e.g., the Hayashi-Jørgensen catalyst) have demonstrated exceptional performance, consistently delivering high yields and excellent stereocontrol. This is attributed to their ability to activate both the nucleophile and the electrophile through a combination of steric hindrance and hydrogen bonding.
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount. Based on the available evidence and mechanistic understanding, (S)-Proline and its more sophisticated derivatives remain the superior choice for a broad range of asymmetric organocatalytic applications. While (2S)-1-Methyl-2-phenylpyrrolidine may find utility in specific, niche applications, it is not a general, high-performance catalyst for the benchmark reactions discussed in this guide. Future research may yet uncover specific conditions or reactions where its unique structural features can be leveraged to achieve high stereoselectivity.
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A Comparative Analysis of (2S)-1-Methyl-2-phenylpyrrolidine and TMEDA as Ligands in Modern Synthesis
A Senior Application Scientist's Guide to Ligand Selection in Organolithium and Asymmetric Chemistry
In the landscape of modern organic synthesis, the precise control of reactivity and stereoselectivity is paramount. Nitrogen-based ligands are indispensable tools in achieving this control, particularly in reactions involving highly reactive organometallic species. This guide provides an in-depth comparative analysis of two commonly employed ligands: the chiral diamine (2S)-1-Methyl-2-phenylpyrrolidine and the achiral chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA). While both are bidentate nitrogen ligands, their applications diverge significantly, one being a cornerstone of asymmetric synthesis and the other a powerful reactivity enhancer. This analysis will delve into their structural and functional differences, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for ligand selection.
Introduction: Two Ligands, Two Distinct Roles
At first glance, (2S)-1-Methyl-2-phenylpyrrolidine and TMEDA share the common feature of being bidentate nitrogen ligands capable of coordinating to metal centers. However, their utility in synthesis is dictated by a fundamental structural difference: chirality.
(2S)-1-Methyl-2-phenylpyrrolidine is a chiral ligand, meaning it is non-superimposable on its mirror image. This inherent chirality allows it to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. Its primary application lies in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The pyrrolidine scaffold is a privileged motif in many biologically active molecules and organocatalysts.[1]
TMEDA (N,N,N',N'-tetramethylethylenediamine) , in contrast, is an achiral, flexible diamine. Its value lies in its strong ability to chelate metal ions, particularly lithium.[2][3] Organolithium reagents often exist as aggregates (dimers, tetramers, or hexamers) in solution, which dampens their reactivity. TMEDA effectively breaks down these aggregates into smaller, more reactive species, such as monomers or dimers.[4][5][6] This leads to a significant increase in the rate and efficiency of many organolithium-mediated reactions, including lithiation and polymerization.[2][4][7]
Comparative Analysis in a Key Application: Deprotonation of N-Boc-pyrrolidine
A quintessential example that highlights the divergent applications of these ligands is the deprotonation of N-Boc-pyrrolidine. This reaction is a fundamental step in the synthesis of substituted chiral pyrrolidines, which are valuable building blocks in medicinal chemistry.[2][8][9]
Asymmetric Deprotonation with a Chiral Ligand
The goal of using a chiral ligand in the deprotonation of N-Boc-pyrrolidine is to achieve enantioselectivity, meaning the selective removal of one of the two prochiral α-protons. This process, pioneered by Beak and others, typically employs a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chiral diamine.[5][7][8][10] While direct experimental data for (2S)-1-Methyl-2-phenylpyrrolidine in this specific reaction is not as widely reported as for the archetypal chiral ligand (-)-sparteine, the principles are directly comparable. The chiral ligand-s-BuLi complex creates a chiral environment that differentiates between the two enantiotopic protons, leading to the formation of an enantioenriched 2-lithio-N-Boc-pyrrolidine intermediate. This intermediate can then be trapped with an electrophile to yield a chiral 2-substituted pyrrolidine.
The success of this reaction is highly dependent on the ability of the resulting lithiated intermediate to maintain its configurational stability at low temperatures, which is often enhanced by the presence of the chiral ligand.[8]
Reactivity Enhancement with TMEDA
When the objective is not to induce chirality but simply to achieve efficient deprotonation, TMEDA is the ligand of choice. The s-BuLi/TMEDA system is a powerful base capable of deprotonating a wide range of substrates.[11][12] In the case of N-Boc-piperidine, a related substrate, the use of s-BuLi with TMEDA is a suitable method for generating the racemic 2-lithiated derivative.[12] The role of TMEDA here is to increase the basicity and reactivity of the organolithium reagent by deaggregation, leading to higher yields and faster reaction rates compared to using s-BuLi alone.[13] However, as TMEDA is achiral, the deprotonation is not selective, resulting in a racemic mixture of the lithiated intermediate and, consequently, a racemic product upon electrophilic quench.
Performance Data Summary
The following table summarizes typical performance data for the deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping, illustrating the different outcomes when using a chiral ligand system versus a TMEDA-enhanced system. The data for the chiral ligand is based on the well-documented (-)-sparteine system, which serves as a benchmark for this class of transformations.
| Ligand | Base | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee%) | Primary Goal | Reference |
| (-)-Sparteine | s-BuLi | (CH₃)₂SO₄ | (S)-2-Methyl-N-Boc-pyrrolidine | ~50 (overall for two steps) | >98 | Enantioselectivity | [8] |
| (-)-Sparteine | s-BuLi | Various Ar-Br (via ZnCl₂ transmetalation) | (R)-2-Aryl-N-Boc-pyrrolidines | 70-85 | 92 | Enantioselectivity | [5][10] |
| TMEDA | n-BuLi | - | Racemic 2-lithio-N-Boc-pyrrolidine | High (in situ) | 0 | Reactivity/Yield | [14] |
Mechanistic Insights and Rationale for Experimental Choices
The choice between (2S)-1-Methyl-2-phenylpyrrolidine and TMEDA is fundamentally a choice between stereocontrol and rate acceleration. This is a direct consequence of how they interact with the organolithium reagent.
The Chiral Ligand Approach: Creating a Stereodiscriminating Environment
In asymmetric deprotonation, the chiral diamine and s-BuLi form a complex. This complex then coordinates to the substrate (N-Boc-pyrrolidine), creating a diastereomeric transition state. The steric and electronic properties of the chiral ligand dictate which of the two prochiral protons is more accessible for abstraction. The rigidity of the ligand framework is often crucial for high enantioselectivity.[15] Low temperatures (typically -78 °C) are essential to prevent racemization of the configurationally labile organolithium intermediate.[8]
Diagram of Chiral Ligand Coordination
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A Comparative Guide to Synthetic Routes Utilizing a (2S)-1-Methyl-2-phenylpyrrolidine Derivative in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are of paramount importance in modern synthetic organic chemistry, serving as versatile building blocks for a myriad of pharmaceuticals and natural products. Their rigid, stereochemically defined structure makes them ideal candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. While the topic of this guide is the validation of synthetic routes utilizing (2S)-1-Methyl-2-phenylpyrrolidine, a comprehensive literature review reveals a notable scarcity of its application as a traditional chiral auxiliary in reactions such as asymmetric alkylation. However, a closely related and readily accessible derivative, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine , has proven to be a highly effective chiral ligand in the copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction.[1][2]
This guide, therefore, pivots to provide an in-depth validation of this highly successful application. We will objectively compare the performance of this specific pyrrolidine-based ligand system with other leading alternatives in the asymmetric Henry reaction, supported by experimental data, detailed protocols, and mechanistic insights.
The Asymmetric Henry Reaction: A Cornerstone of C-C Bond Formation
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The resulting β-nitro alcohols are highly valuable synthetic intermediates, readily convertible into other crucial functionalities such as β-amino alcohols and α-hydroxy carboxylic acids. The development of enantioselective Henry reactions has been a significant focus of research, providing a powerful tool for the stereocontrolled synthesis of complex chiral molecules.[3][4][5][6]
Performance of the (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine-Cu(II) Catalyst System
A study by Breuning and colleagues demonstrated the exceptional efficacy of a chiral diamine ligand, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, in copper(II)-catalyzed Henry reactions.[1][2][7] This ligand, synthesized in a straightforward manner from L-pyroglutamate, when complexed with a copper(II) salt, forms a highly efficient and stereoselective catalyst.
Key Performance Characteristics:
-
Excellent Enantioselectivity: The catalyst system consistently delivers superb levels of enantiocontrol, with enantiomeric excesses (ee) frequently reaching 98.5–99.6% for a wide range of aldehydes.[1][2][7]
-
High Chemical Yields: The reactions proceed with excellent chemical yields, typically exceeding 90%.[1][2][7]
-
Broad Substrate Scope: The high performance is maintained across a diverse array of substrates, including aromatic, heteroaromatic, vinylic, and both linear and α-branched aliphatic aldehydes.[1][7]
-
Mild Reaction Conditions: The reactions are typically carried out at or below room temperature, enhancing the functional group tolerance of the process.
Experimental Data Summary
The following table summarizes the performance of the (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine-Cu(II) catalyst system in the asymmetric Henry reaction with a variety of aldehydes.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 98 | >99.5 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 99 | >99.5 |
| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 97 | >99.5 |
| 4 | 2-Furaldehyde | (R)-1-(Furan-2-yl)-2-nitroethanol | 92 | 99.3 |
| 5 | Cinnamaldehyde | (R,E)-1-Phenyl-4-nitrobut-3-en-2-ol | 95 | 99.2 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-2-nitroethanol | >95 | 99.5 |
| 7 | Isovaleraldehyde | (R)-4-Methyl-1-nitropentan-2-ol | >95 | 98.5 |
Data sourced from Scharnagel et al., Chem. Commun., 2014, 50, 6623-6625.[1][7]
Mechanistic Rationale for High Enantioselectivity
The exceptional stereocontrol is attributed to a well-defined square-pyramidal transition state. The chiral ligand coordinates to the copper(II) center, creating a rigid chiral environment. The aldehyde substrate is believed to coordinate to the copper center, and the nitronate approaches from the sterically less hindered face, leading to the observed high enantioselectivity.
Caption: Proposed transition state for the Cu(II)-catalyzed Henry reaction.
Comparison with Alternative Catalytic Systems
To contextualize the performance of the (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine-Cu(II) system, it is compared with other highly effective catalysts for the asymmetric Henry reaction.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (2S,5R)-Pyrrolidine-CuBr2 | Benzaldehyde | 2 | 18 | 98 | >99.5 | [1][7] |
| Shibasaki's La-Li-BINOL | Benzaldehyde | 10 | 120 | 85 | 92 (syn) | Shibasaki et al. |
| Jørgensen's Cu(II)-Box | Benzaldehyde | 20 | 24 | 95 | 92 | Jørgensen et al. |
| Terada's Chiral Guanidine | Benzaldehyde | 10 | 48 | 85 | 91 (syn) | [5] |
| (2S,5R)-Pyrrolidine-CuCl2 | Cyclohexanecarboxaldehyde | 8 | 48 | >95 | 99.5 | [1][7] |
| Shibasaki's La-Li-BINOL | Cyclohexanecarboxaldehyde | 10 | 120 | 96 | 97 (syn) | Shibasaki et al. |
| Jørgensen's Cu(II)-Box | Cyclohexanecarboxaldehyde | 20 | 24 | 88 | 85 | Jørgensen et al. |
| Terada's Chiral Guanidine | Cyclohexanecarboxaldehyde | 10 | 72 | 78 | 88 (syn) | [5] |
As the data indicates, the (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine-Cu(II) system is highly competitive, often providing superior enantioselectivity at lower catalyst loadings compared to other well-established methods.
Experimental Protocols
Synthesis of (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Caption: Synthetic workflow for the chiral ligand.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of methyl Boc-L-pyroglutamate in anhydrous THF at 0 °C, add phenylmagnesium bromide (3.0 eq.) dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Boc Deprotection: Dissolve the crude product from the previous step in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Reductive Amination: Dissolve the resulting amine in methanol and add formaldehyde (37% in H2O) and sodium triacetoxyborohydride. Stir at room temperature for 24 hours.
-
Amide Reduction: To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF, add a solution of the crude product from the previous step in THF dropwise at 0 °C. Reflux the mixture for 6 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain the final product.
Asymmetric Henry Reaction Protocol
Caption: Experimental workflow for the asymmetric Henry reaction.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral ligand (2 mol%) and CuBr2 (2 mol%) in anhydrous THF. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol) and nitromethane (11.0 mmol).
-
Initiation: Add triethylamine (1.5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at 25 °C and monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
Conclusion
While the direct application of (2S)-1-Methyl-2-phenylpyrrolidine as a chiral auxiliary in asymmetric alkylations remains underexplored in the current literature, its derivative, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, has been validated as a superior chiral ligand for the copper(II)-catalyzed asymmetric Henry reaction. This catalytic system offers a powerful and reliable method for the synthesis of highly enantioenriched β-nitro alcohols, outperforming or matching many established protocols in terms of enantioselectivity, yield, and substrate scope. The straightforward synthesis of the ligand from a readily available chiral pool starting material further enhances its practical utility for researchers, scientists, and drug development professionals.
References
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Scharnagel, D., Prause, F., Kaldun, J., Haase, R. G., & Breuning, M. (2014). (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a chiral diamine ligand for copper(II)-catalysed Henry reactions with superb enantiocontrol. Chemical Communications, 50(50), 6623-6625. [Link]
-
Scharnagel, D., Prause, F., Kaldun, J., Haase, R. G., & Breuning, M. (2014). (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a chiral diamine ligand for copper(II)-catalysed Henry reactions with superb enantiocontrol. PubMed. [Link]
-
Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. [Link]
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Scharnagel, D., Prause, F., Kaldun, J., Haase, R. G., & Breuning, M. (2014). (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a chiral diamine ligand for copper(II)-catalysed Henry reactions with superb enantiocontrol. ResearchGate. [Link]
- Borate, H. B., et al. (2018). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of the Indian Chemical Society.
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Terada, M., & Ube, H. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Bioorganic & Medicinal Chemistry Letters, 19(14), 3895-3898. [Link]
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Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. PubMed Central. [Link]
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Alcarazo, M. (2016). Organocatalytic Enantioselective Henry Reactions. Molecules, 21(11), 1473. [Link]
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Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]
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The Veteran Catalyst vs. The Untested Challenger: A Comparative Guide to Proline-Derived Catalysts and (2S)-1-Methyl-2-phenylpyrrolidine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of asymmetric organocatalysis, the choice of a catalyst is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. The pyrrolidine scaffold has emerged as a privileged motif in the design of powerful organocatalysts, with L-proline and its derivatives reigning as the undisputed champions in a multitude of asymmetric transformations.[1][2][3] This guide provides an in-depth comparison of the well-established performance of proline-based catalysts against the largely unexplored potential of (2S)-1-Methyl-2-phenylpyrrolidine, offering a blend of established experimental data and theoretical insights to inform catalyst selection and future research.
The ascent of organocatalysis as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis, is a testament to the power of small, chiral organic molecules to mediate complex chemical transformations with high stereoselectivity.[4] Within this paradigm, pyrrolidine-based catalysts have carved a significant niche, owing to their ability to activate substrates through the formation of transient enamine or iminium ion intermediates.
Proline and its Derivatives: The Gold Standard in Enamine Catalysis
The simple amino acid L-proline has been a cornerstone of organocatalysis for decades, demonstrating remarkable efficacy in a wide range of asymmetric reactions, including the aldol, Mannich, and Michael additions.[2][3] Its catalytic prowess stems from the unique bifunctional nature of its structure: a secondary amine that forms the crucial enamine intermediate with carbonyl compounds and a carboxylic acid moiety that acts as an internal Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding.
The generally accepted catalytic cycle for proline-catalyzed reactions, such as the aldol reaction, is depicted below. The initial step involves the formation of an enamine from the reaction of the ketone with the secondary amine of proline. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral β-hydroxy ketone product.
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
The success of proline has spurred the development of a vast library of derivatives, each designed to enhance reactivity, selectivity, and substrate scope. These modifications often involve the introduction of bulky substituents to increase steric hindrance and improve facial discrimination, or the alteration of the carboxylic acid group to modulate acidity and solubility.[2][3]
(2S)-1-Methyl-2-phenylpyrrolidine: A Structural Analysis and Performance Hypothesis
In contrast to the extensive body of literature on proline and its derivatives, (2S)-1-Methyl-2-phenylpyrrolidine remains a largely enigmatic figure in the world of organocatalysis. While its synthesis and basic properties are documented, its application as a catalyst in key asymmetric transformations is conspicuously absent from the scientific literature.[5] However, a careful analysis of its structure allows us to formulate a hypothesis regarding its potential catalytic performance.
(2S)-1-Methyl-2-phenylpyrrolidine differs from proline in two key aspects:
-
N-Methylation: The presence of a methyl group on the pyrrolidine nitrogen converts the secondary amine of proline into a tertiary amine. This seemingly subtle change has profound mechanistic implications. Tertiary amines are incapable of forming the enamine intermediates that are central to the catalytic cycle of proline.[6] This fundamental difference suggests that (2S)-1-Methyl-2-phenylpyrrolidine is unlikely to function as an effective catalyst for reactions that proceed through an enamine-mediated pathway under the same conditions as proline.
-
Absence of a Carboxylic Acid Group: The lack of the carboxylic acid moiety removes the internal Brønsted acid functionality that is crucial for electrophile activation and transition state stabilization in proline catalysis. This further diminishes its potential to mimic the catalytic behavior of proline.
-
Presence of a Phenyl Group: The C2-phenyl group introduces significant steric bulk adjacent to the nitrogen atom. While steric hindrance is often exploited to enhance stereoselectivity in catalyst design, in this case, it would likely further impede the approach of substrates to the nitrogen, should an alternative catalytic cycle be envisioned.
Based on these structural considerations, it is highly probable that (2S)-1-Methyl-2-phenylpyrrolidine is an ineffective catalyst for asymmetric aldol, Mannich, and Michael reactions under standard organocatalytic conditions.
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Navigating Stereoselectivity: A Comparative Guide to DFT and Computational Studies of (2S)-1-Methyl-2-phenylpyrrolidine Transition States
In the landscape of asymmetric synthesis, chiral ligands and catalysts are the architects of stereochemical control. Among these, (2S)-1-Methyl-2-phenylpyrrolidine (MPP) and its analogs have emerged as potent auxiliaries and ligands, particularly in reactions involving the formation of new stereocenters adjacent to carbonyl groups. Understanding the origin of the high stereoselectivity imparted by these catalysts requires a journey into the fleeting world of transition states—a journey best navigated with the powerful lens of computational chemistry.
This guide provides an in-depth comparison of computational approaches, primarily focusing on Density Functional Theory (DFT), for the elucidation of transition states in reactions mediated by MPP and structurally related chiral diamines. We will dissect the causality behind methodological choices, present a practical workflow for transition state analysis, and contextualize computational data against experimental observations, offering a robust framework for researchers in catalyst design and mechanistic investigation.
The Decisive Moment: Why Computational Analysis of Transition States is Crucial
The enantiomeric excess (ee) observed in a stereoselective reaction is a direct consequence of the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A higher energy barrier for the formation of one enantiomer over the other dictates the product distribution. Experimental characterization of these transient structures is often impossible due to their ephemeral nature. Computational modeling, therefore, stands as an indispensable tool to visualize and quantify the energetic and geometric properties of these critical points on the potential energy surface.[1] By accurately modeling the non-covalent interactions—such as steric hindrance, hydrogen bonding, and coordination with metal centers—that govern stereodifferentiation, we can rationalize experimental outcomes and rationally design more effective catalysts.[1]
Comparing Computational Methodologies: A Performance Overview
The accuracy of a DFT calculation is fundamentally dependent on the choice of the functional and the basis set. Different functionals vary in how they approximate the exchange-correlation energy, a key component of the total electronic energy. For organocatalysis and reactions involving organometallic species, which are common contexts for MPP, the selection is critical.
A survey of computational studies on analogous systems, such as the asymmetric lithiation of N-Boc-pyrrolidine catalyzed by sparteine-like diamines, provides valuable benchmarks.[2] Below is a comparison of commonly employed DFT functionals for such applications.
| Functional | Type | Strengths | Considerations | Typical Application |
| B3LYP | Hybrid GGA | A well-balanced, widely used functional. Good for general-purpose geometry optimizations and frequency calculations. | May underestimate reaction barriers and inadequately describe non-covalent interactions (dispersion). | Initial geometry optimizations, systems where dispersion is not dominant. |
| B3P86 | Hybrid GGA | Has shown success in predicting the sense of induction and activation energies in organolithium chemistry.[2] | Similar to B3LYP, may require dispersion corrections for more accurate energies. | Asymmetric deprotonation and lithiation transition states. |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. | More computationally expensive than B3LYP. | Systems where dispersion and non-covalent interactions are critical for stereoselectivity. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes empirical dispersion correction, making it robust for systems with significant van der Waals interactions. | Can be computationally demanding. | Accurate energy calculations of pre-reaction complexes and transition states involving bulky groups. |
Basis Set Selection: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For systems containing elements up to the third row, Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations.[2] For more accurate single-point energy calculations and to better describe polarization and diffuse electron density, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.
A Practical Workflow: Locating and Validating a Transition State
Here, we outline a detailed, step-by-step protocol for finding the transition state of a model reaction: the s-BuLi-mediated deprotonation of a generic ketone in the presence of (2S)-1-Methyl-2-phenylpyrrolidine. This process typically involves geometry optimization of reactants and products, a transition state search, and subsequent validation.
Experimental Protocol: Computational Transition State Analysis
-
Step 1: Geometry Optimization of Reactants, Products, and Pre-reaction Complexes.
-
Build the 3D structures of the individual reactants: ketone, s-BuLi, and the (2S)-1-Methyl-2-phenylpyrrolidine ligand.
-
Optimize the geometry of each molecule separately using a moderate level of theory (e.g., B3LYP/6-31G(d)).
-
Assemble the pre-reaction complex (ketone, s-BuLi, and ligand) and the final product complex (lithiated ketone, butane, and ligand). Perform geometry optimizations on these complexes to find their minimum energy structures.
-
-
Step 2: Transition State (TS) Search.
-
Use the optimized reactant and product complex structures as inputs for a transition state search algorithm. Common methods include Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB).
-
The initial guess for the TS structure can be generated by the algorithm or manually by interpolating between the reactant and product geometries.
-
Perform the TS search using a functional known to perform well for the reaction class (e.g., B3P86/6-31G(d)).[2]
-
-
Step 3: Transition State Validation.
-
A true transition state must be a first-order saddle point on the potential energy surface. This is verified by performing a frequency calculation on the optimized TS geometry.
-
The output must show exactly one imaginary frequency, corresponding to the vibrational mode of the bond breaking/forming process along the reaction coordinate.
-
Visualize the imaginary frequency's atomic displacements to ensure it represents the expected transformation (e.g., the proton transfer from the ketone to the butyl group).
-
-
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation.
-
To confirm that the located TS connects the intended reactants and products, perform an IRC calculation starting from the TS geometry.
-
The IRC calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.
-
The forward path should lead to the optimized product complex, and the reverse path should lead to the optimized reactant complex.
-
-
Step 5: Refined Energy Calculation.
-
With the validated TS and minima geometries, perform single-point energy calculations using a higher level of theory (e.g., M06-2X/6-311+G(d,p) with a solvent model like PCM) to obtain more accurate activation and reaction energies.
-
Computational Workflow Diagram
Caption: Computational workflow for transition state analysis.
Interpreting the Data: From Energies to Enantioselectivity
The primary output of these studies is the Gibbs free energy of activation (ΔG‡). To predict the enantiomeric ratio (er) of a reaction, one must calculate the ΔG‡ for the transition states leading to both the major (R) and minor (S) enantiomers. The difference between these two energies (ΔΔG‡ = ΔG‡(minor) - ΔG‡(major)) can be directly related to the enantiomeric ratio at a given temperature (T) using the following equation:
ΔΔG‡ = -RT ln(er)
Where R is the gas constant. A ΔΔG‡ of approximately 1.8 kcal/mol at room temperature corresponds to an enantiomeric ratio of roughly 95:5.
In the case of the enantioselective lithiation of N-Boc-pyrrolidine, computational results using the B3P86/6-31G* level of theory correctly predicted the sense of induction and found an activation enthalpy (ΔH‡) of 11.1 kcal/mol for the favored pathway.[2] Such a correlation between calculated energies and experimental outcomes provides strong evidence for the proposed mechanism and the validity of the computational model.
Conclusion and Future Outlook
DFT and computational chemistry offer an unparalleled view into the mechanisms of stereoselective reactions catalyzed by chiral ligands like (2S)-1-Methyl-2-phenylpyrrolidine. By carefully selecting functionals and basis sets and following a rigorous validation protocol, researchers can obtain reliable models of transition states. These models not only rationalize observed stereoselectivities but also provide a powerful predictive tool for the in-silico design of next-generation catalysts with enhanced efficiency and selectivity. As computational resources continue to grow, the routine application of these methods will undoubtedly accelerate the pace of discovery in asymmetric synthesis and drug development.
References
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Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2008). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Angewandte Chemie International Edition, 47(37), 7074-7077. [Link]
-
García-García, P., Millán, A., & Gotor-Fernández, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13421-13471. [Link]
-
Suresh, C. H. (2017). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 50(5), 1145-1155. [Link]
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Sansano, J. M., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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O'Brien, P. (2005). Chiral Tertiary Diamines in Asymmetric Synthesis. Request PDF. [Link]
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Strobel, H. G., Cannon, J. S., & Carlier, P. R. (2002). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Organic Letters, 4(9), 1599-1602. [Link]
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Ho, C. Y., & Lindeman, S. V. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1133-1144. [Link]
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Dunina, V. V., Kuz'mina, L. G., Razmyslova, E. D., & Kislyi, V. P. (1999). Kinetic resolution of N-methyl-2-phenylpyrrolidine by cyclopalladation in the presence of an optically active base. Chemistry of Heterocyclic Compounds, 35, 1001-1011. [Link]
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The Definitive Guide to the Structural Elucidation of (2S)-1-Methyl-2-phenylpyrrolidine Derivatives: An X-ray Crystallographic Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural analysis of chiral small molecules, focusing on derivatives of (2S)-1-Methyl-2-phenylpyrrolidine, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings, provide a detailed experimental workflow, and offer a critical comparison with alternative analytical techniques, supported by experimental data.
The Significance of Structural Insight: The Case of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. (2S)-1-Methyl-2-phenylpyrrolidine and its derivatives are no exception, with their chiral centers playing a crucial role in their interaction with biological targets. An unambiguous determination of their absolute and relative stereochemistry is therefore not just an academic exercise but a fundamental requirement for rational drug design and development.
X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional precision. For chiral molecules, X-ray crystallography provides an unequivocal determination of the absolute configuration, a critical piece of information that can be challenging to obtain by other means.
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure involves several key stages, each requiring careful execution and a deep understanding of the underlying principles.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Crystallographic Analysis of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol
To illustrate the practical application of X-ray crystallography, we will consider the structural determination of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, a derivative of our core scaffold. The following protocol is based on established methodologies and the specific details reported for this compound.[1]
1. Crystal Growth (The Art of the Science):
-
Rationale: The quality of the final crystal structure is critically dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically > 0.1 mm in all dimensions) and free from defects.
-
Procedure:
-
Purify the compound to the highest possible degree using techniques such as column chromatography or recrystallization.
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system. For the title compound, vapor diffusion of n-hexane into an ethyl ether solution at 298 K proved successful.[1]
-
Slowly evaporate the solvent or allow the anti-solvent to diffuse into the solution. This slow process encourages the ordered arrangement of molecules into a crystal lattice.
-
Carefully select a well-formed, transparent crystal under a microscope for data collection.
-
2. Data Collection (Capturing the Diffraction Pattern):
-
Rationale: A high-quality dataset is essential for a successful structure solution and refinement. This involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffracted X-rays on a detector.
-
Procedure:
-
Mount the selected crystal on a goniometer head. For the title compound, data was collected at a cryogenic temperature of 100 K to minimize thermal vibrations of the atoms, leading to a more precise structure.[1]
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD).[1]
-
Collect a series of diffraction images by rotating the crystal through a range of angles. The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise ratios without overloading the detector.
-
3. Structure Solution and Refinement (From Data to 3D Model):
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map. This initial model is then refined against the experimental data to obtain the final, accurate structure.
-
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the phase problem and generate an initial structural model.[2]
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods (e.g., using software like SHELXL).[2] For the title compound, the final R-factor, a measure of the agreement between the calculated and observed structure factors, was a low 0.038, indicating a high-quality refinement.[1]
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.
-
Validation: The final structure is validated using tools like PLATON to check for geometric consistency and to identify any potential issues.[2]
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer complementary data and can be advantageous in certain situations.
Figure 2: A comparison of the strengths and weaknesses of key analytical techniques for structural elucidation.
Data Presentation: A Head-to-Head Comparison
The following table provides a direct comparison of the type of information obtained from different analytical techniques for a hypothetical (2S)-1-Methyl-2-phenylpyrrolidine derivative, drawing on the data available for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol.[1]
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution | Solution | Gas/Liquid |
| 3D Structure | Direct & Unambiguous | Indirect (through correlations) | Indirect (through comparison with theory) | No |
| Absolute Configuration | Direct & Unambiguous | Indirect (with chiral auxiliaries) | Direct (in solution) | No |
| Conformational Analysis | Solid-state conformation | Solution-state conformation(s) and dynamics | Solution-state conformation | No |
| Bond Lengths/Angles | High Precision (e.g., ±0.002 Å) | Inferred from couplings | No | No |
| Connectivity | Direct | Direct (through 2D NMR) | Inferred | Inferred from fragmentation |
| Example Data | Orthorhombic, P2₁2₁2₁, a = 9.9672(2) Å, b = 13.3376(2) Å, c = 14.4369(2) Å | ¹H NMR (CDCl₃, 500 MHz): δ 1.66 (s, 3H, N-CH₃), 3.54 (dd, 1H), 7.09-7.68 (m, 15H, Ar) | Not reported for this compound, but would show characteristic positive/negative bands. | Not reported, but would confirm the molecular weight of 343.45 g/mol . |
Expert Insights:
-
Complementary Nature: As the table illustrates, these techniques are highly complementary. NMR provides invaluable information about the molecule's behavior in solution, which is often more biologically relevant, while X-ray crystallography gives a precise static picture of the molecule in the solid state.
-
The Power of Confirmation: In the case of the example compound, the crystal structure analysis confirmed the syn relationship between the phenyl and diphenylmethanol substituents.[1] This kind of detailed spatial information is often difficult to deduce solely from NMR data.
-
Chirality Confirmation: While VCD is a powerful tool for determining absolute configuration in solution, X-ray crystallography remains the definitive method, especially when a suitable crystal can be obtained. The combination of both techniques provides an exceptionally high level of confidence in the stereochemical assignment.
Conclusion: The Indispensable Role of X-ray Crystallography
For the unambiguous structural elucidation of (2S)-1-Methyl-2-phenylpyrrolidine derivatives and other chiral molecules, single-crystal X-ray diffraction is an unparalleled technique. It provides a level of detail and certainty that is essential for advancing drug discovery and development. While other analytical methods provide crucial and complementary information, the atomic-resolution three-dimensional structure obtained from X-ray crystallography serves as the ultimate benchmark for understanding the structure-activity relationships of these important pharmaceutical building blocks.
References
-
Shabbir, M., et al. (2011). [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1807. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Kinetic studies of reactions mediated by (2S)-1-Methyl-2-phenylpyrrolidine
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A Guide to Asymmetric Organocatalysis: Benchmarking (2S)-1-Methyl-2-phenylpyrrolidine Against Established Pyrrolidine Catalysts
For researchers, scientists, and drug development professionals navigating the intricate landscape of asymmetric organocatalysis, the judicious selection of a catalyst is paramount. It dictates reaction efficiency, stereoselectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of (2S)-1-Methyl-2-phenylpyrrolidine against the well-established class of pyrrolidine-based organocatalysts, most notably L-proline and its derivatives. Through a synthesis of mechanistic principles and established experimental data, we will explore the structural attributes that define a successful catalyst in this domain.
A comprehensive review of the scientific literature reveals a notable absence of (2S)-1-Methyl-2-phenylpyrrolidine as a primary catalyst in benchmark asymmetric reactions such as Aldol, Mannich, and Michael additions. This guide will delve into the likely reasons for this absence, using this molecule as a valuable case study to illustrate the core principles of catalyst design and function. By benchmarking against the proven efficacy of catalysts like L-proline, we aim to provide a deeper, more instructive understanding of what drives performance in asymmetric organocatalysis.
The Decisive Role of Structure: (2S)-1-Methyl-2-phenylpyrrolidine vs. L-Proline
The remarkable success of L-proline as an organocatalyst stems from its unique bifunctional nature.[1][2] It possesses both a secondary amine, which acts as a Lewis base, and a carboxylic acid, which functions as a Brønsted acid.[1] This dual functionality is critical for the catalytic cycle of many asymmetric transformations.
In contrast, (2S)-1-Methyl-2-phenylpyrrolidine features a tertiary amine and lacks the crucial carboxylic acid moiety. The methylation of the nitrogen atom not only removes the acidic proton but also introduces steric hindrance, which can impede the initial formation of the key enamine intermediate with a carbonyl substrate. The absence of the carboxylic acid group eliminates the possibility of intramolecular hydrogen bonding, which is vital for stabilizing transition states and ensuring high stereocontrol in proline-catalyzed reactions.[3][4]
The Mechanism of Action: A Tale of Two Catalysts
To understand the performance disparity, we must examine the catalytic cycles of two benchmark reactions: the asymmetric Aldol reaction, where L-proline excels, and the asymmetric Michael addition, a domain where L-proline derivatives like diarylprolinol silyl ethers show exceptional performance.
L-Proline in the Asymmetric Aldol Reaction
The catalytic cycle of the L-proline-catalyzed aldol reaction is a well-studied process that elegantly demonstrates the importance of its bifunctional nature.[5][6][7]
-
Enamine Formation: The secondary amine of L-proline reacts with a ketone to form a nucleophilic enamine intermediate.[7]
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde electrophile. The stereochemistry of this step is controlled by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a crucial role in orienting the substrates through hydrogen bonding.[3][4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to yield the aldol product and regenerate the L-proline catalyst.[7]
Caption: Catalytic cycle for the L-proline-catalyzed asymmetric aldol reaction.
(2S)-1-Methyl-2-phenylpyrrolidine is unable to effectively participate in this cycle. Its tertiary amine is a significantly weaker nucleophile for enamine formation, and it lacks the carboxylic acid group necessary to form the highly organized, stereodirecting transition state.
Diarylprolinol Silyl Ethers in the Asymmetric Michael Addition
For other key transformations like the Michael addition, derivatives of proline have been developed to enhance reactivity and selectivity. Diarylprolinol silyl ethers are a prime example.[8][9][10]
In the asymmetric Michael addition of aldehydes to nitroolefins, the bulky diarylprolinol silyl ether catalyst forms an enamine with the aldehyde.[8] The large silyl ether group provides steric shielding, effectively blocking one face of the enamine. This forces the electrophile (nitroolefin) to approach from the less hindered face, leading to high enantioselectivity.[8]
Caption: Catalytic cycle for the asymmetric Michael addition using a diarylprolinol silyl ether catalyst.
Again, (2S)-1-Methyl-2-phenylpyrrolidine lacks the necessary structural features—a secondary amine for efficient enamine formation and a significant, well-defined steric directing group—to be an effective catalyst in this transformation.
Performance Data: The Benchmarks
The following tables summarize the performance of L-proline and a representative diarylprolinol silyl ether in benchmark asymmetric reactions. This data serves as the standard against which any new catalyst, including hypothetical applications of (2S)-1-Methyl-2-phenylpyrrolidine, would need to be measured.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 30 | DMSO | 4 | 68 | - | 76 | [6] |
| 20 | MeOH/H₂O (2:1) | 24 | 89 | 84:16 | >99 | [11] |
| 20 | DMF | 96 | 99 | 95:5 | 96 | [12] |
Table 2: Performance of (S)-Diphenylprolinol Trimethylsilyl Ether in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 10 | CH₂Cl₂ | 10 | 48 | 95 | 93:7 | >99 | [13] |
| 20 | Toluene | 25 | 24 | 91 | 94:6 | 99 | [9] |
| 3 | H₂O (with acid additive) | rt | 24 | 85 | 94:6 | 98 | [14] |
Experimental Protocols for Benchmark Reactions
To provide a practical framework for catalyst evaluation, detailed step-by-step methodologies for the benchmark reactions are provided below.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the reaction between an aldehyde and a ketone.[7][15][16]
Materials:
-
L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (0.1-0.3 mmol, 10-30 mol%) in the chosen solvent (e.g., 2 mL DMSO), add the ketone (5.0 mmol, 5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (1.0 mmol, 1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the data table (e.g., 4-24 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Caption: Experimental workflow for the L-proline-catalyzed asymmetric aldol reaction.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
This protocol is a general procedure for the reaction of an aldehyde with a nitroolefin.[13][14]
Materials:
-
(S)-Diphenylprolinol silyl ether catalyst
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroolefin (0.2 mmol, 1 equiv.) in the chosen solvent (1 mL) at the specified temperature (e.g., 10 °C), add the diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%).
-
Add the aldehyde (0.3 mmol, 1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at the specified temperature for the required duration (e.g., 48 hours), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Directly purify the crude residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Conclusion: The Imperative of Catalyst Design
The comparative analysis between (2S)-1-Methyl-2-phenylpyrrolidine and established catalysts like L-proline and its derivatives underscores a fundamental principle in asymmetric catalysis: molecular structure dictates function. The lack of documented success for (2S)-1-Methyl-2-phenylpyrrolidine in key asymmetric reactions is not an indictment of the pyrrolidine scaffold itself, but rather a clear illustration of the necessity of specific functional groups and steric arrangements to achieve high catalytic activity and stereocontrol.
For researchers in the field, this guide serves two purposes. First, it provides a reliable, data-supported benchmark for the performance of standard pyrrolidine-based organocatalysts in crucial C-C bond-forming reactions. Second, it offers a logical framework for catalyst selection and design, emphasizing the need to consider mechanistic pathways and the specific roles of a catalyst's structural components. While novel catalysts are continually sought, a thorough understanding of the principles that govern the performance of established systems is the most reliable guide for future innovation.
References
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Palomo, C., & Oiarbide, M. (2012). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 17(12), 13797-13835. [Link]
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Lapi, A., Quintavalla, A., & Loddo, M. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]
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Abaee, M. S., Cheraghi, Z., & Karizi, S. Z. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38, 934-947. [Link]
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Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. [Link]
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Tanaka, K., & Hirano, M. (2015). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology, 5(3), 1433-1440. [Link]
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ResearchGate. (2013). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. [Link]
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Shaikh, A. L., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140. [Link]
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Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. [Link]
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Kimmel, K. L., et al. (2010). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. Organic Letters, 12(6), 1140–1143. [Link]
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Lapi, A., Quintavalla, A., & Loddo, M. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Kumar, I., & Chimni, S. S. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
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Nie, J., et al. (2013). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Communications, 37, 85-89. [Link]
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Safety Operating Guide
Navigating the Disposal of (2S)-1-Methyl-2-phenylpyrrolidine: A Guide for Laboratory Professionals
Hazard Profile and Immediate Safety Precautions
(2S)-1-Methyl-2-phenylpyrrolidine, as a substituted pyrrolidine, should be handled with the same level of caution as its analogue, NMP. The hazards associated with NMP are significant and dictate stringent safety measures during handling and disposal.
Hazard Classification: Based on data for 1-Methyl-2-pyrrolidinone (NMP), (2S)-1-Methyl-2-phenylpyrrolidine should be treated as a substance with the following primary hazards:
-
Causes Skin Irritation [1]
-
Causes Serious Eye Irritation [1]
-
May Cause Respiratory Irritation [1]
-
May Damage Fertility or the Unborn Child [2]
Immediate safety measures during handling and disposal include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To prevent eye contact and serious eye irritation. |
| Lab Coat | A standard lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if vapors are generated.[2] | To prevent inhalation of vapors. |
Waste Management and Disposal Protocol
Given its hazard profile, (2S)-1-Methyl-2-phenylpyrrolidine must be managed as hazardous waste.[4] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
Designated Waste Container: Collect all waste containing (2S)-1-Methyl-2-phenylpyrrolidine in a dedicated, properly labeled, and sealed hazardous waste container.[6][7] The container should be made of a compatible material (e.g., glass or a suitable plastic).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(2S)-1-Methyl-2-phenylpyrrolidine," and the associated hazard symbols (e.g., flammable, irritant, health hazard).[6]
-
Incompatible Materials: Do not mix this waste with incompatible substances such as strong oxidizing agents, strong acids, or strong bases.[6][8]
Step 2: Storage of Hazardous Waste
Proper storage of the waste container is essential to maintain a safe laboratory environment.
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][8][9] A designated and approved chemical waste storage area is ideal.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[7]
Step 3: Arranging for Disposal
Disposal of hazardous waste must be handled by certified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] They will have established procedures with certified hazardous waste disposal vendors.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[10]
-
Equip: Wear the appropriate PPE as detailed in the table above.[10]
-
Contain: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[1][10]
-
Collect: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1][8]
-
Clean: Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1][10] Following product recovery, the area can be flushed with water.[1]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[10]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2S)-1-Methyl-2-phenylpyrrolidine.
Caption: Disposal workflow for (2S)-1-Methyl-2-phenylpyrrolidine.
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Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-1-Methyl-2-phenylpyrrolidine
This guide provides a detailed framework for the safe handling of (2S)-1-Methyl-2-phenylpyrrolidine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a substituted pyrrolidine, this compound requires careful management to mitigate risks. This document is intended for laboratory professionals and is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS) for the compound. The guidance herein is synthesized from safety data for structurally similar compounds, such as pyrrolidine and 2-phenylpyrrolidine, to establish a conservative and protective operational standard.
Foundational Hazard Assessment
A thorough understanding of the potential hazards is the cornerstone of effective PPE selection. While a specific, comprehensive toxicological profile for (2S)-1-Methyl-2-phenylpyrrolidine may be limited, data from analogous compounds like pyrrolidine and 2-phenylpyrrolidine indicate a clear hazard profile that must be respected.
The primary anticipated hazards include:
-
Skin and Eye Damage: Pyrrolidine is known to cause severe skin burns and eye damage[1][2]. Contact with (2S)-1-Methyl-2-phenylpyrrolidine should be considered capable of causing serious irritation or chemical burns.
-
Acute Toxicity: Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled[1][3].
-
Flammability: Pyrrolidine is a highly flammable liquid[1][2]. Therefore, (2S)-1-Methyl-2-phenylpyrrolidine should be handled away from ignition sources, and proper grounding and bonding procedures should be used during transfers[4][5].
These classifications mandate a stringent approach to PPE to prevent any direct contact with the substance.
Core PPE Requirements for Standard Operations
For routine laboratory operations involving small quantities of (2S)-1-Methyl-2-phenylpyrrolidine in a well-ventilated area, such as a certified chemical fume hood, the following PPE is mandatory.
Eye and Face Protection
Direct ocular exposure can cause irreversible damage.
-
Minimum Requirement: Tightly fitting safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are essential[2].
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating), a face shield must be worn in addition to safety goggles[2][4]. This provides a secondary barrier protecting the entire face.
Hand Protection
The hands are the most likely point of direct contact. Glove selection is therefore critical.
-
Recommended Material: Chemical-resistant nitrile or neoprene gloves are recommended[3][6]. Always inspect gloves for tears or perforations before use[2][6].
-
Best Practices: Double-gloving is a prudent measure that significantly reduces the risk of exposure from a single glove failure. Gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of use[6]. Use a proper glove removal technique to avoid contaminating your skin[2].
Skin and Body Protection
Protecting the skin and personal clothing from splashes and spills is crucial.
-
Laboratory Coat: A chemical-resistant laboratory coat, fully buttoned, is required[3]. For enhanced protection, a polyethylene-coated polypropylene gown can be used[6].
-
Footwear: Wear closed-toe shoes, preferably made of a non-porous material. For handling corrosive liquids, safety footwear is recommended[1].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental context.
Caption: PPE selection workflow for handling (2S)-1-Methyl-2-phenylpyrrolidine.
Situational and Enhanced PPE Protocols
Certain conditions necessitate an elevation of the standard PPE ensemble.
Respiratory Protection
-
When Required: Respiratory protection is necessary when engineering controls, like a fume hood, are not available or are insufficient to control vapor exposure, or when aerosols may be generated[6].
-
Type of Respirator: If a risk assessment indicates the need for a respirator, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is a typical choice. For emergencies or high-concentration scenarios, a full-face supplied-air respirator is required[2][4]. Improper use of respirators is dangerous; users must be properly trained and fit-tested[4].
Operational and Disposal Plans
The lifecycle of PPE usage, from donning to disposal, must be managed to prevent cross-contamination.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles and/or face shield.
-
If required, put on your respirator.
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Remove the outer pair of gloves using a proper technique and dispose of them.
-
Remove the lab coat by rolling it inside-out and away from your body.
-
Remove face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal of Contaminated PPE
All disposable PPE used while handling (2S)-1-Methyl-2-phenylpyrrolidine must be considered hazardous waste.
-
Gloves and Gowns: Place all contaminated, disposable items into a designated, sealed hazardous waste container for incineration[3]. Do not discard them in regular trash[3].
-
Consult EHS: Follow your institution's specific procedures for hazardous waste pickup and disposal[3].
Emergency Procedures
In the event of a spill or exposure, proper PPE is your first line of defense.
-
Spills: For minor spills within a fume hood, the standard PPE ensemble is sufficient for cleanup. For larger spills, evacuate the area and alert your EHS department. Emergency responders will require enhanced PPE, including respiratory protection[3]. Spills should be absorbed with an inert material like vermiculite or sand[1][3].
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention[5].
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[5]. Seek immediate medical attention[5].
-
Summary of PPE Recommendations
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety goggles or chemical splash goggles. Face shield for splash hazards. | Must meet ANSI Z87.1 or EN 166 standards. Ensure a snug fit[2][6]. |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile, neoprene). | Inspect for tears before use. Use a double-gloving technique. Change immediately if contaminated or after 60 mins[2][3][6]. |
| Skin/Body Protection | Chemical-resistant laboratory coat. Closed-toe shoes. | Ensure the lab coat is fully buttoned. Trousers should be worn outside of boots to prevent spills from entering[1]. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if ventilation is inadequate or aerosols are generated. Users must be trained and fit-tested[4][6]. |
This guide provides the essential framework for safely handling (2S)-1-Methyl-2-phenylpyrrolidine. By rigorously adhering to these PPE protocols, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
